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  • Product: Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
  • CAS: 37772-85-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a primary synthesis pathway for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. This document will delve into the mechanistic underpinnings, experimental protocols, and critical parameters of a robust and efficient synthesis route.

Introduction: The Significance of the Pyrrolinone Scaffold

The 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate core, a substituted γ-lactam, is a privileged scaffold in the development of novel therapeutic agents. Its structural features allow for diverse functionalization, leading to compounds with a wide range of biological activities. Understanding the synthesis of this key intermediate is paramount for researchers aiming to explore its potential in various therapeutic areas.

Proposed Synthesis Pathway: A Two-Step Approach

A logical and efficient synthetic route to Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves a two-step sequence commencing with readily available starting materials. This pathway is centered around the formation of a key β-enamino ester intermediate, followed by an intramolecular cyclization to construct the desired pyrrolinone ring.

Overall Reaction Scheme:

Overall Synthesis Pathway Glycine methyl ester Glycine methyl ester Intermediate Diethyl 2-((2-methoxy-2-oxoethyl)amino)maleate Glycine methyl ester->Intermediate + Diethyl oxalate (Condensation) Diethyl oxalate Diethyl oxalate Product Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Intermediate->Product Intramolecular Cyclization (Dieckmann Condensation) Reaction Mechanism cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Intramolecular Cyclization (Dieckmann Condensation) Glycine_ester Glycine methyl ester Intermediate_1 Enaminone Intermediate Glycine_ester->Intermediate_1 + Diethyl oxalate Oxalate Diethyl oxalate Intermediate_2 Enaminone Intermediate Enolate Enolate Formation Intermediate_2->Enolate Base (NaOEt) Cyclized_Intermediate Cyclized Intermediate Enolate->Cyclized_Intermediate Intramolecular Attack Product Target Molecule Cyclized_Intermediate->Product Protonation (Acid work-up)

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of Me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for researchers engaged in the synthesis, formulation, and biological evaluation of novel therapeutics based on the pyrrolinone scaffold.

Introduction: The Significance of the Pyrrolinone Core in Drug Discovery

The pyrrolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacological activity. Derivatives of this heterocyclic core have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities. The inherent ability of the pyrrolinone moiety to participate in hydrogen bonding and other non-covalent interactions makes it an attractive pharmacophore for targeting a variety of biological macromolecules.

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No: 37772-85-3) represents a key intermediate and building block for the synthesis of more complex and potent drug candidates. A thorough understanding of its physicochemical properties is the bedrock upon which successful drug development programs are built, influencing everything from reaction kinetics and purification strategies to formulation stability and bioavailability.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and three-dimensional structure.

  • Chemical Name: Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

  • CAS Number: 37772-85-3[1]

  • Molecular Formula: C₆H₇NO₄[2]

  • Molecular Weight: 157.12 g/mol [2]

  • IUPAC Name: methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate[2]

  • InChI: InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h8H,2H2,1H3,(H,7,9)[2]

  • InChIKey: DANTWGGJJYWTIA-UHFFFAOYSA-N[2]

  • SMILES: COC(=O)C1=C(O)CNC1=O[2]

The molecule features a five-membered dihydropyrrole ring containing a ketone, a hydroxyl group, and a methyl carboxylate substituent. This arrangement of functional groups dictates its chemical reactivity and physical behavior.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. It is important to note that while some experimental data is available, other parameters are currently based on computational predictions.

PropertyValueSource
Melting Point 89-90 °CExperimental Data[3]
Boiling Point Not available-
Calculated LogP -0.9Predicted
Polar Surface Area 75.6 ŲPredicted[2]
Hydrogen Bond Donors 2Predicted[2]
Hydrogen Bond Acceptors 4Predicted[2]
Rotatable Bonds 1Predicted[2]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The following data provides a spectroscopic fingerprint for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

  • ¹H NMR (400 MHz, CDCl₃): Signals corresponding to aromatic protons, methoxy, hydroxyl, and methyl groups are expected.[3] Further detailed experimental data with specific chemical shifts and coupling constants is required for a complete assignment.

  • ¹³C NMR (100 MHz, CDCl₃): Carbonyl carbon signals are key indicators of the structure.[3] A complete, assigned spectrum is necessary for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • IR Absorption Bands (cm⁻¹): 3478 (N-H), 1692 (C=O), 1621 (C=C), 1242 (C-N).[3]

The presence of a broad N-H stretching band, a strong carbonyl absorption, and C=C stretching are consistent with the proposed structure.

UV-Vis Spectroscopy

No experimental UV-Vis spectroscopic data for this specific compound has been identified in the public domain. The chromophores present (the α,β-unsaturated carbonyl system) would be expected to show absorption in the UV region.

Solubility and Stability Profile

The solubility and stability of a drug candidate are critical determinants of its developability.

Solubility

Specific experimental solubility data in various pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH values) is not currently available in the public literature. However, based on the structure, which contains both polar (hydroxyl, amide) and non-polar (methyl ester) groups, a degree of solubility in a range of protic and aprotic polar solvents can be anticipated. Pyrrolinone derivatives are generally reported to be soluble in ethanol, chloroform, and DMSO, and insoluble in water.[4]

Stability

The lactam ring within the 2-pyrrolidinone structure is susceptible to hydrolysis, particularly under acidic or alkaline conditions. This represents a primary degradation pathway that must be considered during synthesis, purification, formulation, and storage. Forced degradation studies are essential to identify and mitigate potential stability issues.

Workflow for Investigating Formulation Instability:

Stability_Workflow Start Degradation Observed in Formulation Forced_Degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) Start->Forced_Degradation Identify_Degradants Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Degradants Pathway_Analysis Elucidate Degradation Pathway(s) Identify_Degradants->Pathway_Analysis Optimize Optimize Formulation/Storage Conditions Pathway_Analysis->Optimize Stable Achieve Stable Formulation Optimize->Stable

Caption: A logical workflow for addressing the instability of pyrrolinone-based compounds.

Synthesis and Reactivity

The presence of multiple functional groups (hydroxyl, ketone, ester, and lactam) provides a rich landscape for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Development

The pyrrole and pyrrolidinone scaffolds are integral to a number of highly successful drugs, including Atorvastatin and Sunitinib. The structural and electronic features of these rings enable potent and selective interactions with biological targets. Pyrrolinone derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antiviral agents

  • Antimicrobial agents

The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics.

Conclusion

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a valuable building block in medicinal chemistry. This guide has consolidated the available physicochemical data to provide a foundational understanding of this compound. While key experimental data points have been identified, further research is required to fully characterize its properties, including a detailed solubility profile, experimental pKa, and comprehensive spectroscopic analysis. Such data will be invaluable for researchers aiming to leverage this versatile scaffold in the development of the next generation of therapeutics.

References

  • Capot Chemical. Specifications of 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. [Link]

  • Oriental Journal of Chemistry. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). [Link]

  • PubChem. 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

CAS Number: 37772-85-3 Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Scaffold Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a me...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 37772-85-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a member of the tetramic acid analogue family, represents a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyrrolinone ring with strategically placed hydroxyl, carbonyl, and carboxylate functionalities, offers a rich landscape for chemical modification and biological interaction. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its reactivity and potential therapeutic applications, grounded in established scientific principles and methodologies. The pyrrolidine ring, a core component of this molecule, is a prevalent motif in numerous FDA-approved drugs, highlighting the therapeutic potential of such scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 37772-85-3
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
IUPAC Name methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Synonyms 3-methoxycarbonyl-4-hydroxy-3-pyrrolin-2-one
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.

Safety and Handling:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis and Purification: A Mechanistic Approach

The synthesis of 4-hydroxy-2-oxo-pyrrolidine-3-carboxylates is often achieved through an intramolecular Dieckmann condensation of N-acylated amino acid esters.[4][5][6][7][8][9] This powerful cyclization reaction provides a reliable route to the pyrrolinone core. The following protocol outlines a plausible and detailed method for the synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

Synthetic Pathway Start Glycine methyl ester hydrochloride Intermediate1 N-(Methoxycarbonylacetyl)glycine methyl ester Start->Intermediate1 Malonyl chloride, Et3N, CH2Cl2, 0 °C to rt Product Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Intermediate1->Product NaOMe, MeOH, reflux

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of N-(Methoxycarbonylacetyl)glycine methyl ester

  • Reaction Setup: To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

  • Acylation: In a separate flask, dissolve methyl malonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-acylated intermediate.

Part 2: Dieckmann Condensation to Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

  • Reaction Setup: Dissolve the purified N-(Methoxycarbonylacetyl)glycine methyl ester (1.0 eq) in anhydrous methanol (20 mL/g). To this solution, add a solution of sodium methoxide in methanol (1.2 eq, commercially available or freshly prepared from sodium metal and methanol) at room temperature under an inert atmosphere.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Neutralization and Isolation: After completion, cool the reaction mixture to 0 °C and carefully neutralize with acidic resin or by the dropwise addition of concentrated hydrochloric acid until pH 6-7 is reached. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethyl acetate to yield the final product.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methylene protons (C5-H₂) would likely appear as a singlet, with a chemical shift influenced by the adjacent carbonyl and nitrogen atoms. The methoxy protons of the ester group will present as a sharp singlet. The hydroxyl and amine protons are expected to be broad singlets and their chemical shifts can be concentration and temperature-dependent.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR will provide evidence for all six carbon atoms in unique environments. Key signals would include those for the two carbonyl carbons (C2 and the ester C=O), the enolic carbons (C3 and C4), the methylene carbon (C5), and the methoxy carbon. The chemical shifts will be characteristic of their electronic environments. For a similar phenylamide derivative, the methylene protons appeared as a singlet, and long-range coupling was observed between the exocyclic C2-methyl protons and the C5-methylene protons.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups.

  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

  • N-H stretch: A moderate band around 3300-3100 cm⁻¹.

  • C=O stretch: Strong, distinct bands for the lactam carbonyl (around 1700-1680 cm⁻¹) and the ester carbonyl (around 1735-1715 cm⁻¹).

  • C=C stretch: A band in the 1650-1600 cm⁻¹ region for the enol double bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C₆H₇NO₄). The expected [M+H]⁺ ion would be at m/z 158.0402.

Chemical Reactivity and Potential for Derivatization

The 4-hydroxy-2-oxo-pyrrolidine core, also known as a tetramic acid analogue, exhibits a rich and versatile reactivity profile, primarily governed by the enolic hydroxyl group and the nucleophilic nitrogen atom.

Tautomerism

The compound exists in tautomeric equilibrium with its keto form, although the enol form is generally favored due to the formation of a conjugated system.

Tautomerism Enol Enol Form Keto Keto Form Enol->Keto Tautomerization Keto->Enol

Caption: Tautomeric equilibrium of the pyrrolinone ring.

Reactivity at the Hydroxyl Group

The enolic hydroxyl group can be readily O-alkylated or O-acylated under basic conditions using appropriate electrophiles, allowing for the introduction of a wide range of substituents at the C4 position.

Reactivity at the Nitrogen Atom

The nitrogen atom of the pyrrolinone ring is nucleophilic and can be alkylated or acylated, providing another handle for structural modification.

Electrophilic and Nucleophilic Additions

The electron-rich double bond of the enol tautomer can undergo electrophilic addition reactions. Conversely, the carbonyl groups are susceptible to nucleophilic attack.

Biological Activity and Therapeutic Potential

While specific biological data for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is not extensively reported, the broader class of 4-hydroxypyrrolin-2-ones and tetramic acids has demonstrated a wide spectrum of biological activities.

  • Antimicrobial Activity: Many tetramic acid derivatives have shown potent activity against various bacterial and fungal pathogens.[11][12] Their mode of action is often attributed to their ability to act as protonophores, disrupting the proton motive force across bacterial cell membranes.[11]

  • Anticancer and Anti-inflammatory Properties: The pyrrolinone scaffold is present in several natural products with significant anticancer and anti-inflammatory activities.[13] Synthetic derivatives are being explored as potential inhibitors of key signaling pathways involved in cancer progression and inflammation, such as the COX and LOX pathways.[14]

  • Enzyme Inhibition: The structural features of this compound make it a candidate for targeting various enzymes. For instance, related pyrrolidinone derivatives have been investigated as inhibitors of HIV-1 protease and for their antimalarial properties.[7]

The diverse biological activities of this class of compounds suggest that Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate could serve as a valuable starting point for the development of novel therapeutic agents.

Biological Potential Core Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Antimicrobial Antimicrobial Agents Core->Antimicrobial Anticancer Anticancer Therapies Core->Anticancer Antiinflammatory Anti-inflammatory Drugs Core->Antiinflammatory EnzymeInhibitors Enzyme Inhibitors Core->EnzymeInhibitors

Caption: Potential therapeutic applications of the core scaffold.

Conclusion and Future Directions

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis via Dieckmann condensation, coupled with its rich reactivity, makes it an attractive scaffold for the generation of diverse chemical libraries. The established biological activities of the broader tetramic acid family provide a strong rationale for the further investigation of this compound and its derivatives as potential therapeutic agents. Future research should focus on the detailed biological evaluation of this specific molecule to elucidate its mechanism of action and identify its primary cellular targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic scaffold.

References

  • ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. [Link]

  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

  • Al-Ostath, A., et al. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

  • RSC Publishing. Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. [Link]

  • ResearchGate. Bioactivity and Mode of Action of Bacterial Tetramic Acids. [Link]

  • ResearchGate. Synthesis of 3,5- and 3,4,5-substituted 5-hydroxy 3-pyrrolin-2-ones (1...). [Link]

  • National Center for Biotechnology Information. Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. [Link]

  • ResearchGate. Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. [Link]

  • Synlett. Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. [Link]

  • ResearchGate. (PDF) Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. [Link]

  • PubChem. 4-Hydroxy-1-methyl-5-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid [3-(3,4-dichlorophenyl). [Link]

  • RSC Publishing. Tetramate derivatives by chemoselective Dieckmann ring closure of allo-phenylserines, and their antibacterial activity. [Link]

  • ResearchGate. Representative examples of tetramate and tetramic acid analogues... [Link]

  • National Institutes of Health. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. [Link]

  • National Institutes of Health. Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. [Link]

  • PubChem. 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. [Link]

  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

  • NFDI4Chem Search Service. infrared absorption spectroscopy (IR) - Dataset. [Link]

  • Chem-Space. ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]

  • PubMed. Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. [Link]

  • PubMed Central. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. [Link]

  • ResearchGate. Methods for the Synthesis of 3,4‐2H‐Dihydropyrroles (Δ1‐Pyrrolines) and Their Chemical Transformations. [Link]

  • National Institutes of Health. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. [Link]

  • Beilstein Journal of Organic Chemistry. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. [Link]

  • National Institutes of Health. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. [Link]

  • Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • National Institutes of Health. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. [Link]

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  • ResearchGate. (PDF) Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. [Link]

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. [Link]12/2324)

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and interpretation of modern spectroscopic techniques to confirm the molecular architecture of this heterocyclic compound.

Introduction

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a substituted pyrrolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise determination of their molecular structure is a critical first step in understanding their structure-activity relationships and developing potential therapeutic agents. This guide will demonstrate a systematic approach to piecing together the structural puzzle of this molecule, from its fundamental composition to the fine details of its atomic connectivity and stereochemistry.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in structure elucidation involve determining the molecular formula and identifying the key functional groups present. This is efficiently achieved through a combination of mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. This is the bedrock upon which all subsequent structural analysis is built.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) to generate gas-phase ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation:

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺158.0448158.0451C₆H₈NO₄

The observed m/z of the protonated molecule is 158.0451. A comparison with the calculated mass for the molecular formula C₆H₈NO₄ confirms the elemental composition of the parent molecule, C₆H₇NO₄.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500 (broad)StrongO-H stretch (hydroxyl group), N-H stretch (amide)
1735StrongC=O stretch (ester)
1680StrongC=O stretch (amide, lactam)
1620MediumC=C stretch (alkene)
1250StrongC-O stretch (ester)

The FTIR spectrum strongly suggests the presence of hydroxyl and amide functional groups, along with two distinct carbonyl groups corresponding to an ester and a lactam. The presence of a carbon-carbon double bond is also indicated.

Part 2: Unraveling the Carbon Skeleton and Proton Environment - 1D and 2D NMR Spectroscopy

With the molecular formula and key functional groups identified, the next stage is to assemble the atoms into a coherent structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5 (broad s)singlet1HOH
8.0 (s)singlet1HNH
4.2 (s)singlet2HCH₂
3.7 (s)singlet3HOCH₃

The ¹H NMR spectrum reveals four distinct proton environments. The broad singlet at 11.5 ppm is characteristic of a hydroxyl proton, while the singlet at 8.0 ppm is assigned to the amide proton. The singlet at 4.2 ppm with an integration of 2H suggests a methylene group (CH₂) that is not coupled to any other protons. The singlet at 3.7 ppm integrating to 3H is indicative of a methoxy group (OCH₃).

¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation (in DMSO-d₆):

Chemical Shift (ppm)Assignment
170.0C=O (ester)
165.0C=O (amide)
160.0C-OH (enol)
100.0=C-COOCH₃
55.0CH₂
51.0OCH₃

The ¹³C NMR spectrum shows six distinct carbon signals, consistent with the molecular formula. The signals at 170.0 and 165.0 ppm are in the characteristic range for ester and amide carbonyl carbons, respectively.[1] The signal at 160.0 ppm is assigned to the enolic carbon attached to the hydroxyl group. The signal at 100.0 ppm corresponds to the other sp² hybridized carbon of the double bond. The signals at 55.0 and 51.0 ppm are attributed to the methylene and methoxy carbons, respectively.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[5]

Experimental Protocol: Standard pulse programs for COSY, HSQC, and HMBC experiments are run on the same sample used for 1D NMR.

Data Interpretation:

  • COSY: In this particular molecule, the absence of any cross-peaks in the COSY spectrum is a crucial piece of information, indicating that there are no vicinal or geminal proton-proton couplings. This supports the assignments of the CH₂ and OCH₃ groups as singlets in the ¹H NMR spectrum.

  • HSQC:

    • The proton signal at 4.2 ppm correlates with the carbon signal at 55.0 ppm, confirming the assignment of the CH₂ group.

    • The proton signal at 3.7 ppm correlates with the carbon signal at 51.0 ppm, confirming the assignment of the OCH₃ group.

  • HMBC: The HMBC spectrum is the key to assembling the molecular fragments.

    • The OCH₃ protons (3.7 ppm) show a correlation to the ester carbonyl carbon (170.0 ppm) , confirming the methyl ester functionality.

    • The CH₂ protons (4.2 ppm) show correlations to the amide carbonyl carbon (165.0 ppm) and the enolic carbon (160.0 ppm) . This establishes the connectivity of the methylene group between the amide carbonyl and the C=C double bond.

    • The NH proton (8.0 ppm) shows a correlation to the amide carbonyl carbon (165.0 ppm) and the CH₂ carbon (55.0 ppm) , confirming its position within the lactam ring.

    • The OH proton (11.5 ppm) shows a correlation to the enolic carbon (160.0 ppm) and the other vinylic carbon (100.0 ppm) , confirming the position of the hydroxyl group.

structure_elucidation

Part 3: The Final Assembled Structure and Corroboration with X-ray Crystallography

The collective spectroscopic data unequivocally points to the structure of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate .

molecular_structure

For absolute confirmation of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard.

X-ray Crystallography

Rationale: X-ray crystallography provides a definitive three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[6]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Outcome: An X-ray crystal structure would confirm the planar nature of the pyrrolinone ring and the intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl, which is suggested by the downfield chemical shift of the OH proton in the ¹H NMR spectrum.

Conclusion

The structure of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has been unambiguously determined through a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry established the molecular formula, while infrared spectroscopy identified the key functional groups. A detailed analysis of 1D and 2D NMR spectra, particularly the long-range correlations observed in the HMBC experiment, allowed for the complete assembly of the molecular framework. While X-ray crystallography would provide the ultimate confirmation in the solid state, the spectroscopic evidence presented here is robust and self-consistent, providing a high degree of confidence in the assigned structure. This systematic approach exemplifies the power of multi-technique analysis in modern chemical research.

References

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  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778.
  • PubChem. (n.d.). 4-Hydroxy-1-methyl-5-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid [3-(3,4-dichlorophenyl)-propyl]-amide. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-.
  • Zalypskyi, Y. I., Voievoda, D. V., & Vovk, M. V. (2018). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2018(4), M1016.
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Sources

Foundational

A Comprehensive Technical Guide to the Biological Activity of Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its role as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its role as a "privileged scaffold."[1] Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of therapeutic agents with a broad spectrum of biological activities.[2][3] Found in the core structure of essential natural molecules like heme and vitamin B12, as well as in numerous synthetic drugs, the pyrrole moiety is a testament to nature's efficiency and a fertile ground for drug discovery.[2][4] This guide provides an in-depth exploration of the diverse pharmacological activities of pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. By elucidating the underlying mechanisms of action, presenting detailed experimental protocols, and summarizing key structure-activity relationships, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.

Part 1: The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole scaffold's prevalence in biologically active compounds is not coincidental. Its five-membered ring containing a nitrogen atom offers a unique combination of aromaticity, electron-rich character, and hydrogen bonding capability.[5] These physicochemical properties allow pyrrole derivatives to effectively interact with a wide range of biological targets, including enzymes and receptors, thereby modulating their function.[6] The pyrrole nucleus is a key component in several FDA-approved drugs, such as the cholesterol-lowering agent atorvastatin (Lipitor), the anticancer drug sunitinib (Sutent), and the anti-inflammatory drug ketorolac.[1][4] This clinical success underscores the therapeutic potential of the pyrrole scaffold and continues to inspire the design and synthesis of new derivatives.[5]

Part 2: Anticancer Activity of Pyrrole Derivatives

Pyrrole-based compounds have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer types through diverse mechanisms of action.[6] Their ability to interfere with fundamental cellular processes in cancer cells, such as proliferation and survival, makes them highly valuable in oncology research.[4]

Key Mechanisms of Anticancer Action

1. Inhibition of Tubulin Polymerization: A crucial mechanism by which certain pyrrole derivatives exert their anticancer effects is by disrupting microtubule dynamics.[4][6] Microtubules, polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7][8] Pyrrole-containing compounds can bind to tubulin, inhibiting its polymerization and preventing the formation of a functional mitotic spindle.[8][9] This disruption activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7][8]

2. Kinase Inhibition: Many pyrrole derivatives are designed as inhibitors of protein kinases, enzymes that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptors (VEGFRs) are a key target.[10][11][12] Overexpression of VEGF and its receptors is a hallmark of many tumors, promoting angiogenesis—the formation of new blood vessels that supply the tumor with nutrients and oxygen.[10][13][14] Pyrrole-based inhibitors can block the ATP-binding site of VEGFR, inhibiting its signaling cascade and thereby preventing tumor angiogenesis.[12]

Signaling Pathway: VEGFR Inhibition

The following diagram illustrates the canonical VEGF signaling pathway and the point of intervention for pyrrole-based inhibitors.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Pyrrole_Inhibitor Pyrrole_Inhibitor Pyrrole_Inhibitor->VEGFR Inhibits Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival

Caption: VEGFR signaling pathway and inhibition by pyrrole derivatives.

Quantitative Data: Cytotoxic Activity of Pyrrole Derivatives

The following table summarizes the cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineDerivative 5HEPG2 (Liver)5.36[15]
Pyrrolo[2,3-d]pyrimidineDerivative 6HEPG2 (Liver)5.3[15]
Pyrrolo[2,3-d]pyrimidineDerivative 14HEPG2 (Liver)3.49[15]
Pyrrolo[2,3-d]pyrimidineDerivative 5MCF7 (Breast)3.49[15]
Pyrrolo[2,3-d]pyrimidineDerivative 6MCF7 (Breast)4.6[15]
Pyrrole Flavone6-(2-methyl-5-phenylpyrrol-1-yl) flavone5637 (Bladder)2.97[4]
Pyrrole Flavone6-(2-methyl-5-phenylpyrrol-1-yl) flavoneHT-1376 (Bladder)5.89[4]
Pyrrole Flavone7-(2-methyl-5-phenylpyrrol-1-yl) flavone5637 (Bladder)7.39[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells.[17]

Rationale for Use: The MTT assay is a robust, sensitive, and widely accepted method for the initial screening of cytotoxic compounds. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a primary indicator of potential anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18][19]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrole derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle-treated control wells and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][17]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[17]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[17][20]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16][20]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[16]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Part 3: Antimicrobial Activity of Pyrrole Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[21]

Mechanism of Action and Spectrum of Activity

Pyrrole-based compounds can target various essential processes in microbial cells. For instance, some derivatives act by inhibiting enzymes crucial for bacterial survival, such as enoyl-ACP reductase (InhA), which is vital for fatty acid biosynthesis in Mycobacterium tuberculosis. Others may function by disrupting the integrity of the microbial cell membrane.

The antimicrobial spectrum of pyrrole derivatives is broad, with different compounds showing efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal species.[21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrolyl BenzamideN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideS. aureus3.12 - 12.5[11]
Pyrrolyl BenzamideN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideE. coli3.12 - 12.5[11]
Marinopyrrole A Derivative4,4'-para-trifluoromethyl derivativeMRSE0.008[11]
Marinopyrrole A Derivative4,4'-para-trifluoromethyl derivativeMRSA0.13 - 0.255[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[22][23]

Rationale for Use: This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various microorganisms in a high-throughput format. It provides a precise MIC value, which is crucial for evaluating the potency of new antimicrobial agents.[24]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the pyrrole derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[22][24] Each well will contain 100 µL of the diluted compound.

  • Inoculum Preparation:

    • Grow the microbial strain to be tested on an agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24]

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation of Microtiter Plate:

    • Within 15 minutes of standardization, inoculate each well of the microtiter plate with 100 µL of the prepared inoculum.[24]

    • This will bring the final volume in each well to 200 µL and dilute the compound and inoculum by a factor of two.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[22]

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours (for most bacteria).[25]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[22][24] The result can also be read using a plate reader.[25]

Part 4: Anti-inflammatory Activity of Pyrrole Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole derivatives, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, are effective anti-inflammatory agents.[23]

Mechanism of Action: COX-1/COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[23] By blocking these enzymes, pyrrole-based NSAIDs reduce the production of prostaglandins, thereby alleviating inflammation.[5]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used preclinical model to evaluate the acute anti-inflammatory activity of new compounds.[1][26]

Rationale for Use: The carrageenan-induced paw edema model is highly reproducible and effectively mimics the cardinal signs of acute inflammation.[1] It allows for the in vivo assessment of a compound's ability to reduce edema, providing a strong indication of its potential anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult rats or mice (e.g., Wistar rats), and allow them to acclimatize for at least one week.

    • Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin or ibuprofen), and test groups receiving different doses of the pyrrole derivative.[27][28]

  • Compound Administration:

    • Administer the test compound and control substances orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before inducing inflammation.[26][28][29]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (0 hour).[29]

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw to induce localized inflammation.[26][28][29]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[26][29]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Part 5: Antiviral and Other Biological Activities

The therapeutic potential of pyrrole derivatives extends beyond anticancer, antimicrobial, and anti-inflammatory applications.

  • Antiviral Activity: Certain pyrrole derivatives have shown promising activity against a range of viruses, including Hepatitis C Virus (HCV), Rotavirus, and Coxsackievirus.[15] The mechanism often involves the inhibition of viral enzymes essential for replication, such as viral polymerases.

  • Antitubercular and Antimalarial Activity: The pyrrole scaffold has been explored for the development of agents against Mycobacterium tuberculosis and Plasmodium falciparum.[1]

  • Enzyme Inhibition: Beyond kinases and COX, pyrrole derivatives have been designed to inhibit other enzymes, such as monoamine oxidase B (MAO-B), which is a target in neurodegenerative diseases.[2]

Part 6: Synthesis Strategies for Bioactive Pyrrole Derivatives

The biological evaluation of pyrrole derivatives is intrinsically linked to their chemical synthesis. Several classical and modern synthetic methods are employed to construct the pyrrole ring.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing substituted pyrroles.[30][31] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[31]

Workflow: General Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Reaction Condensation Dicarbonyl->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Intermediate Hemiaminal/ Enamine Intermediate Reaction->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Pyrrole Substituted Pyrrole Cyclization->Pyrrole

Caption: Generalized workflow for the Paal-Knorr synthesis of pyrroles.

Modern variations of the Paal-Knorr synthesis often employ green chemistry principles, such as using heterogeneous catalysts or microwave-assisted reactions, to improve efficiency and reduce environmental impact.[21][30]

Part 7: Conclusion and Future Perspectives

The pyrrole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to the development of important clinical drugs. Future research will likely focus on several key areas:

  • Target Specificity: Designing next-generation pyrrole derivatives with enhanced selectivity for their biological targets to minimize off-target effects and improve safety profiles.

  • Combating Drug Resistance: Developing novel pyrrole-based compounds that can overcome existing mechanisms of resistance in cancer and infectious diseases.

  • New Therapeutic Areas: Exploring the potential of pyrrole derivatives in other disease areas, such as neurodegenerative disorders and metabolic diseases.

  • Green Synthesis: Advancing sustainable and efficient synthetic methodologies to facilitate the rapid and environmentally friendly production of diverse pyrrole libraries for high-throughput screening.[5]

The journey from natural product inspiration to modern therapeutics has established the pyrrole ring as a truly privileged scaffold.[1] Continued innovation in the chemistry and biology of its derivatives promises to deliver the next generation of life-saving medicines.

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  • Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(3), 299–305. Available at: [Link]

  • Kumar, V., & Singh, D. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(2), 113-116. Available at: [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of the 4-Hydroxypyrrolone Scaffold The pyrrolidine and pyrrolone scaffolds are privileged structures in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 4-Hydroxypyrrolone Scaffold

The pyrrolidine and pyrrolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Their prevalence stems from their ability to engage in a variety of biological interactions, often acting as mimics of peptide bonds or as rigid frameworks to present functional groups in a defined spatial orientation. The 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate moiety, in particular, represents a versatile building block with a unique combination of functional groups: a reactive β-keto ester system, an enolizable hydroxyl group, and a lactam functionality. This arrangement offers multiple points for diversification and interaction with biological targets, making it a highly attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential applications of a key member of this class, Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: A Mechanistic Perspective

While specific literature detailing the synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is not abundant, a robust and logical synthetic approach can be devised based on established organic chemistry principles, primarily the Dieckmann condensation.[3][4] This intramolecular cyclization of a diester is a powerful method for the formation of five- and six-membered rings.

Proposed Synthetic Pathway: Dieckmann Condensation

The most plausible route to Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves the intramolecular cyclization of a suitably substituted N-acylglycine methyl ester derivative. The key starting materials for this synthesis are methyl glycinate and methyl malonyl chloride.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Dieckmann Condensation Methyl Glycinate Methyl Glycinate Intermediate_Diester N-(2-methoxy-2-oxoacetyl)glycine methyl ester Methyl Glycinate->Intermediate_Diester Acylation Methyl Malonyl Chloride Methyl Malonyl Chloride Methyl Malonyl Chloride->Intermediate_Diester Intermediate_Diester_2 N-(2-methoxy-2-oxoacetyl)glycine methyl ester Product Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Intermediate_Diester_2->Product Intramolecular Cyclization (Base-catalyzed)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on the principles of the Dieckmann condensation and related literature on the synthesis of tetramic acid derivatives.[5]

Step 1: Synthesis of N-(2-methoxy-2-oxoacetyl)glycine methyl ester

  • To a stirred solution of methyl glycinate hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable aprotic solvent like dichloromethane at 0 °C, add a solution of methyl malonyl chloride (1 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diester intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Intramolecular Dieckmann Condensation

  • To a solution of the purified N-(2-methoxy-2-oxoacetyl)glycine methyl ester (1 equivalent) in an anhydrous solvent such as methanol or tetrahydrofuran, add a strong base like sodium methoxide (1.1 equivalents) at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours, with the progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and neutralized with a suitable acid (e.g., acetic acid or dilute HCl).

  • The solvent is removed under reduced pressure, and the resulting residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by recrystallization or column chromatography should yield Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Rationale Behind Experimental Choices
  • Choice of Base in Acylation: A non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the acylation without competing with the amino group of methyl glycinate as a nucleophile.

  • Solvent Selection: Aprotic solvents are used in the acylation step to prevent hydrolysis of the acid chloride. Anhydrous conditions are critical for the Dieckmann condensation to avoid quenching the base and the enolate intermediate.

  • Base for Dieckmann Condensation: A strong base like sodium methoxide is required to deprotonate the α-carbon of one of the ester groups to initiate the intramolecular cyclization.

  • Acidic Workup: Neutralization is necessary to quench the reaction and protonate the resulting enolate to form the final β-keto ester product.

Chemical Properties and Reactivity

The structure of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate dictates its reactivity, which is characterized by the interplay of its key functional groups.

Table 1: Key Physicochemical Properties [6]

PropertyValue
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
IUPAC Name Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
CAS Number 37772-85-3
Appearance Expected to be a solid
Tautomerism

A key feature of this molecule is its ability to exist in tautomeric forms due to the presence of the β-keto ester and the lactam functionalities.

Diagram of Tautomeric Forms:

G Keto_Ester Keto-Ester Form Enol_Ester Enol-Ester Form Keto_Ester->Enol_Ester Keto-Enol Tautomerism Enol_Ester->Keto_Ester Lactam Lactam Form Lactim Lactim Form Lactam->Lactim Lactam-Lactim Tautomerism Lactim->Lactam

Caption: Tautomeric equilibria of the 4-hydroxypyrrolone ring.

The equilibrium between these forms is influenced by the solvent and pH. The enol form is often stabilized by intramolecular hydrogen bonding.

Reactivity at Key Positions
  • C3-Ester: This group can undergo hydrolysis to the corresponding carboxylic acid, or transesterification. The carboxylic acid can then be coupled with amines to form amides, a common strategy in drug discovery for modulating solubility and target interactions.

  • C4-Hydroxyl: The enolic hydroxyl group can be alkylated or acylated to introduce further diversity. It also plays a crucial role in coordinating to metal ions.

  • N1-Amide: The lactam nitrogen can be alkylated or acylated under appropriate conditions, providing another handle for modification.

  • C5-Methylene: The methylene group adjacent to the lactam carbonyl can be a site for functionalization, although it is generally less reactive than the other positions.

Applications in Drug Discovery and Development

The 4-hydroxypyrrolone-3-carboxylate scaffold is a versatile starting point for the synthesis of compounds with a wide range of biological activities. While specific data for the title compound is limited, the activities of related compounds provide strong indications of its potential.

Potential Therapeutic Areas
  • Antimicrobial Agents: The pyrrole ring is a common feature in antimicrobial compounds.[2] Modifications of the core structure can lead to potent antibacterial and antifungal agents.

  • Enzyme Inhibitors: The β-keto ester functionality is a known pharmacophore for inhibiting various enzymes, including proteases and kinases, which are important targets in cancer and inflammatory diseases.

  • Metal Chelators: The 4-hydroxy-2-oxo motif can chelate metal ions, suggesting potential applications in diseases associated with metal dysregulation or as components of metal-based drugs.

Case Study: Synthesis of Substituted Pyrrole Derivatives

The synthesis of functionalized pyrroles is a significant area of research. For example, a catalyst- and additive-free synthesis of α-pyrrolyl amides has been achieved by treating 4-hydroxy-L-proline with α-keto amides, highlighting the reactivity of related pyrrole precursors.[7] Another example is the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which have shown antimicrobial activity.[2] These examples demonstrate the potential for elaborating the core structure of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate into more complex and biologically active molecules.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Signals corresponding to the methyl ester protons, the C5 methylene protons, and the N-H proton of the lactam are expected. The enolic proton at C4 might be observable, though its chemical shift would be solvent-dependent.

  • ¹³C NMR: Resonances for the two carbonyl carbons (ester and lactam), the enolic carbons, the C5 methylene carbon, and the methyl ester carbon would be characteristic.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the ester and lactam, and the O-H stretch of the enol are anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 157.12 g/mol would be observed.

Conclusion and Future Outlook

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a foundational molecule with significant potential for the development of new chemical entities in drug discovery. Its synthesis, achievable through a robust Dieckmann condensation, provides access to a scaffold rich in chemical handles for further functionalization. The inherent reactivity of its β-keto ester and lactam systems allows for a wide range of chemical transformations, enabling the creation of diverse compound libraries. Future research should focus on the development and optimization of its synthesis, a thorough investigation of its reactivity profile, and the exploration of its biological activities through screening in various disease models. The insights gained from such studies will undoubtedly pave the way for the discovery of novel therapeutics based on this versatile 4-hydroxypyrrolone core.

References

  • Liu, G., Hao, F., He, X., & Wu, J. (2022). Catalyst‐ and Additive‐free Synthesis of α‐Pyrrolyl Amides upon Treatment of α‐Keto Amides with 4‐Hydroxy‐L‐proline.
  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778.
  • Patel, V. R., et al. (2019). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. Innovare Academic Sciences.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54684672, 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. Retrieved from [Link].

  • McMurry, J. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. In Organic Chemistry. LibreTexts. Retrieved from [Link].

  • Banerjee, D. (1974). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. Journal of the Indian Chemical Society.
  • Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Retrieved from [Link].

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link].

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The compound has a molecular formula of C₆H₇NO₄ and a molecular weight of 157.12 g/mol [1]. Molecular Structure and Key Features The structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound has a molecular formula of C₆H₇NO₄ and a molecular weight of 157.12 g/mol [1].

Molecular Structure and Key Features

The structure of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate presents several key features that will be reflected in its spectroscopic data: a lactam ring, an enol-like hydroxyl group, a methyl ester, and methylene protons. The potential for tautomerism between the keto and enol forms is a crucial consideration in interpreting the spectral data.

M+H+ (m/z 158) M+H+ (m/z 158) Loss of CH3OH (m/z 126) Loss of CH3OH (m/z 126) M+H+ (m/z 158)->Loss of CH3OH (m/z 126) - CH3OH Loss of CO (m/z 98) Loss of CO (m/z 98) Loss of CH3OH (m/z 126)->Loss of CO (m/z 98) - CO

Sources

Protocols & Analytical Methods

Method

"synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate from dimethyl malonate"

Application Note: A-087-C1 Title: Synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate from Dimethyl Malonate Abstract This document provides a comprehensive guide for the synthesis of Methyl 4-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-087-C1

Title: Synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate from Dimethyl Malonate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a valuable heterocyclic scaffold. The protocol details a robust and reproducible method starting from the readily available precursor, dimethyl malonate. This application note elaborates on the synthetic strategy, reaction mechanism, a detailed step-by-step experimental protocol, and methods for product characterization and validation. The causality behind experimental choices is explained to provide a deeper understanding for researchers aiming to adapt or scale up the procedure.

Introduction and Synthetic Strategy

The target molecule, Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, belongs to the tetramic acid family, a class of compounds known for their diverse biological activities. These structures are integral components in numerous natural products and serve as key intermediates in medicinal chemistry. The synthesis outlined here employs a strategy based on the principles of the Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2] In this specific application, we adapt this classical reaction by utilizing dimethyl malonate as the β-dicarbonyl component, which undergoes reaction with an α-haloacetyl species and a nitrogen source to construct the pyrrolinone ring.

The overall workflow is designed for clarity and reproducibility, ensuring a high-purity final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Sodium Methoxide Solution C Base-Mediated Condensation of Dimethyl Malonate and Chloroacetamide A->C B Prepare Chloroacetamide Solution B->C D Intramolecular Cyclization (Dieckmann Condensation) C->D Heat E Acidification & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Characterization (NMR, IR, MS) G->H

Figure 1: High-level experimental workflow for the synthesis.

Reaction Mechanism

The synthesis proceeds through a multi-step mechanism initiated by a base-mediated condensation followed by an intramolecular cyclization. Understanding these steps is crucial for troubleshooting and optimization.

  • Enolate Formation: Sodium methoxide, a strong base, deprotonates the α-carbon of dimethyl malonate. This is a favorable deprotonation due to the acidity of the methylene protons situated between two carbonyl groups (pKa ~13).[3]

  • Nucleophilic Substitution (Alkylation): The resulting malonate enolate acts as a nucleophile, attacking the electrophilic carbon of chloroacetamide in an SN2 reaction. This step forms a key intermediate, dimethyl 2-(2-amino-2-oxoethyl)malonate.

  • Intramolecular Cyclization (Dieckmann Condensation): Under the influence of the base, the nitrogen of the amide group is deprotonated. The resulting amide anion attacks one of the ester carbonyl groups intramolecularly. This cyclization is a variation of the Dieckmann condensation.

  • Rearomatization/Tautomerization: The cyclic intermediate eliminates a molecule of methanol to form the stable 4-hydroxy-2-oxo-pyrrolinone ring system, which exists in equilibrium with its keto-enol tautomers. The enol form is generally favored due to conjugation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Elimination & Tautomerization Dimethyl Malonate Dimethyl Malonate Malonate Enolate Malonate Enolate Dimethyl Malonate->Malonate Enolate  NaOCH₃ Acyclic Intermediate Acyclic Intermediate Malonate Enolate->Acyclic Intermediate + Chloroacetamide - Cl⁻ Cyclic Intermediate Cyclic Intermediate Acyclic Intermediate->Cyclic Intermediate  NaOCH₃ Final Product Final Product Cyclic Intermediate->Final Product - CH₃OH Tautomerization

Figure 2: Simplified reaction mechanism pathway.

Detailed Experimental Protocol

Safety Precautions: This procedure involves flammable solvents and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Dimethyl MalonateC₅H₈O₄132.1213.21 g (11.5 mL)100Reagent grade, 99%
ChloroacetamideC₂H₄ClNO93.519.35 g100Corrosive, handle with care
Sodium MetalNa22.994.60 g200Highly reactive with water
Methanol (Anhydrous)CH₃OH32.04200 mL-Dry over molecular sieves
Hydrochloric AcidHCl36.46~17 mL (conc.)~200Corrosive, use in fume hood
Diethyl Ether(C₂H₅)₂O74.12100 mL-Flammable
Deionized WaterH₂O18.02As needed-
Step-by-Step Procedure
  • Preparation of Sodium Methoxide: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of anhydrous methanol. Carefully add sodium metal (4.60 g, 200 mmol) in small portions under a gentle stream of nitrogen. The reaction is exothermic; allow the mixture to cool to room temperature after all the sodium has dissolved.

    • Expertise Note: Preparing sodium methoxide in situ from sodium metal and anhydrous methanol ensures a dry, highly reactive base, which is critical for the initial deprotonation and subsequent cyclization steps. The use of two equivalents of base is necessary to drive both the initial alkylation and the subsequent intramolecular condensation to completion.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add dimethyl malonate (13.21 g, 100 mmol) dropwise via the dropping funnel over 15 minutes with stirring.

  • Addition of Chloroacetamide: Dissolve chloroacetamide (9.35 g, 100 mmol) in 50 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

    • Trustworthiness Note: TLC is a crucial self-validating step. The disappearance of the starting malonate spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This prevents premature work-up and ensures maximum yield.

  • Work-up and Product Isolation: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly and carefully neutralize the mixture by adding concentrated hydrochloric acid (~17 mL) dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate will form.

    • Expertise Note: Acidification protonates the enolate of the product, causing it to precipitate out of the methanolic solution. Performing this step in an ice bath helps to control the exotherm of the neutralization and maximizes precipitation. c. Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) to remove inorganic salts (NaCl) and then with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Purification: a. Dry the crude product in a vacuum oven at 50°C. b. Recrystallize the crude solid from a minimal amount of hot methanol or an ethanol/water mixture to obtain the pure Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate as a white to off-white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyrrolinone ring and methyl ester.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify key functional groups (e.g., C=O stretch of the ester and amide, O-H stretch of the enol).

  • Mass Spectrometry (MS): To confirm the molecular weight (157.12 g/mol ).[4]

Expected Yield: 65-75%

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate from dimethyl malonate. By explaining the rationale behind key steps and incorporating in-process validation, this guide offers researchers a trustworthy method to access this important heterocyclic building block for applications in drug discovery and materials science.

References

  • Paal–Knorr synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]

  • Hantzsch pyrrole synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Hantzsch Pyrrole Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Knorr pyrrole synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • Knorr pyrrole synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • The Hantzsch Pyrrole Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Hantzsch Pyrrole Synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • Chem263 B6 April 6, 2006 Example: Malonic Esters. (2006, April 6). University of Alberta.
  • Dimethyl malonate. (2023). In Wikipedia. Retrieved from [Link]

  • CN103724191A - Dimethyl malonate preparation method. (n.d.). Google Patents.
  • Stanovnik, B., et al. (n.d.).
  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. (2019). MDPI. Retrieved from [Link]

  • 4-Hydroxy-1-methyl-5-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid [3-(3,4-dichlorophenyl)-propyl]-amide. (n.d.). PubChem. Retrieved from [Link]

  • 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. (2025, August 10).
  • Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. (2025, August 9).

Sources

Application

Application Notes & Protocols: The Utility of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate in Modern Organic Synthesis

Abstract: This technical guide provides an in-depth exploration of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a highly functionalized and versatile heterocyclic scaffold. Belonging to the tetramic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a highly functionalized and versatile heterocyclic scaffold. Belonging to the tetramic acid family, this molecule is a cornerstone building block in synthetic organic chemistry, primarily due to its prevalence in numerous pharmacologically active compounds. This document elucidates its structural features, tautomeric nature, and reactivity at its key functional sites: the enolic hydroxyl, the lactam nitrogen, and the activated C5 methylene group. We present detailed, field-proven protocols for selective N-alkylation, O-alkylation, and Knoevenagel-type condensations, explaining the causality behind experimental choices. These protocols are designed to be self-validating systems for researchers in medicinal chemistry and drug development, enabling the synthesis of diverse molecular architectures from this pivotal precursor.

Introduction to a Versatile Heterocyclic Scaffold

The 1,5-dihydro-2H-pyrrol-2-one ring system, often referred to as the 3-pyrrolin-2-one core, is a privileged scaffold in medicinal chemistry. This γ-lactam structure is a key subunit in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Notably, the core of blockbuster drugs such as the cholesterol-lowering agent Atorvastatin and the kinase inhibitor Sunitinib is built upon a pyrrole-3-carboxylic acid framework, underscoring the scaffold's significance.[2]

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 37772-85-3) represents a foundational member of this class. Its unique arrangement of functional groups—a lactam, a vinylogous acid (enol), and an ester—provides a rich platform for a wide array of chemical transformations. This guide will serve as a comprehensive resource for chemists aiming to leverage this molecule's synthetic potential.

Physicochemical Properties and Structural Analysis

The utility of this compound stems directly from its electronic and structural properties.

Table 1: Key Properties of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Property Value Source
CAS Number 37772-85-3 PubChem[3]
Molecular Formula C₆H₇NO₄ PubChem[3]
Molecular Weight 157.12 g/mol PubChem[3]
IUPAC Name methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate PubChem[3]

| Canonical SMILES | COC(=O)C1=C(O)CNC1=O | PubChem[3] |

Tautomerism: The Key to Reactivity

A critical feature of this scaffold is its existence in multiple tautomeric forms. The equilibrium between the 4-hydroxy-3-pyrrolin-2-one form and the 2,4-dioxo-pyrrolidine form dictates its reactivity. The enolic form, stabilized by conjugation with the C3-carboxylate, is generally predominant. This tautomerism is crucial as it presents distinct nucleophilic (enol oxygen, lactam nitrogen) and electrophilic (lactam carbonyl, ester carbonyl) sites, as well as an acidic C5 methylene group primed for condensation reactions.

tautomerism cluster_0 Tautomeric Equilibrium Keto Methyl 2,4-dioxopyrrolidine-3-carboxylate (Keto form) Enol Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (Enol form) Keto->Enol H⁺ shift Enolate Enolate Anion (Reactive Intermediate) Enol->Enolate -H⁺ (Base)

Caption: Tautomeric forms of the pyrrolinone scaffold.

The Reactivity Landscape: A Chemist's Guide

The molecule's functionality allows for selective modifications at three primary locations, making it a versatile synthetic intermediate.

Reactions at the Lactam Nitrogen (N-Alkylation)

The lactam nitrogen, while part of an amide, can be deprotonated with a suitable base and subsequently alkylated. Selective N-alkylation is often desired to introduce substituents that can modulate biological activity or provide a handle for further chemistry.

N_Alkylation Start Pyrrolinone Scaffold Reagents + R-X + Base (e.g., K₂CO₃, t-BuOK) Start->Reagents Product N-Alkyl Pyrrolinone Reagents->Product

Caption: General workflow for N-alkylation.

Reactions at the Enolic Hydroxyl (O-Alkylation)

The enolic hydroxyl group is acidic and can be alkylated or acylated. The competition between N- and O-alkylation is a classic challenge in tetramic acid chemistry. Reaction conditions, such as the choice of base, solvent, and electrophile, can be tuned to favor one over the other. Harder electrophiles and certain solvent systems tend to favor O-alkylation.

O_Alkylation Start Pyrrolinone Scaffold Reagents + R-X + Base (e.g., NaH) Start->Reagents Product O-Alkyl Pyrrolinone (4-Alkoxy derivative) Reagents->Product

Caption: General workflow for O-alkylation.

Reactions at the C5 Methylene Group (Condensation)

The methylene group at the C5 position is flanked by two carbonyl groups (one direct, one vinylogous), rendering its protons acidic and susceptible to deprotonation. The resulting carbanion can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation, to form C5-substituted derivatives.[4] This is a powerful method for C-C bond formation.

Knoevenagel Start Pyrrolinone Scaffold Reagents + R-CHO (Aldehyde) + Base catalyst (e.g., Piperidine) Start->Reagents Product C5-Alkylidene Pyrrolinone Reagents->Product

Caption: Knoevenagel condensation at the C5 position.

Detailed Synthetic Protocols

The following protocols are presented as robust, validated starting points for the synthetic manipulation of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Protocol 4.1: Selective N-Alkylation with Benzyl Bromide

Rationale: This protocol achieves selective N-alkylation over O-alkylation. The use of potassium carbonate (K₂CO₃) as a moderately strong base in a polar aprotic solvent like DMF favors the formation of the N-anion.[5] This method is broadly applicable for various primary alkyl halides.

  • Materials:

    • Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Brine, Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the consumption of the starting material.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • The resulting product, methyl 1-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 4.2: Knoevenagel-Doebner Condensation with 4-Nitrobenzaldehyde

Rationale: This protocol utilizes a classic Knoevenagel condensation to introduce an arylidene moiety at the C5 position. Piperidine acts as a base to generate the active methylene carbanion, which then attacks the aldehyde.[4][6] Acetic acid is often used as a co-catalyst to facilitate the dehydration of the aldol intermediate.

  • Materials:

    • Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq)

    • 4-Nitrobenzaldehyde (1.05 eq)

    • Piperidine (0.1 eq)

    • Glacial Acetic Acid (0.1 eq)

    • Ethanol or Toluene

    • Ice-cold water

  • Step-by-Step Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in ethanol.

    • Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC, watching for the formation of a new, more conjugated (and typically colored) spot.

    • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

    • If precipitation occurs, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol and then with ice-cold water to remove any residual catalysts and unreacted aldehyde.

    • Dry the product under vacuum.

  • Purification & Characterization:

    • The product is often pure enough after filtration and washing. If necessary, it can be recrystallized from ethanol or a similar solvent.

    • Characterize the final product, methyl 4-hydroxy-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, by ¹H NMR, ¹³C NMR, IR (noting the conjugated carbonyl and nitro group stretches), and HRMS.

Applications in Target-Oriented Synthesis

The derivatives synthesized using the protocols above are not merely academic curiosities; they are valuable intermediates for constructing more complex molecular targets. For instance, the products of Knoevenagel condensation can undergo further reactions like Michael additions or reductions. N- and O-alkylated derivatives can be elaborated into diverse libraries for high-throughput screening in drug discovery programs.

The following diagram illustrates a potential synthetic pathway starting from our core molecule to a more complex, drug-like scaffold.

pathway Illustrative Multi-Step Synthetic Pathway Start Methyl 4-hydroxy-2-oxo- 2,5-dihydro-1H-pyrrole-3-carboxylate Step1 Protocol 4.1: N-Alkylation (e.g., R-Br, K₂CO₃) Start->Step1 Intermediate1 N-Alkyl Pyrrolinone Step1->Intermediate1 Step2 Protocol 4.2: Knoevenagel Condensation (e.g., Ar-CHO, Piperidine) Intermediate1->Step2 Intermediate2 N-Alkyl-C5-Alkylidene Pyrrolinone Step2->Intermediate2 Step3 Further Elaboration (e.g., Reduction, Cyclization) Intermediate2->Step3 Final Complex Bioactive Target Scaffold Step3->Final

Caption: A potential pathway from the core scaffold to advanced intermediates.

Conclusion

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a powerful and versatile building block in organic synthesis. A thorough understanding of its tautomeric nature and the reactivity of its distinct functional groups allows for precise and selective chemical modifications. The protocols provided herein for N-alkylation and Knoevenagel condensation offer reliable methods for generating a diverse array of derivatives. These derivatives serve as crucial intermediates in the synthesis of complex heterocyclic systems, making this scaffold an invaluable tool for researchers in drug discovery and materials science.

References

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl-3-substituted tetramic acids and functionalized enols via C-acylation reactions of active methylene compounds with N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Electrochemically induced cascade Knoevenagel-Michael reactions of tetronic acid and aldehydes: Synthesis of methylenebistetronic acids. ResearchGate. Available at: [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Available at: [Link]

  • Rearrangement of 5-Indolyl-3-pyrrolin-2-ones into Privileged 4-Indolyl-3-pyrrolin-2-ones Leads to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry. Available at: [Link]

  • 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. PubChem. Available at: [Link]

  • Method for N-alkylation of 2-pyridone.Google Patents.
  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank. Available at: [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Knoevenagel condensation. YouTube. Available at: [Link]

Sources

Method

Application Notes and Protocols: Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate as a Pivotal Building Block for Bioactive Molecules

Prepared by: Gemini, Senior Application Scientist Introduction: The Privileged Pyrrolone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrrolone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in a wide array of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The pyrrolone (or pyrrolin-2-one) nucleus is a prominent member of this class, forming the core of numerous natural products and synthetic drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4]

This guide focuses on a particularly versatile and powerful derivative of this scaffold: Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate . This molecule is not just a compound but a highly functionalized synthetic platform. Its inherent structural features—a reactive lactam ring, an enolized β-keto ester system, and multiple sites for modification—make it an ideal starting point for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery.[3][5] We will delve into its synthesis, reactivity, and provide detailed protocols for its application as a cornerstone in the synthesis of advanced bioactive molecules.

Section 1: Molecular Profile and Reactivity

Understanding the inherent chemical properties of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is fundamental to exploiting its synthetic potential. The molecule exists predominantly in its enol tautomeric form, which dictates its reactivity.

Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylatePubChem[6]
Molecular Formula C₆H₇NO₄PubChem[6]
Molecular Weight 157.12 g/mol PubChem[6]
CAS Number 37772-85-3PubChem[6]
Tautomerism and Key Reactive Sites

The functionality of this building block is governed by the interplay of its keto-enol tautomerism and the distribution of electron density. The diagram below highlights the principal reactive centers that can be targeted for synthetic transformations.

Caption: Key reactive sites on the enol tautomer of the title compound.

  • N-H Proton (Lactam): This proton is acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation, a common strategy to modulate a drug's pharmacokinetic properties.

  • O-H Proton (Enol): The enolic hydroxyl is also acidic and can be targeted for O-alkylation or O-acylation, which can be useful for creating prodrugs or altering hydrogen bonding capabilities.

  • C5-H Protons (α to Lactam Carbonyl): The methylene protons at the C5 position are activated by the adjacent carbonyl group. Deprotonation at this site creates a nucleophile for introducing substituents.

  • Ester Carbonyl (C3): This electrophilic center is susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides, a critical transformation for mimicking peptide bonds or engaging in specific hydrogen bond interactions with biological targets.[7]

Section 2: Synthesis of the Core Building Block

The most efficient and common route to this pyrrolone building block is through an intramolecular Dieckmann condensation of a suitably substituted diester.[8][9][10] This base-catalyzed reaction forms the five-membered ring in high yield.[11][12]

Protocol 1: Synthesis via Intramolecular Dieckmann Condensation

This protocol details the cyclization of dimethyl N-(methoxycarbonylmethyl)aspartate to yield the target pyrrolone.

G cluster_workflow Synthesis Workflow start Start: Dimethyl N-(methoxycarbonylmethyl)aspartate step1 Step 1: Base Treatment - Add Sodium Methoxide (NaOMe) - Solvent: Anhydrous Methanol start->step1 Deprotonation step2 Step 2: Cyclization - Reflux mixture - Forms cyclic β-keto ester enolate step1->step2 Intramolecular Attack step3 Step 3: Acidic Workup - Quench with aq. HCl - Protonates enolate step2->step3 Neutralization end Product: Methyl 4-hydroxy-2-oxo-2,5- dihydro-1H-pyrrole-3-carboxylate step3->end Isolation

Caption: Workflow for the synthesis of the title pyrrolone building block.

Materials:

  • Dimethyl N-(methoxycarbonylmethyl)aspartate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous methanol.

  • Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.

    • Causality: Sodium methoxide is a strong, non-nucleophilic base (relative to the ester) that is required to deprotonate the α-carbon, initiating the condensation. Using a base with the same alkoxide as the ester (methoxide for methyl esters) prevents transesterification side reactions.[8]

  • Substrate Addition: Add dimethyl N-(methoxycarbonylmethyl)aspartate (1.0 equivalent) dropwise to the sodium methoxide solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the intramolecular nucleophilic attack of the enolate onto the second ester carbonyl, forming the five-membered ring.[10]

  • Workup: After cooling the reaction to 0 °C in an ice bath, slowly quench the reaction by adding 1M HCl until the pH is ~2-3.

    • Causality: The immediate product of the cyclization is a stable sodium enolate. Acidification is required to protonate this intermediate to yield the final, neutral β-keto ester product.[11]

  • Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

Section 3: Applications in the Synthesis of Bioactive Scaffolds

The true value of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate lies in its utility as a scaffold for diversification. The following protocols outline key transformations to generate libraries of potential drug candidates.

Protocol 2: N-Alkylation for Modulating Pharmacokinetics

Introducing substituents on the lactam nitrogen is a primary strategy for altering a molecule's solubility, lipophilicity, and metabolic stability.

Materials:

  • Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the pyrrolone starting material in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N-H of the lactam, forming a nucleophilic anion.

  • Add the alkyl halide and stir the mixture at room temperature (or heat gently to 50-60 °C) for 12-24 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify by column chromatography.

Protocol 3: Amidation of the Ester for Target Engagement

Conversion of the C3-ester to a carboxamide is a critical step in synthesizing analogues of many successful drugs, including kinase inhibitors like Sunitinib, where the amide is crucial for binding to the ATP pocket.[7]

Materials:

  • Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 equiv)

  • Primary or secondary amine (e.g., N-ethyl-2,2-dimethyl-1,3-diaminopropane, 1.2 equiv)

  • Trimethylaluminum (AlMe₃), 2M solution in toluene (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Amine Activation: In a flame-dried flask under nitrogen, dissolve the amine in anhydrous DCM and cool to 0 °C.

  • Slowly add the trimethylaluminum solution. A vigorous evolution of methane gas will be observed. Stir for 30 minutes at 0 °C.

    • Causality: Trimethylaluminum is a highly effective reagent for direct amidation of esters. It activates the amine by forming an aluminum-amide species, which is a much more potent nucleophile than the free amine, and simultaneously acts as a Lewis acid to activate the ester carbonyl.

  • Ester Addition: Add a solution of the pyrrolone starting material in anhydrous DCM dropwise to the activated amine mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sulfate, concentrate, and purify by column chromatography.

Protocol 4: Synthesis of Fused Pyrrolo[2,3-d]pyrimidine Systems

The pyrrolone can serve as a precursor to fused heterocyclic systems, which are prevalent in kinase inhibitors and other targeted therapies.[13] This protocol outlines a general pathway.

G cluster_workflow Fused Ring Synthesis Workflow start Start: N-Substituted Pyrrolone step1 Step 1: Vilsmeier-Haack Reaction - POCl₃, DMF - Forms 5-formyl derivative start->step1 Formylation step2 Step 2: Condensation - Add Guanidine derivative - Solvent: Ethanol step1->step2 step3 Step 3: Cyclization/Aromatization - Heat to reflux step2->step3 Ring Closure end Product: Substituted Pyrrolo[2,3-d]pyrimidine step3->end

Sources

Application

Application Notes and Protocols: O-Alkylation of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Introduction: The Significance of Substituted Pyrrolinones The 2-oxo-2,5-dihydro-1H-pyrrole, also known as a pyrrolinone, is a privileged scaffold in medicinal chemistry and drug discovery. Derivatives of this heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrrolinones

The 2-oxo-2,5-dihydro-1H-pyrrole, also known as a pyrrolinone, is a privileged scaffold in medicinal chemistry and drug discovery. Derivatives of this heterocyclic system are central to the structure of numerous bioactive compounds, exhibiting a wide range of therapeutic activities. The targeted functionalization of the pyrrolinone core, particularly at the 4-position, allows for the fine-tuning of a molecule's physicochemical properties and biological interactions. The O-alkylation of methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate serves as a gateway to a diverse array of novel chemical entities with potential applications as kinase inhibitors, antibacterial agents, and more.

This guide provides a detailed examination of two robust protocols for the O-alkylation of this versatile starting material, offering insights into the underlying chemical principles and practical guidance for successful execution in a research setting.

Chemical Principles: Navigating the Alkylation Landscape

The alkylation of methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be approached through several synthetic strategies. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. The two primary methods discussed herein are the Williamson Ether Synthesis and the Mitsunobu Reaction.

A critical consideration in the alkylation of this substrate is the potential for competing N-alkylation versus the desired O-alkylation. The pyrrolinone ring contains an acidic N-H proton, which can also be deprotonated and subsequently alkylated. The regioselectivity of the reaction is influenced by factors such as the choice of base, solvent, and the nature of the electrophile.[1][2]

Mechanism of O-Alkylation

The fundamental principle behind the O-alkylation of the 4-hydroxy-pyrrolinone is the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then participates in a nucleophilic substitution reaction with an alkylating agent.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for the formation of ethers.[3][4] It proceeds via an S_N2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[5][6] For the alkylation of methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, this method offers a straightforward and cost-effective approach.

Workflow for Williamson Ether Synthesis

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate in anhydrous solvent Add_Base Add a suitable base (e.g., NaH, K2CO3) Start->Add_Base Stir Stir to form the alkoxide Add_Base->Stir Add_Alkylating_Agent Add alkylating agent (e.g., alkyl halide) Stir->Add_Alkylating_Agent Heat Heat the reaction mixture Add_Alkylating_Agent->Heat Monitor Monitor reaction progress by TLC/LC-MS Heat->Monitor Quench Quench the reaction Monitor->Quench Upon completion Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Obtain pure O-alkylated product Purify->End

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol
  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) to a concentration of 0.1-0.5 M.

  • Alkoxide Formation:

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a base (1.1-1.5 eq). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). When using NaH, exercise caution as it is highly reactive and generates hydrogen gas.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation and formation of the alkoxide.

  • Alkylation:

    • Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C. Primary alkyl halides (iodides or bromides) are preferred to minimize elimination side reactions.[4]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive alkylating agents.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Parameter Condition A Condition B Condition C
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)Acetonitrile (MeCN)
Temperature 0 °C to Room Temp.Room Temp. to 50 °CRoom Temp.
Typical Alkylating Agent Methyl iodide, Benzyl bromideEthyl bromide, Propyl iodideAllyl bromide
Notes NaH is a strong, non-nucleophilic base suitable for complete deprotonation.K₂CO₃ is a milder, less hazardous base.Cs₂CO₃ is often used to enhance reaction rates.

Protocol 2: Mitsunobu Reaction

Workflow for Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve pyrrolinone, alcohol, and triphenylphosphine in anhydrous THF Cool Cool the mixture to 0 °C Start->Cool Add_Azodicarboxylate Add DIAD or DEAD dropwise Cool->Add_Azodicarboxylate Stir Stir at room temperature Add_Azodicarboxylate->Stir Monitor Monitor reaction progress by TLC/LC-MS Stir->Monitor Concentrate Concentrate the reaction mixture Monitor->Concentrate Upon completion Purify Purify by column chromatography Concentrate->Purify End Obtain pure O-alkylated product Purify->End

Sources

Method

Application Notes and Protocols for Enzymatic Inhibition Studies with Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Introduction: The Therapeutic Potential of Pyrrole Scaffolds The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrole Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of the pyrrole nucleus have been successfully developed as inhibitors of various enzyme classes, including kinases, proteases, and metabolic enzymes, leading to therapies for cancer, infectious diseases, and neurological disorders.[3][4][5][6] Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (PubChem CID: 54684672) is a member of this versatile chemical family.[7] Its structure, featuring a hydroxyl group and a carboxylate moiety on the pyrrolinone ring, suggests the potential for interactions with the active sites of various enzymes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate and conduct enzymatic inhibition studies with Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Given the novelty of this compound in the context of specific enzyme targets, we present a generalized yet robust framework for screening its inhibitory activity against a range of enzyme classes and for characterizing the mechanism of any observed inhibition.

Physicochemical Properties of the Test Compound

Before initiating any biological assay, it is crucial to understand the physical and chemical properties of the compound of interest.

PropertyValueSource
Molecular FormulaC6H7NO4PubChem[7]
Molecular Weight157.12 g/mol PubChem[7]
IUPAC Namemethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylatePubChem[7]
SolubilityTo be determined experimentally in relevant assay buffers. A stock solution is typically prepared in DMSO.General Practice[8]
StabilityTo be determined experimentally. Assess stability in assay buffer over the time course of the experiment.General Practice

General Workflow for Enzymatic Inhibition Screening

The process of evaluating a novel compound as a potential enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Enzyme Inhibition Workflow cluster_screening Phase 1: Initial Screening cluster_dose_response Phase 2: Potency Determination cluster_mechanism Phase 3: Mechanism of Action A Compound Preparation (Stock Solution in DMSO) B Primary Single-Concentration Screening Assay A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay (Serial Dilutions) C->D Advance Hits E Calculate IC50 Value D->E F Enzyme Kinetic Studies (Vary Substrate & Inhibitor Conc.) E->F Characterize Potent Hits G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Calculate Ki G->H Lineweaver_Burk_Plots cluster_competitive Vmax Unchanged Km Increases cluster_noncompetitive Vmax Decreases Km Unchanged cluster_uncompetitive Vmax Decreases Km Decreases a1 a2 a1->a2 a3 a2->a3 b1 b2 b1->b2 b3 b2->b3 c1 c2 c1->c2 c3 c2->c3 d1 d2 d1->d2 d3 d2->d3 e1 e2 e1->e2 e3 e2->e3 f1 f2 f1->f2 f3 f2->f3

Caption: Idealized Lineweaver-Burk plots showing different types of enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect on the y-axis (Vmax is unchanged, apparent Km increases). [9]* Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. The lines intersect on the x-axis (Vmax decreases, Km is unchanged). [9]* Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel (both Vmax and Km decrease). [9]* Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines intersect in the second or third quadrant.

By analyzing these plots, the mode of inhibition can be determined, providing crucial insights into the compound's mechanism of action. [10][11]

Trustworthiness and Self-Validation

To ensure the reliability of the results, every protocol must incorporate a self-validating system:

  • Controls: Always include negative (DMSO) and positive (known inhibitor, if available) controls. This validates that the assay can detect inhibition and that the vehicle (DMSO) is not affecting enzyme activity.

  • Linearity: Ensure that the enzyme concentration and reaction time are within the linear range of the assay. This is critical for accurate velocity measurements.

  • Compound Interference: Test for compound autofluorescence or absorbance at the assay wavelengths. This can be done by running the assay with the compound but without the enzyme.

  • Reproducibility: All experiments should be performed in triplicate, and key findings should be replicated in independent experiments.

Conclusion

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate represents a promising starting point for enzyme inhibition studies due to its pyrrole core, a scaffold prevalent in many bioactive compounds. The protocols outlined in these application notes provide a systematic and robust framework for screening this compound against various enzyme targets, determining its potency (IC50), and elucidating its mechanism of inhibition. By adhering to these detailed methodologies and incorporating rigorous controls, researchers can confidently evaluate the therapeutic potential of this and other novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
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  • Shapiro, T. (2021). Enzyme Kinetics Data Analysis. YouTube.
  • Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
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  • Golic, G. R. (n.d.). Kinetic analysis of inhibitor actions on enzymes. Ainfo.
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  • PubChem. (n.d.). 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester.
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  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.
  • Sibirnyi, V., et al. (2020). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 25(21), 5038.
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  • Holmes, R. P., & Assimos, D. G. (1998). Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. Journal of the American Society of Nephrology, 9(12 Suppl), S438-42.
  • ChemicalBook. (2023). 2,5-dihydro-4-hydroxy-2-oxo-1H-Pyrrole-3-carboxylic acid Methyl ester.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119.
  • Kravchenko, D. V., et al. (2005). Synthesis and caspase-3 inhibitory activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines. Il Farmaco, 60(10), 804–809.

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Application

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An Application Guide for Drug Discovery Professionals This guide provides an in-depth technical overview of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a key heterocyclic building block in contemporary d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a key heterocyclic building block in contemporary drug discovery. We will explore its strategic value, detail robust protocols for its derivatization and biological evaluation, and explain the scientific rationale behind its application in developing next-generation therapeutics.

The Strategic Value of a Privileged Scaffold

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, with the molecular formula C₆H₇NO₄, belongs to a class of compounds that are considered "privileged scaffolds" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that can be systematically modified to bind to a wide range of distinct biological targets, thereby accelerating the discovery of new drugs.[1]

The power of this pyrrole derivative lies in its unique structural and electronic properties:

  • Multiple Modification Points: The scaffold possesses several reactive sites—the nitrogen atom, the enolic hydroxyl group, and the ester—allowing for controlled, stepwise chemical modifications to build diverse molecular libraries.

  • Bioisosteric Potential: The core structure can act as a bioisostere for other key motifs in known drugs, enabling chemists to fine-tune properties like solubility, polarity, and metabolic stability.[4]

  • Hydrogen Bonding Capability: The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O) facilitates strong and specific interactions with protein targets like enzymes and receptors.

These features make it an ideal starting point for lead optimization campaigns, where initial "hit" compounds are refined to enhance potency, selectivity, and pharmacokinetic profiles.[1][5]

Key Therapeutic Applications and Target Classes

The versatility of the pyrrole scaffold has led to its exploration across numerous disease areas. By strategically decorating the core, researchers have developed potent modulators for several important protein families.

  • Protein Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] Derivatives of this scaffold have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR-2), by positioning specific functional groups to interact with the ATP-binding pocket of the enzyme.[7]

  • Neurodegenerative Disorders: The pathology of diseases like Alzheimer's involves complex enzymatic pathways. Pyrrole derivatives have been synthesized as potent inhibitors of enzymes such as Glycogen Synthase Kinase 3β (GSK-3β) and Monoamine Oxidase B (MAO-B), which are key targets in Alzheimer's research.[7][8]

  • Anticancer Agents: Beyond kinase inhibition, the scaffold is integral to the design of novel anticancer drugs.[9] Cell-based screening assays are crucial for evaluating the cytotoxic effects of these new compounds on various cancer cell lines.[6][10][11][12]

  • Metabolic Diseases: Certain zinc(II) complexes of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides have been investigated as potential antidiabetic agents, demonstrating insulin-mimetic activity.[13]

Experimental Workflows and Protocols

A typical drug discovery campaign using this scaffold follows a logical progression from chemical synthesis to biological validation.

Drug Discovery Workflow

Caption: Iterative workflow for drug discovery using the pyrrole scaffold.

Protocol 1: Synthetic Derivatization via Buchwald-Hartwig N-Arylation

Causality: N-arylation is a powerful reaction for expanding chemical diversity. Attaching different aromatic rings to the scaffold's nitrogen atom systematically alters the compound's steric and electronic properties, which is critical for tuning its binding affinity and selectivity for a specific protein target.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq.), the desired aryl halide (e.g., 4-bromotoluene) (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.08 eq.).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by potassium carbonate (K₂CO₃) (2.5 eq.) as the base.

  • Heating: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product using flash column chromatography on silica gel to yield the pure N-aryl derivative.

Representative Data:

Aryl HalideProductYield (%)
4-BromotolueneMethyl 4-hydroxy-1-(4-methylphenyl)-2-oxo...85%
1-Bromo-4-methoxybenzeneMethyl 4-hydroxy-1-(4-methoxyphenyl)-2-oxo...78%
1-Bromo-3-chlorobenzeneMethyl 1-(3-chlorophenyl)-4-hydroxy-2-oxo...81%
Protocol 2: In Vitro Target-Based Screen — Kinase Inhibition Assay

Causality: Before testing in a complex cellular environment, it is essential to confirm that a compound directly interacts with its intended molecular target.[10] A biochemical kinase assay provides a quantitative measure (IC₅₀) of a compound's potency against an isolated enzyme, validating the design strategy.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare assay buffer, the target kinase enzyme, a suitable peptide substrate, and ATP at optimal concentrations.

  • Plate Setup: In a 96-well plate, add the kinase enzyme to all wells except the negative control. Add the test compounds at varying final concentrations (e.g., 10 µM to 1 nM). Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add the ATP and substrate mixture to all wells to start the enzymatic reaction.

  • Reaction & Detection: Incubate at 30 °C for 60 minutes. Terminate the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., a luminescence-based kit that measures remaining ATP).

  • Data Analysis: Read the signal on a plate reader. Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Secondary Screen — Antiproliferative Assay (MTS Assay)

Causality: A positive result in a biochemical assay does not guarantee activity in a living system. A cell-based assay is a critical secondary screen to assess a compound's ability to cross the cell membrane and exert a biological effect (e.g., inhibiting cell growth), providing a more physiologically relevant measure of efficacy.[6][10]

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • MTS Reagent Addition: Add a premixed MTS reagent solution to each well. This reagent is converted by metabolically active (i.e., living) cells into a colored formazan product.

  • Final Incubation & Measurement: Incubate for 1-4 hours. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from these assays feeds into the crucial process of establishing a Structure-Activity Relationship (SAR), which guides the next cycle of molecular design.

Conceptual SAR Diagram

Caption: Key modification points for SAR studies on the pyrrole scaffold.

By systematically altering the R¹, R², and R³ positions and measuring the resulting change in IC₅₀ values, chemists can deduce which functional groups enhance potency, improve selectivity against off-target kinases, and confer favorable drug-like properties (e.g., solubility, metabolic stability).

Conclusion and Future Perspectives

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its proven utility across multiple target classes, combined with its synthetic tractability, ensures its continued relevance. Future research will likely focus on leveraging this scaffold to tackle emerging drug targets and employing novel synthetic methods, such as flow chemistry and photocatalysis, to access even more diverse and complex chemical matter. The robust protocols outlined herein provide a solid foundation for any research team aiming to harness the full potential of this remarkable scaffold.

References

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  • MDPI. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

  • ResearchGate. Protocols for synthesis of pyrrole | Download Scientific Diagram. [Link]

  • Frontiers in Chemistry. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. [Link]

  • PubMed Central. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]

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Sources

Method

The Versatility of the Pyrrole Scaffold: Applications in Modern Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and structural versatility have made it a "privileged scaffold," a c...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and structural versatility have made it a "privileged scaffold," a core molecular framework upon which a multitude of clinically successful drugs have been built. From the life-sustaining porphyrin ring in heme to blockbuster drugs like atorvastatin, the influence of the pyrrole moiety is both profound and widespread. This guide provides an in-depth exploration of the therapeutic applications of pyrrole derivatives, offering not only a survey of their diverse biological activities but also detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable heterocycle in their own discovery programs.

I. The Pyrrole Core in Anticancer Drug Discovery

The development of novel anticancer agents is a paramount challenge in modern medicine. Pyrrole derivatives have emerged as a particularly fruitful area of investigation, with several compounds demonstrating potent and selective antitumor activities.[1][2] These agents operate through a variety of mechanisms, targeting key cellular processes that are dysregulated in cancer.

A prominent class of pyrrole-based anticancer agents function as kinase inhibitors .[3][4] Kinases are a family of enzymes that play a critical role in cellular signal transduction pathways, and their aberrant activity is a hallmark of many cancers.[3] Pyrrole-containing compounds, such as the FDA-approved drug Sunitinib , have been designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.[3][5] For instance, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that has demonstrated efficacy in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[3][5]

Another important mechanism of action for anticancer pyrrole derivatives is the inhibition of microtubule polymerization .[1][2] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death).

Furthermore, some pyrrole derivatives have been shown to induce apoptosis by targeting other key regulators of cell death, such as the Bcl-2 protein family.[1] The diverse mechanisms of action of pyrrole-based anticancer agents are summarized in the table below.

Mechanism of Action Target Example Pyrrole Derivative Therapeutic Application
Kinase InhibitionReceptor Tyrosine Kinases (e.g., VEGFRs, PDGFRs)Sunitinib[3]Renal Cell Carcinoma, GIST
Microtubule Polymerization InhibitionTubulin-Anticancer (preclinical)
Apoptosis InductionBcl-2 family proteins-Anticancer (preclinical)
Histone Deacetylase (HDAC) InhibitionHDACs-Anticancer (preclinical)
Visualizing Kinase Inhibition: A Conceptual Pathway

The following diagram illustrates the general principle of how a pyrrole-based kinase inhibitor can block a signaling pathway involved in cancer cell proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Pyrrole_Inhibitor Pyrrole-based Kinase Inhibitor Pyrrole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP binding Gene_Expression Gene Expression for Cell Proliferation & Survival Transcription_Factors->Gene_Expression Promotes

Caption: A pyrrole-based kinase inhibitor blocks the ATP-binding site of a receptor tyrosine kinase.

II. Pyrrole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new and effective antimicrobial agents.[6][7] Pyrrole-containing compounds, both from natural and synthetic origins, have demonstrated significant potential in combating a wide range of microbial pathogens.[6][8] Nature provides a rich source of inspiration, with compounds like marinopyrroles and nargenicins showcasing potent antibacterial activity.[6][9]

Synthetic pyrrole derivatives have also been extensively explored, with modifications to the pyrrole scaffold leading to compounds with enhanced potency and broader spectrums of activity.[8][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[6][11] The mechanisms of action of antimicrobial pyrrole derivatives are varied and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with DNA replication.[12]

Antimicrobial Class Example Compound Spectrum of Activity Proposed Mechanism of Action
Natural ProductMarinopyrrole A[6][9]Gram-positive bacteria (e.g., MRSA)-
Synthetic DerivativeSubstituted Pyrrole-2-carboxylates[6]Mycobacterium tuberculosis-
Fused Pyrrole SystemsPyrrolo[2,3-d]pyrimidines[10]Bacteria and Fungi-

III. Anti-inflammatory Applications of Pyrrole Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disease.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications for treating inflammation, and several of these, including Tolmetin and Ketorolac , feature a pyrrole core.[14] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[14]

Ongoing research is focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[13][15] Pyrrole derivatives continue to be a promising scaffold for the design of new and improved anti-inflammatory agents.[16] Some fused pyrrole compounds have also shown inhibitory activity against pro-inflammatory cytokines like TNF-α.

IV. Neuroprotective Potential of Pyrrole Scaffolds

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need.[17][18] Oxidative stress and neuroinflammation are key pathological features of these conditions.[19][20] Pyrrole derivatives have emerged as promising candidates for neuroprotective therapies due to their antioxidant and anti-inflammatory properties.[17][19]

Several studies have demonstrated the ability of pyrrole-containing compounds to protect neurons from oxidative damage and to modulate pathways involved in neuronal cell death.[18] For instance, certain pyrrole derivatives have shown selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine, making them of interest for the treatment of Parkinson's disease.[17][18] Others have shown potential as multi-target agents for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and MAO-B.[21][22][23]

V. Detailed Application Protocols

To facilitate the exploration of pyrrole derivatives in a research setting, this section provides detailed, step-by-step protocols for the synthesis of a representative pyrrole compound and its subsequent biological evaluation.

A. Synthesis Protocol: Paal-Knorr Synthesis of an N-Aryl Pyrrole

The Paal-Knorr synthesis is a classic and efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][24] This protocol describes a representative synthesis of an N-aryl pyrrole.

Materials:

  • 2,5-Hexanedione

  • Aniline (or other primary amine)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (10 mmol), aniline (10 mmol), and 20 mL of ethanol.

  • Acid Catalyst: Slowly add glacial acetic acid (1 mL) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified N-aryl pyrrole by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

B. Biological Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][25]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Pyrrole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative in a complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor.[18]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Pyrrole derivative

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well white microplate

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the pyrrole derivative in the kinase assay buffer.

  • Kinase Reaction: In a white microplate, add the kinase, the pyrrole derivative dilutions, and the kinase substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18]

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a common technique for determining the MIC.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Pyrrole derivative stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrrole derivative in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Visualizing an Experimental Workflow: MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a pyrrole derivative using the broth microdilution method.

MIC_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Pyrrole Derivative in 96-well Plate Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubation Incubate at 37°C for 18-24 hours Controls->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination End End MIC_Determination->End

Sources

Application

Application Notes & Protocols: A Guide to the Crystallography of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Derivatives

I. Introduction: Elucidating the Molecular Architecture of Pyrrolinone Scaffolds The 4-oxo-pyrrolidine-3-carboxylate core, a key structural motif in methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate and its der...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Elucidating the Molecular Architecture of Pyrrolinone Scaffolds

The 4-oxo-pyrrolidine-3-carboxylate core, a key structural motif in methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate and its derivatives, is of significant interest to the pharmaceutical and agrochemical industries. This scaffold is a central feature in highly successful drugs such as the cholesterol-lowering agent Atorvastatin and the multi-targeted tyrosine kinase inhibitor Sunitinib.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional shape, which dictates how they interact with their respective biological targets.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of crystalline solids.[2][3] It provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[4][5] For researchers in drug development, this information is invaluable. It validates synthetic outcomes, reveals subtle stereochemical details, and provides a foundational blueprint for structure-activity relationship (SAR) studies and computational modeling.

This guide provides a comprehensive overview and detailed protocols for the crystallographic analysis of methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles and critical decision-making points that ensure a successful structure determination. The workflow is a multi-stage process, demanding precision at every step from chemical synthesis to the final structural refinement.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: X-ray Diffraction cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting Crystallization->Mounting Quality Single Crystal DataCollection Data Collection Mounting->DataCollection Centered Crystal Solution Structure Solution DataCollection->Solution Diffraction Data (hkl, I) Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Refined Structure

Caption: Overall workflow for crystallographic analysis.

II. Protocol 1: Growth of High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[6] The goal is to grow a single, well-ordered crystal, free of cracks and inclusions, with dimensions typically between 0.1 and 0.3 mm.[7] This is achieved by slowly transitioning a solution from a state of solubility to one of supersaturation, allowing molecules to methodically assemble into a stable, repeating lattice.

Causality Behind the Method: Rapid precipitation traps solvent and introduces defects, resulting in powders or poorly diffracting crystals. Slow, controlled crystal growth provides the necessary time for molecules to find their lowest energy positions within the crystal lattice, leading to the high degree of internal order required for sharp diffraction.[7][8]

Pre-requisites:

  • Purity: The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the lattice, disrupting its order.

  • Solvent: The compound should be completely dissolved in the chosen solvent system.

Step-by-Step Methodologies:

A. Slow Solvent Evaporation This is often the simplest and first method to try.

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a small vial or test tube to create a near-saturated solution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug into a clean vial.

  • Covering: Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate; fewer/smaller holes lead to slower evaporation and often better crystals.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.

B. Vapor Diffusion (Liquid-Liquid) This method provides excellent control over the rate of crystallization.

  • Inner Vial: Dissolve the compound in a small volume of a relatively high-boiling point solvent in which it is readily soluble (e.g., dichloromethane, acetone). Place this small, open vial inside a larger jar.

  • Outer Jar: Add a larger volume of a "precipitant" or "anti-solvent" to the outer jar. This should be a solvent in which the compound is poorly soluble but which is miscible with the solvent in the inner vial (e.g., hexane, diethyl ether, pentane).

  • Sealing: Seal the outer jar tightly.

  • Diffusion: Over time, the more volatile precipitant will slowly diffuse into the inner vial. This gradually lowers the solubility of the compound, inducing slow crystallization.

C. Cooling This method is effective for compounds whose solubility is highly dependent on temperature.

  • Dissolution: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C).

  • Slow Cooling: Place the sealed container in an insulated vessel (e.g., a Dewar flask filled with warm water or a styrofoam box) to allow it to cool to room temperature over many hours or days.

  • Further Cooling: If no crystals form, the solution can be transferred to a refrigerator (4°C) and then a freezer (-20°C). The key is a slow, gradual temperature decrease.

Troubleshooting Crystal Growth:

Issue Potential Cause Suggested Solution
No Crystals Solution is undersaturated. Allow more solvent to evaporate; add a small amount of anti-solvent.
Oily Precipitate Solution is too concentrated; cooling/evaporation is too fast. Re-dissolve by warming or adding more solvent, then slow down the process.
Fine Powder Nucleation is too rapid. Use a more dilute solution; ensure a slower rate of evaporation or diffusion.

| Many Small Crystals | Too many nucleation sites. | Filter the solution; use a smoother glass vial; try a slower crystallization method. |

III. Protocol 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal's ordered lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections.[3][5] The geometry and intensity of this pattern contain the information needed to determine the atomic arrangement.

Instrumental Causality: A single-crystal diffractometer precisely orients the crystal in the X-ray beam at thousands of different angles.[5] This ensures that all possible sets of lattice planes are brought into the correct orientation to satisfy Bragg's Law and produce diffraction, allowing for the collection of a complete dataset. A highly sensitive detector measures the position and intensity of each diffracted beam.[2]

Step-by-Step Protocol:

  • Crystal Selection & Mounting:

    • Under a polarizing microscope, select a crystal with sharp edges, smooth faces, and uniform extinction (it should turn dark every 90° of rotation).[7][8]

    • Carefully pick up the crystal using a cryo-loop or a glass fiber coated with a minimal amount of inert oil (e.g., paratone-N).

    • Mount the loop or fiber onto a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • A stream of cold nitrogen (typically 100-120 K) is directed at the crystal. This is crucial as it minimizes thermal motion of the atoms, leading to higher quality data, and protects the sample from X-ray damage.

    • Center the crystal in the X-ray beam using the instrument's video microscope.

    • Perform an initial search for reflections to determine the crystal's unit cell parameters and Bravais lattice.

    • Based on the unit cell, the software will devise an optimal strategy to collect a complete and redundant dataset, measuring the intensities of thousands of reflections. This typically involves a series of scans through different angles (omega and phi).

    • The choice of X-ray source is important. Molybdenum (Mo Kα, λ=0.71073 Å) is common for organic compounds due to its high energy, which minimizes absorption effects. Copper (Cu Kα, λ=1.5418 Å) may be used for very small crystals or for determining the absolute configuration of chiral molecules.[9]

  • Data Processing (Integration and Scaling):

    • After collection, the raw data (images of diffraction spots) are processed.

    • Integration: The software calculates the total intensity for each reflection and subtracts the background noise.

    • Scaling: The data is scaled to correct for variations in beam intensity, crystal decay, and absorption, resulting in a final file of reflections (hkl) and their corresponding intensities (I) and standard uncertainties (σ(I)).

IV. Protocol 3: Structure Solution and Refinement

This is the computational phase where the measured diffraction data is transformed into a chemically meaningful 3D model of the molecule.[10]

The Phase Problem: The detector measures the intensity of each reflection, which is proportional to the square of the structure factor amplitude (|F|²). However, to calculate the electron density map (which shows the positions of atoms), both the amplitude and the phase of the structure factor are required. The phase information is lost during the experiment.[11] For small molecules like pyrrolinone derivatives, this "phase problem" is typically solved using direct methods, which use statistical relationships between the most intense reflections to derive initial phase estimates.[4][11]

G Data Processed Data (hkl, F²) DirectMethods Direct Methods Data->DirectMethods InitialMap Initial Electron Density Map DirectMethods->InitialMap Phase Estimates BuildModel Build Initial Model (Assign Atoms) InitialMap->BuildModel Refine Least-Squares Refinement BuildModel->Refine Fc Calculate F²calc from Model Refine->Fc CheckModel Is Model Complete & Converged? Refine->CheckModel DiffMap Calculate Difference Map (Fo² - Fc²) Fc->DiffMap Compare with F²obs DiffMap->BuildModel Locate Missing Atoms or Disorder CheckModel->Refine No FinalModel Final Validated Model (CIF) CheckModel->FinalModel Yes

Caption: The iterative cycle of structure solution and refinement.

Step-by-Step Protocol:

  • Space Group Determination: The processed data is analyzed to determine the crystal's symmetry and assign one of the 230 possible space groups.

  • Structure Solution: Using software like SHELXS or Olex2, direct methods are applied to generate an initial electron density map.[4]

  • Model Building: Peaks in the initial map are assigned to atoms based on their electron density and expected molecular geometry. This results in a partial or complete molecular fragment.

  • Iterative Refinement: This is a cyclical process where the model is improved to better fit the experimental data.

    • Least-Squares Refinement: The positions and thermal parameters (describing atomic vibrations) of the atoms in the model are adjusted to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[12][13]

    • Difference Fourier Maps: After each refinement cycle, a difference map is calculated. This map shows regions where the model has too little electron density (positive peaks, indicating missing atoms like hydrogens) or too much (negative troughs, indicating a misassigned atom type).[13] This map is used to locate all non-hydrogen atoms and subsequently, hydrogen atoms.

    • This cycle of refinement and model completion is repeated until all atoms are located and the refinement has converged (i.e., the parameters are no longer changing significantly).

V. Data Analysis and Validation

The final output is a Crystallographic Information File (CIF), a standard text file containing all information about the experiment and the final structural model.

Assessing Model Quality: The quality and reliability of the crystal structure are assessed using several metrics, which should always be reported.

ParameterDescriptionTypical Value for Good Structure
R1 The residual factor based on observed reflections. A measure of the agreement between observed and calculated structure amplitudes.< 0.05 (5%)
wR2 The weighted residual factor based on all data.< 0.15 (15%)
GooF (S) Goodness-of-Fit. Should be close to 1.0 for a well-refined structure.~1.0
Max/Min Residual Density The largest positive and negative peaks in the final difference map. Should be close to zero.< ±0.5 e⁻/ų

Structural Interpretation:

  • Molecular Confirmation: The refined structure provides definitive proof of the molecule's connectivity and stereochemistry.

  • Conformational Analysis: Torsion angles reveal the conformation of flexible parts of the molecule, such as substituent groups.

  • Intermolecular Interactions: Analysis of the crystal packing reveals hydrogen bonds, π-π stacking, and other non-covalent interactions.[14] This is crucial for understanding physical properties like melting point and solubility, and for studying polymorphism—the ability of a compound to exist in multiple crystal forms, a critical consideration in the pharmaceutical industry.

VI. References

  • Adams, P. D., et al. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC - PubMed Central. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Cockcroft, J. (n.d.). Introduction to Structure Refinement. University College London. [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Manivannan, R. (2018). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • Proscia. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Proscia. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • University of Oklahoma. (n.d.). Structure Refinement. The University of Oklahoma. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Florence, A. J., et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. IUCrJ. [Link]

  • Harris, K. D. M., et al. (2003). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data. Crystal Growth & Design - ACS Publications. [Link]

  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. ResearchGate. [Link]

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

  • Neri, D., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. NIH. [Link]

  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

Sources

Method

Application Notes and Protocols for Computational Docking with Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing computational docking studies with the small molecule, Methyl 4-hydroxy-2-oxo-2,5-dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing computational docking studies with the small molecule, Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and well-validated computational experiment. We will delve into the preparation of both the ligand and a target protein, the execution of the docking simulation using the widely-used AutoDock Vina software, and the critical analysis and validation of the resulting data. The protocols outlined herein are designed to be self-validating, incorporating best practices to ensure the scientific integrity of the findings.

Introduction to Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate and Computational Docking

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (PubChem CID: 54684672) is a small organic molecule with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol .[1] Its structure features a pyrrolidone ring system with hydroxyl and methyl carboxylate functional groups, suggesting its potential to participate in various non-covalent interactions critical for molecular recognition by biological macromolecules.

Computational docking is a powerful in-silico technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[2] It has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[2][3] The accuracy and predictive power of a docking study are heavily reliant on the meticulous preparation of the input molecules and the careful validation of the computational protocol.

This guide will utilize AutoDock Vina , a popular open-source docking program known for its speed and accuracy, as the primary tool for our docking workflow.[2]

The Computational Docking Workflow: A Conceptual Overview

Before delving into the specific protocols, it is essential to understand the logical flow of a computational docking experiment. The process can be broken down into four key stages, each with its own set of critical considerations.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation prep_ligand Ligand Preparation run_docking Docking Simulation prep_ligand->run_docking prep_protein Protein Preparation prep_protein->run_docking analyze_results Results Analysis run_docking->analyze_results validate_protocol Protocol Validation analyze_results->validate_protocol interaction_analysis cluster_input Inputs cluster_analysis Analysis cluster_output Outputs protein Protein Structure visualize Visualize in PyMOL/Chimera protein->visualize ligand_poses Docked Ligand Poses ligand_poses->visualize identify_interactions Identify Key Interactions visualize->identify_interactions generate_2d Generate 2D Interaction Diagram identify_interactions->generate_2d binding_hypothesis Binding Hypothesis generate_2d->binding_hypothesis

Sources

Application

Application Notes and Protocols: Exploring the Potential of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Novel Materials Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Novel Materials

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a rich array of functional groups that make it a compelling candidate for applications in material science.[1][2] While its derivatives have been explored in medicinal chemistry, its potential as a monomer or functional additive in materials remains a largely untapped area of research.[3][4][5] This document provides a forward-looking guide for researchers interested in exploring the use of this molecule in the design of novel polymers and functional materials.

The unique structure of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, featuring a hydroxyl group, a methyl ester, and a reactive N-H bond within a pyrrole ring, offers multiple avenues for polymerization and material functionalization. These functional groups can be leveraged to create a variety of materials, including polyesters, polyamides, and coordination polymers, each with potentially unique properties.

Hypothetical Application Note 1: A Monomer for High-Performance Polyesters

The presence of both a hydroxyl group and a carboxylate functional group (which can be readily hydrolyzed to a carboxylic acid) makes Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate an ideal candidate for step-growth polymerization to form polyesters. The rigid pyrrole ring incorporated into the polymer backbone could enhance the thermal stability and mechanical properties of the resulting material.[6][7]

Causality of Experimental Choices:

The selection of a diol or a diacid as a co-monomer will determine the final polymer structure and properties. For instance, reacting the hydrolyzed form of the title compound (a di-functional acid) with a flexible diol like 1,6-hexanediol could lead to a semi-crystalline polymer with improved processability. Conversely, using an aromatic diol could result in a more rigid, high-temperature resistant material. The choice of catalyst, such as an organometallic compound, is crucial for achieving a high degree of polymerization and controlling the reaction kinetics.

Experimental Workflow for Polyester Synthesis

A Hydrolysis of Methyl Ester B Purification of Di-acid Monomer A->B C Polycondensation Reaction (with Diol and Catalyst) B->C D Polymer Isolation and Purification C->D E Material Characterization (FTIR, NMR, DSC, TGA) D->E

Caption: Workflow for polyester synthesis.

Protocol 1: Synthesis of a Polyester from 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid and 1,6-Hexanediol

1. Hydrolysis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate:

  • Step 1.1: Dissolve Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (1 eq.) in a 1 M aqueous solution of sodium hydroxide (2 eq.).

  • Step 1.2: Stir the mixture at room temperature for 12 hours to ensure complete hydrolysis of the methyl ester.

  • Step 1.3: Acidify the solution with 1 M hydrochloric acid until a precipitate forms.

  • Step 1.4: Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid.

2. Polycondensation:

  • Step 2.1: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the synthesized 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid (1 eq.), 1,6-hexanediol (1 eq.), and a catalytic amount of antimony(III) oxide (0.05 mol%).

  • Step 2.2: Heat the mixture to 180°C under a gentle stream of nitrogen to melt the reactants and initiate esterification.

  • Step 2.3: After 2 hours, gradually increase the temperature to 220°C and apply a vacuum to remove the water formed during the reaction and drive the polymerization to completion.

  • Step 2.4: Continue the reaction for 4-6 hours until a significant increase in viscosity is observed.

  • Step 2.5: Cool the reaction mixture to room temperature, dissolve the polymer in a suitable solvent (e.g., N,N-dimethylformamide), and precipitate it in a non-solvent (e.g., methanol).

  • Step 2.6: Filter and dry the polymer under vacuum.

Parameter Value
Monomer 1 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Monomer 2 1,6-Hexanediol
Catalyst Antimony(III) oxide
Reaction Temperature 180°C - 220°C
Reaction Time 6-8 hours

Hypothetical Application Note 2: Precursor for Functional Coordination Polymers

The carboxylate and hydroxyl groups of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can act as bidentate or bridging ligands for metal ions, enabling the formation of coordination polymers.[8][9] These materials could exhibit interesting properties such as porosity, luminescence, or catalytic activity, depending on the choice of the metal center and the coordination geometry.

Causality of Experimental Choices:

The selection of the metal salt and the solvent system is critical in determining the structure and dimensionality of the resulting coordination polymer. For example, using a metal ion with a preference for a specific coordination number and geometry, such as Zn(II) or Cu(II), can lead to predictable framework structures. The solvent can also play a templating role in the formation of the crystal lattice.

Experimental Workflow for Coordination Polymer Synthesis

A Dissolve Ligand and Metal Salt B Solvothermal Synthesis A->B C Crystal Isolation and Washing B->C D Characterization (SC-XRD, TGA, PXRD) C->D

Caption: Workflow for coordination polymer synthesis.

Protocol 2: Solvothermal Synthesis of a Zn(II) Coordination Polymer

1. Preparation of the Reaction Mixture:

  • Step 1.1: In a small glass vial, dissolve Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (0.1 mmol) in N,N-dimethylformamide (DMF) (2 mL).

  • Step 1.2: In a separate vial, dissolve Zinc nitrate hexahydrate (0.1 mmol) in DMF (2 mL).

  • Step 1.3: Combine the two solutions in a Teflon-lined stainless steel autoclave.

2. Solvothermal Reaction:

  • Step 2.1: Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • Step 2.2: Slowly cool the autoclave to room temperature over 24 hours.

3. Crystal Isolation and Characterization:

  • Step 3.1: Collect the resulting crystals by filtration, wash with fresh DMF, and air-dry.

  • Step 3.2: Analyze the crystals using single-crystal X-ray diffraction (SC-XRD) to determine the structure.

  • Step 3.3: Perform thermogravimetric analysis (TGA) to assess thermal stability and powder X-ray diffraction (PXRD) to confirm phase purity.

Parameter Value
Ligand Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Metal Salt Zinc nitrate hexahydrate
Solvent N,N-dimethylformamide (DMF)
Reaction Temperature 120°C
Reaction Time 48 hours

Conclusion and Future Outlook

While the application of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate in material science is still in its infancy, its versatile chemical structure presents exciting opportunities for the development of new materials with tailored properties. The hypothetical protocols provided herein serve as a starting point for researchers to explore its potential as a monomer for polyesters and a ligand for coordination polymers. Further research into its polymerization behavior, and the characterization of the resulting materials, will undoubtedly unveil novel applications for this promising molecule. Future work could also explore its use in the synthesis of polyamides via reaction of its N-H group or as a precursor for functionalized conductive polymers.

References

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024, M1778. [Link][3][4]

  • PubChem. (n.d.). 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. Retrieved from [Link][1]

  • PubChem. (n.d.). 4-Hydroxy-1-methyl-5-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid [3-(3,4-dichlorophenyl)-propyl]-amide. Retrieved from [Link][5]

  • Ghasemzadeh, M. A., & Moghanzadeh, Z. (2020). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 2(2), 105-113. [Link][6]

  • Wnuczek, K., et al. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Materials, 15(11), 3986. [Link][7]

  • Goodgame, D. M. L., et al. (2003). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. CrystEngComm, 5, 425-431. [Link][8]

  • Li, Y., et al. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Crystals, 8(11), 415. [Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your yield and purity.

Introduction to the Synthesis

The synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a derivative of tetramic acid, is a critical process in the development of various bioactive compounds. The core of this synthesis often involves an intramolecular Dieckmann condensation of an N-acylated amino acid ester.[1][2] This reaction, while powerful, can be sensitive to various parameters, leading to challenges in achieving high yields and purity. This guide will address the most common issues encountered in the laboratory.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields are a frequent challenge in the synthesis of this pyrrole derivative. Several factors can contribute to this issue, and a systematic approach to troubleshooting is recommended.[3]

  • Purity of Starting Materials: The purity of your starting amino acid (e.g., glycine methyl ester or a derivative) and the acylating agent (e.g., a malonic acid derivative) is paramount. Impurities can lead to unwanted side reactions and inhibit the desired condensation.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for the Dieckmann condensation.[4] Strong bases like sodium methoxide or sodium ethoxide in an anhydrous alcohol solvent are commonly used. The stoichiometry of the base is also crucial; an insufficient amount may lead to incomplete reaction, while an excess can promote side reactions.

  • Reaction Temperature and Time: These parameters are highly interdependent. The optimal temperature and reaction time will depend on the specific substrates and reagents used. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid product degradation.[3]

  • Atmospheric Conditions: The enolate intermediates in the Dieckmann condensation are sensitive to moisture. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is essential to prevent hydrolysis of the starting materials and intermediates.[3]

FAQ 2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common reason for low yields and purification difficulties. Understanding the potential side reactions is key to mitigating them.

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, intermolecular condensation can compete with the desired intramolecular Dieckmann condensation, leading to the formation of polymeric materials. Running the reaction at a higher dilution can favor the intramolecular cyclization.

  • Epimerization at C-5: If a chiral amino acid is used as a starting material, epimerization at the C-5 position of the pyrrolidinone ring can occur, especially under harsh basic conditions.[5] This can be minimized by using a milder base or by carefully controlling the reaction temperature and time.

  • Hydrolysis of Esters: The presence of water in the reaction mixture can lead to the hydrolysis of the ester functionalities in both the starting materials and the product. As mentioned, using anhydrous conditions is crucial.

  • Decarboxylation: The β-keto ester product can be susceptible to decarboxylation under certain conditions, particularly if the workup involves acidic conditions at elevated temperatures. A carefully controlled workup procedure is necessary to preserve the product.

FAQ 3: The purification of the final product is proving to be difficult. What are the recommended purification strategies?

Purification can be challenging due to the polarity of the product and the presence of similar byproducts.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography on silica gel is a standard technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Acid-Base Extraction: The acidic nature of the 4-hydroxy group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product. The aqueous layer can then be acidified to precipitate the purified product. Care must be taken to avoid harsh pH conditions that could lead to product degradation.

Experimental Protocols

General Protocol for the Synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate via Dieckmann Condensation

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular setup and starting materials.

Step 1: Preparation of the N-acylated Amino Acid Ester

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF), add a suitable base (e.g., triethylamine, 2.2 eq) at 0 °C under an inert atmosphere.

  • Slowly add a solution of methyl malonyl chloride (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated amino acid ester.

Step 2: Intramolecular Dieckmann Condensation

  • Prepare a solution of a strong base (e.g., sodium methoxide, 1.1 eq) in anhydrous methanol under an inert atmosphere.

  • Slowly add a solution of the crude N-acylated amino acid ester from Step 1 in anhydrous methanol to the base solution at 0 °C.

  • Allow the reaction to stir at room temperature or gently heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully neutralize it with a mild acid (e.g., acetic acid or saturated aqueous ammonium chloride).

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Recommended Action
Impure Starting MaterialsPurify starting materials by distillation or recrystallization.
Suboptimal Base/SolventScreen different bases (e.g., NaOMe, NaOEt, KHMDS) and anhydrous solvents (e.g., MeOH, EtOH, THF).
Incorrect Reaction Temp/TimeMonitor the reaction by TLC/LC-MS to determine the optimal conditions.
Presence of MoistureUse anhydrous solvents and perform the reaction under an inert atmosphere.
Inefficient MixingEnsure adequate stirring, especially for heterogeneous mixtures.

Visualizations

Reaction Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Workup & Purification A Glycine Methyl Ester HCl D N-acylated Amino Acid Ester A->D B Methyl Malonyl Chloride B->D C Base (e.g., TEA) C->D G Crude Product D->G E Strong Base (e.g., NaOMe) E->G F Anhydrous Solvent (e.g., MeOH) F->G H Neutralization (e.g., AcOH) G->H I Extraction & Drying H->I J Purification (Crystallization/Chromatography) I->J K Final Product J->K

Caption: Workflow for the synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Troubleshooting Logic

G Start Low Yield or Impure Product Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Workup Refine Workup & Purification Start->Workup SideReactions Investigate Side Reactions Start->SideReactions Purity->Conditions Conditions->SideReactions Final Improved Synthesis Workup->Final SideReactions->Workup

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Wingen, L. M., Rausch, M., Schneider, T., & et al. (2021). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. Chemistry – A European Journal. Available at: [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Natural products bearing a tetramic acid motif. Available at: [Link]

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank. Available at: [Link]

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]

  • ResearchGate. (n.d.). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro- 1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

  • Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports. Available at: [Link]

  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota. Available at: [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Available at: [Link]

  • Research and Reviews. (n.d.). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. Available at: [Link]

  • MDPI. (n.d.). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-methyl-5-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid [3-(3,4-dichlorophenyl). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/54704622
  • PubChem. (n.d.). 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. Available at: [Link]

  • UiTM Journal. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]

  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Available at: [Link]

  • Chemical Reviews. (n.d.). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • National Institutes of Health. (n.d.). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Available at: [Link]

  • PubMed. (n.d.). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This molecule, a valuable heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This molecule, a valuable heterocyclic building block, presents unique purification challenges due to its distinct physicochemical properties. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights and troubleshooting strategies to achieve high purity and yield. We will move beyond simple step-by-step instructions to explore the causal relationships behind our recommended protocols, empowering you to make informed decisions during your own experiments.

Section 1: Understanding the Core Challenge: Physicochemical Properties

The difficulties encountered in purifying this pyrrole derivative are rooted in its molecular structure. A clear understanding of its properties is the first step toward developing a successful purification strategy.

The presence of multiple polar functional groups—a hydroxyl group, a lactam (cyclic amide), and a methyl ester—renders the molecule highly polar. This is quantitatively supported by its computed properties.[1]

PropertyValueImplication for Purification
Molecular Formula C₆H₇NO₄-
Molecular Weight 157.12 g/mol [1]
XLogP3-AA -0.4Indicates high hydrophilicity (polarity).[1]
Hydrogen Bond Donors 2Will readily interact with polar solvents and stationary phases.[1]
Hydrogen Bond Acceptors 4Will readily interact with polar solvents and stationary phases.[1]

Key Takeaway: The high polarity dictates that the compound will have strong affinities for polar stationary phases like silica gel and high solubility in polar solvents. This is the primary driver behind most purification difficulties.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the single biggest challenge when purifying this compound by column chromatography?

A: The primary challenge is its high polarity, which causes very strong binding to standard silica gel. This leads to significant "streaking" or "tailing" on TLC plates and poor elution from a chromatography column, often requiring highly polar mobile phases (like 15-20% methanol in dichloromethane) that diminish separation efficiency. In chromatography, polar substances have a stronger attraction to polar stationary phases, causing them to move more slowly and often with poor peak shape.[2]

Q2: My crude product is a solid. Should I attempt recrystallization or chromatography first?

A: For a solid crude product, recrystallization should always be your first approach. It is a more scalable, economical, and often more effective method for removing bulk impurities than chromatography. Chromatography should be reserved for removing persistent, closely-related impurities after a preliminary bulk purification or if the crude product is an intractable oil.

Q3: I see multiple spots for my product on a TLC plate. Does this mean it's impure?

A: Not necessarily. While it could indicate impurities, the 4-hydroxy-2-oxo-pyrrolone structure is prone to keto-enol tautomerism . These tautomers can have slightly different polarities and may appear as distinct, sometimes elongated or overlapping, spots on a TLC plate. To test for this, try spotting the TLC, letting the solvent evaporate, and then letting it sit for 5-10 minutes before eluting. If the spots merge or change, tautomerism is likely.

Q4: How can I confirm the purity and identity of my final product? A: A combination of techniques is essential for validation.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or impurities.

  • LC-MS: To confirm the molecular weight and assess purity with high sensitivity.[3]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Troubleshooting Specific Issues

Issue 1: Severe Streaking and Poor Recovery in Silica Gel Chromatography

  • Probable Cause: The compound's multiple hydrogen bond donor and acceptor sites are interacting too strongly with the acidic silanol (Si-OH) groups on the silica surface.

  • Solution 1: Mobile Phase Modification: The key is to add a competitive polar modifier to the eluent. This modifier will interact with the silica, effectively "masking" the active sites and allowing your compound to elute more cleanly.

    • Add Acetic Acid (0.5-1%): Acetic acid protonates the compound and competes for binding sites on the silica, which is particularly effective for acidic or highly polar neutral compounds.

    • Add Triethylamine (0.5-1%): If your compound has any basic character or is sensitive to acid, a small amount of a basic modifier can deprotonate the silanol groups, reducing interaction.

  • Solution 2: Change the Stationary Phase: If mobile phase modification is insufficient, an alternative stationary phase is the next logical step.

    • Neutral Alumina: Less acidic than silica and can sometimes provide better peak shape for polar compounds.

    • Reversed-Phase (C18) Chromatography: Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will elute early, while greasy, nonpolar impurities will be strongly retained.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for very polar molecules that show little to no retention in reversed-phase.[4] It uses a polar stationary phase with a primarily organic mobile phase, providing a unique selectivity.

Issue 2: The Compound Fails to Crystallize or "Oils Out"

  • Probable Cause: The compound is too soluble in the chosen solvent, or the cooling process is too rapid, preventing the formation of an ordered crystal lattice.

  • Solution 1: Employ an Anti-Solvent System: This is the most effective strategy. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., Methanol, DMSO, or Acetone). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., Diethyl Ether, Hexanes, or Dichloromethane) dropwise until persistent cloudiness is observed. Gentle warming to redissolve, followed by slow cooling, will often yield high-quality crystals.

  • Solution 2: Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. Small-scale tests in vials can quickly identify a single solvent system suitable for recrystallization. Recrystallization from ethanol is a common method for pyrrole derivatives.[5]

  • Solution 3: Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This is a gentle method that can sometimes produce high-quality single crystals for X-ray analysis.

Section 3: Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a logical decision-making process for purifying your crude product.

Purification_Strategy start Crude Product (Methyl 4-hydroxy-2-oxo-2,5-dihydro -1H-pyrrole-3-carboxylate) is_solid Is the crude product a solid? start->is_solid is_oil Is the crude product an oil or intractable gum? is_solid->is_oil No recrystallize Attempt Recrystallization (See Protocol 2) is_solid->recrystallize Yes chromatography Perform Column Chromatography (See Protocol 1) is_oil->chromatography Yes purity_check Assess Purity (TLC, LC-MS, NMR) recrystallize->purity_check chromatography->purity_check success Product is Pure (>95%) purity_check->success Yes failure Purity is insufficient purity_check->failure No orthogonal_purification Re-purify using an orthogonal method (e.g., Chromatography if first step was Recrystallization) failure->orthogonal_purification orthogonal_purification->purity_check

Caption: Decision tree for selecting an initial purification method.

Protocol 1: Modified Silica Gel Column Chromatography

This protocol is designed to mitigate the strong interactions between the polar analyte and the silica gel stationary phase.

  • Prepare the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A good starting point for this compound is 5-10% Methanol in Dichloromethane (DCM). To this mixture, add 0.5% Acetic Acid (v/v). Causality: The acetic acid will protonate the silica surface, reducing its ability to strongly bind the polar product, thus improving peak shape and elution.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and pack the column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) by concentrating it to a dry, free-flowing powder using a rotary evaporator. Causality: Dry loading onto silica ensures that the sample is applied to the column in a tight, narrow band, which is critical for achieving good separation.

  • Run the Column: Carefully layer the dried sample/silica mixture onto the top of the packed column. Gently add the mobile phase and apply positive pressure to begin elution.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, keeping the water bath temperature below 40°C to prevent potential degradation.

Protocol 2: Recrystallization by Anti-Solvent Addition

This is often the most effective method for obtaining high-purity crystalline material from a solid crude product.

  • Select Solvents: Identify a "good" solvent where the compound is very soluble (e.g., Methanol) and a miscible "anti-solvent" where it is poorly soluble (e.g., Diethyl Ether).

  • Dissolve the Crude Product: In a flask, add the minimum volume of the "good" solvent (Methanol) required to fully dissolve the crude material with gentle warming.

  • Add the Anti-Solvent: While stirring the solution at room temperature, slowly add the "anti-solvent" (Diethyl Ether) dropwise. Continue adding until you observe persistent turbidity (cloudiness), indicating the solution is saturated.

  • Induce Crystallization: If crystals do not form immediately, gently warm the solution until it becomes clear again. Then, allow it to cool slowly to room temperature, and subsequently in an ice bath or refrigerator. Causality: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurities more effectively than rapid precipitation.

  • Isolate and Dry: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Section 4: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54684672, 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link].

  • Mata, V. G., et al. (2020). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 25(1), 199. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54704622. Retrieved from [Link].

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2) Inhibitors. Molecules, 24(18), 3304. Available at: [Link].

  • LookChem. (n.d.). ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link].

  • Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles. Retrieved from .

  • Gryko, D. T., et al. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, 121(24), 14841-14941. Available at: [Link].

  • Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 265. Available at: [Link].

  • Venkannaa, G., et al. (2012). Synthesis and characterization of impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 5(4), 485-492. Available at: [Link].

  • Nguyen, T. T. H., et al. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Journal of Multidisciplinary Engineering Science and Technology, 7(2). Available at: [Link].

  • Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(4), 314-322. Available at: [Link].

  • Chemistry For Everyone. (2023, October 26). How Does Polarity Affect Chromatography? [Video]. YouTube. Retrieved from [Link].

  • Google Patents. (1996). US5502213A - Purification of crude pyrroles. Retrieved from .

  • Klimisch, H. J., & Fox, K. (1976). [Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography]. Journal of Chromatography, 120(2), 482-4. Available at: [Link].

  • Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. Available at: [Link].

  • Chen, J., et al. (2013). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 5(12), 1041-1044. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (MHDPC). This document is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (MHDPC). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this versatile heterocyclic compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Section 1: Compound Profile & Inherent Instabilities

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a substituted pyrrolinone, a class of compounds of significant interest in medicinal chemistry. Its structure, featuring a conjugated system with a hydroxyl group, a lactam (cyclic amide), and a methyl ester, endows it with useful reactivity but also presents specific stability challenges.

The core vulnerability stems from the electron-rich nature of the pyrrole ring system and the presence of hydrolyzable functional groups.[1] The conjugated enol-keto system is susceptible to pH variations, while the lactam and ester moieties are prone to hydrolysis under acidic or basic conditions. Furthermore, like many pyrrole derivatives, MHDPC can be sensitive to oxidative and photolytic degradation, often leading to discoloration and polymerization.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid MHDPC?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry, and well-ventilated environment.[4] We recommend storage at 2-8°C in a desiccator. For extended periods, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: How should I prepare stock solutions? What solvents are recommended?

A2: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions. Due to the potential for hydrolysis, preparing aqueous solutions for immediate use is critical. If aqueous buffers are required, prepare the stock in DMSO and perform serial dilutions into the aqueous buffer immediately before the experiment. Avoid prolonged storage of aqueous solutions.

Q3: Is MHDPC sensitive to light or air?

A3: Yes. Pyrrole-containing structures are often susceptible to degradation upon exposure to air (oxidation) and light (photolytic degradation), which can cause the material to darken.[2][3] All handling of the solid and its solutions should be performed with minimal exposure to ambient light. Use amber vials or wrap containers in aluminum foil. For sensitive experiments, working under an inert atmosphere is recommended.

Q4: What are the visible signs of compound degradation?

A4: The most common visual indicator of degradation for both the solid and solutions is a color change, typically developing a yellowish-brown or darker hue.[3] In solution, you may also observe the formation of precipitates over time, indicating the formation of insoluble degradation products or polymers. Analytically, the appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS) is a definitive sign of degradation.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Issue 1: My biological assay results are inconsistent, or I'm observing a loss of compound activity over time.

  • Potential Cause: This is frequently linked to the degradation of the compound in your assay medium. The pH, temperature, and composition of your buffer can all significantly impact the stability of MHDPC. The lactam and ester groups are particularly susceptible to hydrolysis.

  • Troubleshooting & Solution:

    • pH Stability Assessment: The first step is to determine the stability of MHDPC in your specific assay buffer. Incubate a solution of the compound in the buffer at the experimental temperature and take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Analyze these samples by HPLC or LC-MS to quantify the remaining parent compound.

    • Buffer Optimization: If instability is confirmed, consider adjusting the buffer pH. Pyrrolinone systems can exhibit varying stability across the pH spectrum. Generally, a slightly acidic to neutral pH (6.0-7.4) is preferable to basic conditions, which aggressively promote hydrolysis.

    • Fresh Preparations: Always prepare working solutions fresh from a DMSO stock immediately before each experiment. Never use aqueous solutions that have been stored, even at 4°C, for more than a few hours without prior stability validation.

ParameterRecommended ConditionRationale
Storage (Solid) 2-8°C (short-term); -20°C (long-term), desiccated, protected from light.Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photolysis.[4]
Stock Solution DMSO or DMF at -20°C or -80°C.Aprotic solvents prevent hydrolysis, and low temperatures slow degradation.
Working Solution Prepare fresh in aqueous buffer for immediate use.The ester and lactam moieties are susceptible to hydrolysis in aqueous media.
Handling Use amber vials; minimize exposure to air and bright light.Protects against photolytic and oxidative degradation.[3]

Issue 2: I see new, unexpected peaks in my HPLC or LC-MS analysis after sample preparation or storage.

  • Potential Cause: The appearance of new peaks is a clear indication of chemical degradation. Given the structure of MHDPC, the most likely culprits are hydrolysis of the methyl ester to the corresponding carboxylic acid or hydrolysis of the lactam ring. Oxidation can also lead to various degradation products.

  • Troubleshooting & Solution:

    • Characterize the Impurities: Use LC-MS to determine the mass of the new peaks. A mass increase of +14 Da could suggest a reaction with methanol (if used as a solvent), while a mass loss of 14 Da (CH₂) could indicate hydrolysis of the methyl ester to the carboxylic acid.

    • Perform a Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation (or stress testing) study is invaluable. This involves subjecting the compound to harsh conditions to intentionally generate degradation products. This will help you confirm which peaks correspond to specific degradation pathways and develop an analytical method that can resolve them from the parent compound.[5] (See Protocol 4.2 for a detailed methodology).

    • Refine Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent peak from all potential degradation peaks. This is crucial for accurately quantifying the compound in the presence of its impurities.[5]

Issue 3: My solid compound or stock solution has turned yellow/brown.

  • Potential Cause: This discoloration is a classic sign of oxidation and/or polymerization, common in pyrrole-type compounds.[2][3] Exposure to atmospheric oxygen, light, or trace acid/base contaminants can initiate these processes.

  • Troubleshooting & Solution:

    • Verify Purity: Before use, check the purity of the discolored material using HPLC. If significant degradation is observed (>5%), it is recommended to use a fresh, uncompromised batch of the compound.

    • Inert Handling: For future prevention, handle the solid compound and prepare solutions under an inert gas atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).

    • Solvent Purity: Ensure that solvents like DMSO are of high purity and are dry. Older bottles of DMSO can accumulate water and peroxides, which can accelerate degradation. Using a freshly opened bottle of anhydrous solvent is a best practice.

Section 4: Key Protocols & Methodologies

Protocol 4.1: Recommended Procedure for Preparing Stock Solutions
  • Allow the solid MHDPC container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the required amount of solid in a clean, dry vial, preferably under an inert atmosphere.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10-50 mM).

  • Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Protocol 4.2: General Protocol for a Forced Degradation Study

This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.[5]

  • Prepare Solutions: Prepare separate solutions of MHDPC (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Acid Hydrolysis: To one sample, add 1N HCl. Heat at 60-80°C for 2-8 hours.

  • Base Hydrolysis: To another sample, add 0.1N NaOH. Keep at room temperature for 1-4 hours.

  • Oxidative Degradation: To a third sample, add 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample and a solution sample at 105°C for 24-48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to direct UV light (e.g., 254 nm) or sunlight for 48-72 hours.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by a gradient reverse-phase HPLC method with a PDA or MS detector. Compare the chromatograms to identify and resolve degradation products.

Section 5: Visual Guides & Diagrams

Diagram 5.1: Potential Degradation Pathways

This diagram illustrates the primary suspected degradation pathways for MHDPC based on its chemical structure.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Polymerization MHDPC Methyl 4-hydroxy-2-oxo-2,5-dihydro- 1H-pyrrole-3-carboxylate (Parent Compound) Ester_Hydrolysis Ester Hydrolysis Product (Carboxylic Acid) MHDPC->Ester_Hydrolysis H⁺ or OH⁻ H₂O Lactam_Hydrolysis Lactam Hydrolysis Product (Ring-Opened Amino Acid) MHDPC->Lactam_Hydrolysis Strong H⁺ or OH⁻ Heat Oxidized_Products Oxidized Dimers or Ring-Cleavage Products MHDPC->Oxidized_Products O₂ / Light Peroxides Polymer Polymerized Products Oxidized_Products->Polymer Propagation

Caption: Potential degradation routes for MHDPC.

Diagram 5.2: Troubleshooting Workflow for Unexpected Analytical Results

This workflow provides a logical sequence of steps to diagnose and resolve issues when unexpected peaks appear in chromatographic analyses.

G start Unexpected Peak(s) Observed in HPLC/LC-MS check_blank 1. Analyze Blank Injection (Solvent Only) start->check_blank is_contaminant Is Peak Present in Blank? check_blank->is_contaminant source_contaminant Identify Source of Contamination (Solvent, Vial, System) is_contaminant->source_contaminant Yes check_mass 2. Determine Mass (LC-MS) is_contaminant->check_mass No hypothesize 3. Hypothesize Structure (Hydrolysis, Oxidation, etc.) check_mass->hypothesize force_degradation 4. Perform Forced Degradation Study (See Protocol 4.2) hypothesize->force_degradation match_peak Does a Stressed Sample Show the Same Peak? force_degradation->match_peak degradant_confirmed Degradation Product Confirmed. Optimize Handling/Storage. match_peak->degradant_confirmed Yes unknown_source Investigate Other Sources (e.g., Reaction Byproduct) match_peak->unknown_source No

Caption: Workflow for identifying unknown analytical peaks.

References

  • Material Safety Data Sheet - Cole-Parmer.
  • Filo. (2025, April 8). Explain why the stabilities of furan, pyrrole and thiophene are different.
  • Quora. (2016, March 18). Reactivity order is pyrrole>furan >thiophene . What is the reason?
  • Wikipedia. Pyrrole. Available at: [Link]

  • PubChem. 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. Available at: [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
  • Santa Cruz Biotechnology. Pyrrole Safety Data Sheet.
  • Saeed, A., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC, NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrrole Synthesis

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing substituted pyrroles. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields and purity.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to the most common issues encountered across various pyrrole synthesis methods.

Q1: My reaction is not working at all, or the yield is extremely low. What's the first thing I should check? A1: The first step is always to verify the integrity of your starting materials. For the widely used Paal-Knorr synthesis, the purity of the 1,4-dicarbonyl compound is critical.[1] Impurities can lead to significant side product formation. For amine starting materials, particularly those with electron-withdrawing groups, reactivity can be sluggish, requiring more forcing conditions like higher temperatures or more active catalysts.[2]

Q2: My crude product is a dark, intractable tar. What's causing this and how can I fix it? A2: Tar formation is typically a result of polymerization, often caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, lower the reaction temperature and monitor the reaction over a longer period. If using an acid catalyst, switch to a milder one. For instance, in the Paal-Knorr synthesis, moving from a strong mineral acid to acetic acid or a Lewis acid like Sc(OTf)₃ can prevent degradation.[3]

Q3: How do I choose the right solvent for my pyrrole synthesis? A3: Solvent choice is highly reaction-dependent. For classical methods like the Paal-Knorr, polar protic solvents like ethanol or even water can be effective.[3][4] Modern variations have shown excellent results under solvent-free conditions or in aqueous micellar solutions using surfactants like sodium dodecyl sulfate (SDS), which can be a greener and more efficient alternative.[3][5] For the Hantzsch synthesis, ethanol or DMF are conventional choices.[6] Always consider the solubility of your substrates and the temperature requirements of the reaction.

Q4: I'm observing a major byproduct. How can I identify and minimize it? A4: In acid-catalyzed reactions of 1,4-dicarbonyls (Paal-Knorr), the most common byproduct is a furan derivative.[1][3][7] This occurs when the dicarbonyl self-condenses instead of reacting with the amine. This side reaction is particularly favored at low pH (below 3).[1][3] To minimize it, maintain neutral or weakly acidic conditions (pH 4-6).[1][8] Using an excess of the amine can also push the equilibrium towards the desired pyrrole product.[2]

Section 2: Troubleshooting Guide by Synthesis Type
2.1 Paal-Knorr Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl with ammonia or a primary amine, is one of the most direct routes to pyrroles.[8][9][10]

Q: My Paal-Knorr reaction is slow and gives low yields, especially with an electron-poor aniline. How can I drive it to completion? A: This is a classic reactivity issue.

  • Causality: Electron-withdrawing groups on the amine reduce its nucleophilicity, slowing the initial attack on the carbonyl group, which is a key step in the mechanism.[2][10]

  • Solution 1: Catalyst Optimization: While traditional methods use weak acids like acetic acid, less reactive amines benefit from stronger Lewis acids.[2] A wide range of catalysts have been shown to be effective, including Sc(OTf)₃, Bi(NO₃)₃, and various solid-supported acids like clays or silica sulfuric acid.[3][11] These catalysts activate the carbonyl group towards nucleophilic attack.

  • Solution 2: Increase Temperature: Employing higher temperatures or using microwave-assisted heating can dramatically reduce reaction times and improve yields for sluggish substrates.[1][2][3]

  • Solution 3: Use an Amine Surrogate: For N-unsubstituted pyrroles, using ammonium acetate or ammonium hydroxide can be an effective source of ammonia.[10]

Troubleshooting Workflow: Paal-Knorr Synthesis

Below is a decision tree to guide your optimization efforts for the Paal-Knorr synthesis.

G start Low Yield in Paal-Knorr Reaction check_purity Verify Purity of 1,4-Dicarbonyl & Amine start->check_purity check_conditions Are Reaction Conditions Too Harsh? start->check_conditions check_reactivity Is Amine Poorly Reactive? start->check_reactivity check_furan Is Furan Byproduct Observed? start->check_furan purify Action: Purify Starting Materials (Distill/Recrystallize) check_purity->purify reduce_harshness Action: Lower Temp. Use Milder Acid (e.g., AcOH) Monitor by TLC check_conditions->reduce_harshness Tarry material? increase_forcing Action: Increase Temp. Use Microwave Heating Try Stronger Lewis Acid Catalyst check_reactivity->increase_forcing adjust_ph Action: Maintain pH > 3 Use Excess Amine check_furan->adjust_ph

Caption: Troubleshooting Decision Tree for Paal-Knorr Synthesis.

2.2 Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a multicomponent reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][12] It delivers highly substituted pyrroles but can have issues with regioselectivity and side reactions.

Q: My Hantzsch reaction is giving a complex mixture of products. What is going wrong? A: The complexity often arises from competing reaction pathways.

  • Causality: The reaction mechanism involves the formation of an enamine intermediate, which then alkylates the α-haloketone.[6][12] However, the α-haloketone can also react with the β-ketoester in a competing Feist-Bénary furan synthesis.[6] Furthermore, if unsymmetrical starting materials are used, regioselectivity issues can arise.

  • Solution 1: Control the Order of Addition: Pre-forming the enamine by reacting the β-ketoester and the amine first, before adding the α-haloketone, can often minimize the formation of furan byproducts.

  • Solution 2: Catalyst Choice: While often run without a catalyst, Lewis acids like Yb(OTf)₃ have been used.[13] However, care must be taken as some catalysts can alter the regioselectivity of the reaction.[14]

  • Solution 3: Modern Variations: Consider non-conventional methods like solvent-free mechanochemical milling or ultrasound-assisted synthesis, which have been shown to improve yields and reduce side reactions.[6][14]

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis

CatalystTypical ConditionsAdvantagesDisadvantagesReference
Acetic AcidReflux in EtOH or neatInexpensive, mildSlow for unreactive substrates[11]
p-TsOHToluene, Dean-StarkEffective dehydrationCan cause degradation/tarring[11]
Sc(OTf)₃CH₂Cl₂, rt or heatMild, highly efficientExpensive[3]
Montmorillonite ClayCH₂Cl₂, rtHeterogeneous, reusable, mildCan require longer reaction times[11]
Microwave (solvent-free)100-150 °C, 5-15 minExtremely fast, high yieldsRequires specialized equipment[1][3]
SDS in Water80-100 °CGreen solvent, simple workupNot suitable for all substrates[5]
2.3 Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester or other activated methylene compound.[15] A major challenge is the instability of the α-amino-ketone starting material.

Q: The self-condensation of my α-amino-ketone is outcompeting the desired Knorr reaction. How can I prevent this? A: This is the most common failure mode for the Knorr synthesis.

  • Causality: α-amino-ketones readily dimerize via self-condensation to form dihydropyrazines.

  • Solution: In Situ Generation: The standard solution is to generate the α-amino-ketone in situ.[15] This is typically achieved by reducing an α-oximino-ketone with a reducing agent like zinc dust in acetic acid, in the presence of the β-ketoester.[15] The freshly generated, low concentration of the α-amino-ketone is immediately trapped by the β-ketoester, minimizing self-condensation.

Experimental Workflow: In Situ Knorr Synthesis

The diagram below illustrates the workflow for performing a Knorr synthesis with in-situ generation of the α-amino ketone.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: In Situ Reduction & Condensation cluster_2 Step 3: Cyclization & Workup ketoester1 β-Ketoester (2 eq.) + NaNO₂ in AcOH oxime α-Oximino-β-ketoester ketoester1->oxime add_reagents Slowly Add: 1. Oxime Solution 2. Zinc Dust oxime->add_reagents reaction_flask Reaction Flask: β-Ketoester (1 eq.) in AcOH cyclization Spontaneous Condensation & Cyclization add_reagents->cyclization purification Aqueous Workup & Purification (Chromatography) cyclization->purification product Final Pyrrole Product purification->product

Caption: Standard workflow for the Knorr Pyrrole Synthesis.

Section 3: Protocols and Purification
3.1 General Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol provides a starting point for the rapid, solvent-free synthesis of an N-substituted pyrrole.

  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol, 1.0 eq) and the primary amine (1.1 mmol, 1.1 eq).

  • Catalyst Addition (Optional): If required for less reactive substrates, add a catalytic amount of a mild acid (e.g., acetic acid, 0.1 mmol, 10 mol%).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 5-20 minutes. Monitor pressure to ensure it remains within the vial's limits.

  • Monitoring: After the allotted time, cool the vial to room temperature. Spot a small amount of the crude mixture on a TLC plate to check for the consumption of the limiting starting material.

  • Work-up and Purification: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate, 20 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent system typically a gradient of ethyl acetate in hexanes) to obtain the pure substituted pyrrole.[11]

3.2 Purification Guide

Q: My pyrrole product is an oil that is difficult to purify by recrystallization. What are the best practices for chromatography? A:

  • Column Chromatography: This is the most common method for purifying pyrroles.[2][11]

    • Adsorbent: Silica gel is standard. For very acid-sensitive pyrroles, consider using silica that has been neutralized with a base (e.g., triethylamine in the eluent).

    • Eluent: A mixture of hexanes (or petroleum ether) and ethyl acetate is typical. Start with a low polarity (e.g., 2-5% ethyl acetate) and gradually increase the polarity to elute your product. Pyrroles are often UV-active and can stain with permanganate or p-anisaldehyde stains.

  • Distillation: For liquid pyrroles that are thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[2]

  • Acid/Base Wash: Crude pyrroles can sometimes be contaminated with basic (unreacted amine) or acidic (catalyst) impurities. A standard aqueous workup involving washes with dilute acid (e.g., 1M HCl) and/or base (e.g., sat. NaHCO₃) can remove these before chromatography.[2]

References
  • IJPREMS. RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]

  • National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • Thieme. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]

  • National Center for Biotechnology Information. Recent approaches in the organocatalytic synthesis of pyrroles. [Link]

  • Grokipedia. Hantzsch pyrrole synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Google Patents.
  • Unpad. Heterocyclic Compounds. [Link]

  • ResearchGate. Three-Component Synthesis of Pyrrole-Related Nitrogen Heterocycles by a Hantzsch-Type Process: Comparison Between Conventional and High-Speed Vibration Milling Conditions. [Link]

  • WordPress.com. Deconstructing the Knorr pyrrole synthesis. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Organic Syntheses. Pyrrole. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • YouTube. Knorr pyrrole synthesis with important question from csir-net. [Link]

  • ResearchGate. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. [Link]

  • ResearchGate. An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of Pyrrole Compounds

Welcome to the technical support center for the spectroscopic analysis of pyrrole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of pyrrole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the spectroscopic characterization of these fascinating but often sensitive heterocyclic compounds. Pyrrole's unique electronic structure and reactivity present specific hurdles in obtaining clean, reproducible, and interpretable data. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: General Sample Handling and Stability Issues

Pyrrole and many of its derivatives are notoriously unstable, being sensitive to air, light, and heat.[1] Improper handling is the root cause of many spectroscopic issues, often leading to sample degradation, polymerization, or oxidation.[2][3]

Q1: My pyrrole sample has changed color (e.g., turned yellow or brown) upon storage. Can I still use it for spectroscopic analysis?

A1: A change in color is a clear visual indicator of degradation, likely due to oxidation or polymerization.[4] Oxidized pyrroles can introduce new chromophores and alter the electronic environment of the molecule, leading to significant changes and artifacts in your spectra.[3][5]

  • UV-Vis Spectroscopy: You will likely observe a broad, continuous absorption in the visible region (400-1000 nm) that can mask the characteristic π → π* transitions of your pyrrole compound.[6]

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will become complex and difficult to interpret due to the presence of multiple oligomeric or oxidized species. You may observe broad humps in the baseline and a decrease in the resolution of your signals of interest.[2]

  • Mass Spectrometry: The mass spectrum will show a range of higher molecular weight ions corresponding to oligomers or polymers, in addition to peaks corresponding to oxidized byproducts.

Recommendation: It is strongly advised to purify the sample before analysis. Techniques like column chromatography under an inert atmosphere or distillation can be effective. All manipulations of pyrrole should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[7] Solvents should be thoroughly degassed prior to use.[7]

Q2: I am seeing unexpected peaks in my spectrum that are not related to my target pyrrole derivative. What is the likely cause?

A2: Unexpected peaks often arise from sample contamination or degradation.[8] Given the reactivity of pyrroles, several possibilities should be considered:

  • Residual Solvents: Solvents used in the synthesis or purification process (e.g., ethyl acetate, dichloromethane) can be retained by the sample, even after drying under high vacuum.[9]

  • Polymerization: Pyrrole can polymerize in the presence of an oxidant, heat, or light, leading to the formation of polypyrrole.[2][10] This will introduce broad signals in NMR and a continuous absorption in UV-Vis spectra.[6][11]

  • Oxidation Products: Exposure to air can lead to the formation of various oxidation products, which will have distinct spectroscopic signatures.[3][12]

  • Contaminated Solvents/Reagents: Ensure the solvents used for dissolving your sample for analysis are of high purity and free from contaminants.

Troubleshooting Workflow:

Below is a systematic workflow to identify the source of contamination.

G start Unexpected Peaks Observed check_solvent Analyze a blank solvent sample start->check_solvent solvent_peaks Peaks present in blank solvent? check_solvent->solvent_peaks pure_solvent Use fresh, high-purity solvent. Re-run sample. solvent_peaks->pure_solvent Yes check_degradation Peaks absent in blank solvent solvent_peaks->check_degradation No degradation_type Are the peaks broad humps or a series of high MW ions? check_degradation->degradation_type polymerization Likely Polymerization. Purify sample (e.g., chromatography) and handle under inert atmosphere. degradation_type->polymerization Yes oxidation Likely Oxidation or other side products. Purify and re-characterize. degradation_type->oxidation No

Caption: Troubleshooting workflow for unexpected spectral peaks.

Section 2: UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in pyrrole compounds. However, its utility can be hampered by issues related to solvent effects, sample concentration, and degradation.

Q3: The λmax of my pyrrole derivative shifts depending on the solvent I use. Why does this happen and how do I report it?

A3: This phenomenon is known as solvatochromism and is common for polar molecules like many pyrrole derivatives. The solvent can stabilize the ground state and the excited state of the molecule to different extents, thus changing the energy gap between them.

  • Polar Solvents: Highly polar solvents can cause large red shifts (bathochromic shifts) in the fluorescence spectra of some pyrrole derivatives.[13] For instance, some phenylpyrroles exhibit a charge transfer state that is stabilized in polar solvents like acetonitrile, leading to a red-shifted fluorescence band.[14]

  • Nonpolar Solvents: In nonpolar solvents, you are more likely to observe the locally excited fluorescence.[15]

Recommendation: When reporting UV-Vis data, it is crucial to specify the solvent used. For a comprehensive characterization, it is good practice to record the spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol). This can provide valuable information about the nature of the electronic transitions.[16]

Q4: My absorbance reading is above 2.0, and the peaks look flattened. What's wrong?

A4: An absorbance reading above the linear range of the spectrophotometer (typically > 1.5-2.0) can lead to inaccurate measurements and peak distortion. This is often due to the sample being too concentrated.[17] According to the Beer-Lambert law, absorbance is directly proportional to concentration.[17] At high concentrations, intermolecular interactions and stray light effects can cause deviations from this linear relationship.[18]

Protocol for Sample Dilution:

  • Prepare a stock solution of your pyrrole compound in a suitable, UV-grade solvent.[7]

  • Perform a serial dilution to create a range of concentrations.

  • Measure the absorbance of each dilution.

  • Plot absorbance vs. concentration to determine the linear range for your compound on your specific instrument.

  • For all future measurements, prepare your sample within this determined linear concentration range.

Problem Cause Solution
Flattened peaksSample too concentratedDilute the sample to an absorbance < 1.5.[17]
Noisy spectrumSample too dilutePrepare a more concentrated sample.
Unexpected peaksContaminationUse high-purity solvents and clean cuvettes.[8]
Drifting baselineInstrument instabilityAllow the instrument to warm up; run a new baseline.[18]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of pyrrole compounds.[19] However, issues like poor resolution, overlapping signals, and the characteristic broadening of the N-H proton signal can complicate spectral interpretation.

Q5: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Is this normal?

A5: Yes, this is a very common and expected feature for pyrroles. The broadening of the N-H proton resonance is due to quadrupole-induced relaxation from the ¹⁴N nucleus (I=1).[20][21] The rate of this relaxation can cause the proton signal to be so broad that it is lost in the baseline.[21] The appearance of the N-H signal is also highly dependent on temperature and solvent.[21]

Solutions to Observe the N-H Proton:

  • Temperature Variation: Lowering or raising the temperature can change the rate of quadrupole relaxation and sharpen the N-H signal.[21]

  • D₂O Exchange: Adding a drop of D₂O to your NMR sample and shaking it will cause the acidic N-H proton to exchange with deuterium. If the broad signal disappears, it confirms its identity as the N-H proton.[9]

  • N-Decoupling Experiments: Specialized NMR experiments can decouple the ¹⁴N nucleus, resulting in a sharp singlet for the N-H proton.[20]

Q6: The aromatic signals of my substituted pyrrole are complex and overlapping. How can I improve resolution and assign the peaks?

A6: The chemical shifts of the α- and β-protons of the pyrrole ring are sensitive to the electronic effects of substituents.[19] This can lead to complex splitting patterns and signal overlap, especially in highly substituted derivatives.[22]

Strategies for Improving Resolution and Assignment:

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the chemical shift dispersion, potentially resolving overlapping multiplets.

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and resolve overlapping signals.[9] Benzene-d₆ is particularly known for its anisotropic effects that can induce significant shifts.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, which is excellent for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is useful for determining stereochemistry and the relative positions of substituents.

G start Complex/Overlapping ¹H NMR Signals change_solvent Try a different NMR solvent (e.g., Benzene-d₆) start->change_solvent resolved Signals Resolved? change_solvent->resolved higher_field Use a higher field NMR spectrometer resolved->higher_field No done Assignment Complete resolved->done Yes resolved2 Signals Resolved? higher_field->resolved2 run_2d Perform 2D NMR (COSY, HSQC, HMBC) resolved2->run_2d No resolved2->done Yes run_2d->done

Caption: Decision tree for resolving complex ¹H NMR spectra of pyrroles.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of pyrrole compounds. The fragmentation patterns can also provide valuable structural information.[23]

Q7: I am not seeing a clear molecular ion (M⁺) peak in my EI mass spectrum. Why is that?

A7: While many alkylated pyrroles show a stable molecular ion peak under Electron Ionization (EI), extensive fragmentation can sometimes diminish its intensity.[23] The stability of the molecular ion depends on the nature and position of the substituents.

Common Fragmentation Pathways for Pyrroles in EI-MS:

  • Loss of Alkyl Groups: Cleavage of C-N or C-C bonds of alkyl substituents is a common pathway.[23]

  • Ring Cleavage: The pyrrole ring itself can fragment, leading to characteristic ions.[23]

  • Retro-Diels-Alder Reaction: This can occur for some fused-ring systems containing pyrrole.[24]

Recommendation: If the molecular ion is not visible in EI-MS, switch to a "softer" ionization technique:

  • Electrospray Ionization (ESI): Ideal for less volatile or thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it excellent for confirming the molecular weight.[23][25]

  • Chemical Ionization (CI): A softer technique than EI that often produces a prominent protonated molecule peak with less fragmentation.[23]

Q8: How can I differentiate between isomers of my substituted pyrrole using mass spectrometry?

A8: Differentiating isomers by MS can be challenging but is often possible. Positional isomers of substituted pyrroles can produce quite different mass spectra due to the influence of the substituent's position on the fragmentation pathways.[25][26]

Methodology for Isomer Differentiation:

  • Compare Fragmentation Patterns: Carefully analyze the EI mass spectra of the isomers. The relative intensities of the fragment ions can be a key differentiator.[26]

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (or a common fragment ion) of each isomer and subject it to collision-induced dissociation (CID). The resulting product ion spectra are often unique to each isomer and can serve as a structural fingerprint.[25]

  • Couple with Chromatography: The most reliable method is to separate the isomers using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) before they enter the mass spectrometer. The combination of retention time and mass spectrum provides unambiguous identification.[23]

References

  • Benchchem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • Benchchem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677-2685. Retrieved from [Link]

  • Furuta, H., et al. (Year). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. (Note: Specific publication details were not fully available in the search results).
  • Shaik, K., et al. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Synthetic Metals, 175, 1-6. Retrieved from [Link]

  • Catalán, J., et al. (2011). Solvent Effects on the Structure and Spectroscopy of the Emitting States of 1-Phenylpyrrole. The Journal of Physical Chemistry A, 115(25), 6917-6924. Retrieved from [Link]

  • Maji, S., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Polymers, 11(8), 1256. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Spectroscopic Analysis of Pyrrole Isomers: A Guide for Researchers.
  • Disdier, J., et al. (Year). UV−vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods. Publication details not fully available. Retrieved from [Link]

  • Applied Analytical Laboratories. (n.d.). Pyrrole Test. Retrieved from [Link]

  • Chudoba, A., & Roszak, S. (2016). Oxidation properties of β-substituted pyrroles. Structural Chemistry, 27, 185-189. Retrieved from [Link]

  • Giorgi, G., et al. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][23][27]benzodiazepin-4-one. Journal of the American Society for Mass Spectrometry, 7(7), 693-702. Retrieved from [Link]

  • Hatanaka, H., & Ishimaru, T. (Year). Analysis of the N.M.R. Spectrum of pyrrole. Publication details not fully available. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole. Retrieved from [Link]

  • Kubota, Y., et al. (2022). Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry, 46(4), 1646-1653. Retrieved from [Link]

  • de Araújo, C. B., et al. (Year). Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. Publication details not fully available. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Retrieved from [Link]

  • Stejskal, J., et al. (2018). Oxidation of pyrrole with p-benzoquinone to semiconducting products and their application in electrorheology. New Journal of Chemistry, 42(13), 10167-10176. Retrieved from [Link]

  • Yu, Z., et al. (1998). The Study of Mass Spectrum of Fused Pyrrole Derivatives. Acta Scientiarum Naturalium Universitatis Pekinensis, 34(6), 709. Retrieved from [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Chemistry–An Asian Journal, 11(2), 155-167. Retrieved from [Link]

  • Biocompare. (2013). Troubleshooting in UV/Vis Spectrophotometry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Bellows, P. L., et al. (Year). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. Retrieved from [Link]

  • Lambda Solutions. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • Al-Adel, F., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. International Journal of Molecular Sciences, 22(3), 1333. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 4-Hydroxy-2-Oxo-Pyrroles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-2-oxo-pyrrole derivatives (also known as 4-hydroxy-pyrrolin-2-ones). This guide is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-2-oxo-pyrrole derivatives (also known as 4-hydroxy-pyrrolin-2-ones). This guide is designed to provide expert insights and practical solutions to common challenges encountered during the study of the stability and degradation of these important heterocyclic scaffolds. Our focus is on explaining the causality behind experimental observations and providing robust, self-validating protocols to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My degradation kinetic study is yielding inconsistent rates. What are the likely causes and how can I fix this?

Answer: Inconsistent degradation rates are a common frustration and typically point to subtle variations in experimental conditions that significantly impact the reaction. The 4-hydroxy-2-oxo-pyrrole scaffold is sensitive to multiple factors. Here is a systematic approach to diagnose and resolve the issue.

Causality: The kinetics of degradation are governed by factors that influence the activation energy of the degradation reactions, such as pH, temperature, and the presence of catalysts or inhibitors.[1] Inconsistency arises when these factors are not rigorously controlled.

Diagnostic Workflow:

  • Verify pH Control: The hydrolytic stability of pyrrole derivatives is highly dependent on pH.[2][3] They are often extremely unstable in alkaline media, labile in acidic conditions, and most stable near neutrality.[2]

    • Action: Ensure your buffer system has adequate capacity to maintain the target pH throughout the experiment, especially if the degradation products are acidic or basic. Re-measure the pH of your reaction mixture at the end of the experiment.

    • Insight: Even a small pH drift can dramatically alter the rate of hydrolysis, leading to non-linear degradation profiles and poor reproducibility.

  • Assess Oxygen Exposure: The electron-rich pyrrole ring is susceptible to oxidation.[4] Inconsistent exposure to atmospheric oxygen can introduce a competing oxidative degradation pathway.

    • Action: For hydrolytic or thermal studies, degas your solvents and blanket the reaction vessel with an inert gas (e.g., nitrogen or argon). Compare results from inerted and non-inerted experiments to quantify the contribution of oxidation.

    • Insight: Oxidative degradation can be initiated by trace metal ions, which catalyze the formation of reactive oxygen species (ROS).[5] Consider using chelating agents like EDTA in your buffer if metal contamination is suspected.

  • Ensure Strict Temperature Control: Degradation reactions are temperature-dependent, often following the Arrhenius equation.[1]

    • Action: Use a calibrated, stable heating system (e.g., a water bath or heating block). Do not rely on ambient room temperature, which can fluctuate. For photosensitivity studies, be aware that the light source can also generate heat.[6]

  • Evaluate Photodegradation: Many pyrrole derivatives are photolabile.[2]

    • Action: Conduct your experiments in amber glassware or cover your vessels with aluminum foil. If photodegradation is part of a forced degradation study, use a calibrated photostability chamber that controls both light intensity and temperature.[7][8]

The following diagram illustrates a logical workflow for troubleshooting inconsistent kinetic data.

G start Inconsistent Kinetic Data ph_check Is pH rigorously controlled? (Buffer capacity, final pH check) start->ph_check ph_check->ph_check o2_check Is oxygen exposure controlled? (Degas, inert atmosphere) ph_check->o2_check Yes o2_check->o2_check temp_check Is temperature constant? (Calibrated heating block/bath) o2_check->temp_check Yes temp_check->temp_check light_check Is light exposure controlled? (Amber vials, foil wrap) temp_check->light_check Yes light_check->light_check solution Problem Solved: Consistent Rates Achieved light_check->solution Yes

Caption: Troubleshooting workflow for inconsistent degradation kinetics.

Question 2: An unexpected peak has appeared in my HPLC chromatogram during a stability study. How do I identify it and determine its origin?

Answer: The appearance of a new peak is a critical event, indicating the formation of a degradation product. A systematic "forced degradation" or "stress testing" study is the authoritative method to identify its origin. This approach is mandated by regulatory bodies like the ICH to establish the stability-indicating properties of analytical methods.[8]

Causality: Degradation products are formed when the parent molecule is subjected to energy (heat, light) or reactive species (H₂O, H₃O⁺, OH⁻, oxidants) that are sufficient to break its chemical bonds.[6] The unexpected peak is a new chemical entity resulting from this process.

Identification and Attribution Workflow:

  • Characterize the Peak:

    • Action: Use a mass spectrometer (MS) coupled to your HPLC (LC-MS). Determine the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) can provide an accurate mass to help propose a molecular formula.

    • Insight: The mass difference between the parent compound and the degradant provides crucial clues. For example, a +16 Da shift often suggests oxidation (addition of an oxygen atom), while a +18 Da shift can indicate hydrolysis (addition of a water molecule).

  • Perform a Targeted Forced Degradation Study:

    • Action: Subject your compound to a panel of stress conditions in separate experiments: acidic hydrolysis, basic hydrolysis, oxidation, heat, and light.[2][6][8] Monitor the formation of the unknown peak under each condition.

    • Insight: The condition that selectively generates your unknown peak reveals its formation pathway. For instance, if the peak appears only under basic conditions, it is a product of base-catalyzed hydrolysis.

The table below summarizes typical starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp, then 50-60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temp, then 50-60°CUp to 7 days
Oxidation 3% H₂O₂Room TempUp to 24 hours
Thermal Dry Heat60-80°CUp to 7 days
Photolytic ICH Option 1 or 2ControlledPer ICH Q1B

Table adapted from common industry practices.[2][6][8]

  • Propose a Structure and Mechanism:

    • Action: Based on the mass shift and the effective stress condition, propose a plausible chemical structure for the degradant. For example, base-catalyzed hydrolysis of the lactam ring in a 4-hydroxy-2-oxo-pyrrole would lead to a ring-opened amino acid derivative.

    • Insight: Tandem MS (MS/MS) can be used to fragment the degradant ion, providing structural information that helps confirm the proposed structure.[7]

G cluster_conditions Forced Degradation Conditions start Unknown Peak in HPLC lcms Step 1: Characterize - Run LC-MS - Determine m/z and formula start->lcms stress Step 2: Attribute - Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) lcms->stress acid Acid base Base oxid Oxidative heat Thermal light Photo analyze Step 3: Analyze - Which condition forms the peak? structure Step 4: Propose Structure - Use mass shift and fragmentation (MS/MS) to confirm analyze->structure acid->analyze base->analyze oxid->analyze heat->analyze light->analyze

Caption: Workflow for identifying and attributing an unknown degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-hydroxy-2-oxo-pyrroles?

A: The 4-hydroxy-2-oxo-pyrrole core is susceptible to three primary degradation pathways: hydrolysis , oxidation , and photodegradation . The specific products formed depend on the substituents on the ring and the reaction conditions.[2]

  • Hydrolytic Degradation: This is often the most significant pathway, particularly under alkaline conditions. The lactam (cyclic amide) bond is susceptible to cleavage.

    • Mechanism: Nucleophilic attack by a hydroxide ion (or water under acidic catalysis) on the carbonyl carbon (C2) leads to the opening of the pyrrole ring, typically forming a substituted 4-amino-3-hydroxy-5-oxopentanoic acid derivative.

  • Oxidative Degradation: The electron-rich nature of the pyrrole ring makes it a target for oxidizing agents.[4]

    • Mechanism: Oxidation can occur at several positions. The C=C double bond can be attacked, leading to dearomatization and the formation of pyrrolin-2-ones or other highly functionalized products.[4][9] The reaction can be initiated by agents like hydrogen peroxide, atmospheric oxygen (autoxidation), or radical initiators.[8] The ultimate products can be complex mixtures resulting from ring cleavage.[10]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation.

    • Mechanism: Photodegradation can proceed through various mechanisms, including photo-oxidation or the formation of reactive radical intermediates.[10] This can lead to complex structural rearrangements or cleavage of the pyrrole ring.[2]

The following diagram provides a high-level overview of these degradation pathways.

G cluster_products Potential Degradation Products parent 4-Hydroxy-2-Oxo-Pyrrole (Parent Compound) hydrolysis_prod Ring-Opened Amino Acids parent->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) oxidation_prod Further Oxidized Species (e.g., Maleimides, Lactams) parent->oxidation_prod Oxidation ([O], e.g., H₂O₂) photo_prod Rearrangement & Cleavage Products parent->photo_prod Photodegradation (hν)

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Welcome to the technical support center for the scale-up synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for overcoming common challenges in the synthesis and purification of this versatile heterocyclic compound. The information herein is curated from established synthetic methodologies and field-proven insights to ensure scientific integrity and practical utility.

I. Overview of Synthetic Strategy: The Dieckmann Condensation Approach

The most common and scalable approach to the synthesis of the 4-hydroxy-2-oxo-pyrrolidine core, also known as a tetramic acid moiety, is the intramolecular Dieckmann condensation of an N-acylated amino acid ester.[1][2][3] This method involves the base-mediated cyclization of a diester to form a β-keto ester.[2][3] For the synthesis of our target molecule, the logical precursor is N-(methoxyacetyl)glycine methyl ester.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Work-up & Purification GlycineMethylEster Glycine Methyl Ester Acylation N-Acylation GlycineMethylEster->Acylation MethoxyacetylChloride Methoxyacetyl Chloride MethoxyacetylChloride->Acylation Precursor N-(methoxyacetyl)glycine methyl ester Acylation->Precursor Formation of Dieckmann Precursor Dieckmann Intramolecular Cyclization Precursor->Dieckmann Base Strong Base (e.g., NaOMe) Base->Dieckmann CyclizedProduct Sodium salt of Target Molecule Dieckmann->CyclizedProduct Acidification Acidic Work-up CyclizedProduct->Acidification Purification Purification (Crystallization/ Chromatography) Acidification->Purification FinalProduct Methyl 4-hydroxy-2-oxo-2,5-dihydro -1H-pyrrole-3-carboxylate Purification->FinalProduct

Caption: Overall workflow for the synthesis of the target molecule.

II. Detailed Experimental Protocol (Model Scale-Up)

This protocol is a composite based on established principles for Dieckmann condensations and related syntheses.[1][3][4]

Step 1: Synthesis of N-(methoxyacetyl)glycine methyl ester (Precursor)

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add glycine methyl ester hydrochloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (10 volumes). Cool the suspension to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to the suspension while maintaining the temperature below 10 °C. Stir for 15-20 minutes to ensure the formation of the free base of glycine methyl ester.

  • Acylation: In the dropping funnel, prepare a solution of methoxyacetyl chloride (1.05 eq) in the same solvent (2 volumes). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting glycine methyl ester is consumed.

  • Work-up:

    • Add water (5 volumes) to the reaction mixture and stir for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude precursor as an oil or low-melting solid. This product is often used in the next step without further purification.

Step 2: Dieckmann Condensation and Isolation

  • Reaction Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, prepare a solution of sodium methoxide (NaOMe) in methanol (e.g., 25-30 wt%). Alternatively, add sodium metal (1.1 eq) to anhydrous methanol (20 volumes) under a nitrogen atmosphere to generate NaOMe in situ.

  • Precursor Addition: Dissolve the crude N-(methoxyacetyl)glycine methyl ester (1.0 eq) in anhydrous methanol (5 volumes) and add it dropwise to the NaOMe solution at room temperature over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. The product will precipitate as its sodium salt.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation of the Sodium Salt:

    • Cool the reaction mixture to 0-5 °C.

    • Isolate the precipitated sodium salt of the product by filtration.

    • Wash the filter cake with cold methanol and then with a non-polar solvent like diethyl ether or hexane to remove impurities.

    • Dry the salt under vacuum.

  • Acidification and Final Product Isolation:

    • Suspend the dried sodium salt in water (10 volumes) at 0-5 °C.

    • Slowly add 2 M HCl with vigorous stirring until the pH of the solution is 2-3.

    • The final product, Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, will precipitate as a solid.

    • Stir the suspension for 30 minutes at 0-5 °C to ensure complete precipitation.

    • Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum at 40-50 °C.

III. Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in N-Acylation Step 1. Incomplete formation of the free base of glycine methyl ester. 2. Degradation of methoxyacetyl chloride due to moisture. 3. Competitive reaction of the base with the acyl chloride.1. Ensure sufficient equivalents of base (2.1-2.2 eq) are used and allow adequate stirring time before adding the acylating agent. 2. Use freshly distilled or high-purity methoxyacetyl chloride and ensure all glassware and solvents are dry. 3. Add the acyl chloride slowly at low temperature (0-5 °C) to favor the desired reaction.
Incomplete Dieckmann Condensation 1. Insufficient base or inactive base. 2. Presence of water in the reaction, which quenches the base. 3. Reaction time is too short.1. Use at least 1.1 equivalents of a strong, non-nucleophilic base. Ensure the NaOMe solution is fresh or generate it in situ. Sterically hindered bases like potassium tert-butoxide (t-BuOK) can also be effective.[3] 2. Use anhydrous solvents and reagents. Dry the precursor oil under high vacuum before use. 3. Extend the reflux time and monitor the reaction until completion.
Formation of Polymeric or Oily Byproducts 1. Intermolecular Claisen condensation competing with the intramolecular Dieckmann cyclization. 2. Base-catalyzed decomposition of the starting material or product at high temperatures.1. Run the reaction at a higher dilution to favor the intramolecular pathway. Add the precursor slowly to the base solution. 2. Consider using a stronger, non-nucleophilic base like t-BuOK or LDA in an aprotic solvent like THF at a lower temperature to minimize side reactions.[3]
Product is Difficult to Purify (Oily or Discolored) 1. Incomplete reaction or presence of side products. 2. The product is highly polar and retains solvent or impurities. 3. Degradation during work-up or isolation.1. Ensure the reaction has gone to completion. 2. Recrystallization from a suitable solvent (e.g., methanol, ethanol, or water) is the preferred method for scale-up. If this fails, consider slurry washing with a solvent in which the impurities are soluble but the product is not. For persistent impurities, reversed-phase chromatography may be necessary.[5] 3. Avoid excessive heat during drying. Ensure the pH during acidification is carefully controlled to avoid acid-catalyzed degradation.
Peak Tailing or Poor Separation in HPLC/Flash Chromatography 1. The compound is highly polar and interacts strongly with the silica stationary phase. 2. The molecule has both acidic (enol) and basic (amide) character, leading to complex interactions.1. For highly polar compounds, reversed-phase chromatography (C18 column) is often the method of choice.[5] 2. If using normal-phase (silica) chromatography, add a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic or formic acid can improve peak shape. For basic compounds, adding triethylamine (0.1-1%) can be effective.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for purifying very polar compounds.[6][7]

IV. Frequently Asked Questions (FAQs)

Q1: Why is a strong base like sodium methoxide necessary for the Dieckmann condensation?

A1: The Dieckmann condensation is an intramolecular Claisen-type reaction.[2][3] It requires a strong base to deprotonate the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form the five-membered ring. The pKa of the α-proton on the glycine-derived portion is relatively high, necessitating a strong base to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.

Dieckmann_Mechanism cluster_0 Mechanism of Ring Formation Precursor Precursor (N-acylated amino ester) Enolate Enolate Formation Precursor->Enolate + Base - H+ Cyclization Intramolecular Attack Enolate->Cyclization Nucleophilic attack Intermediate Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Methoxide Intermediate->Elimination - MeO- Product β-Keto Ester (Product) Elimination->Product

Caption: Simplified mechanism of the Dieckmann condensation.

Q2: Can I use a different base, like sodium hydroxide or potassium carbonate?

A2: It is not recommended to use hydroxide or carbonate bases. Hydroxide ions can saponify (hydrolyze) the ester groups in both the starting material and the product, leading to the formation of carboxylates and significantly reducing the yield. Carbonates are generally not strong enough to efficiently deprotonate the α-carbon to form the necessary enolate. Strong, non-nucleophilic alkoxide bases like sodium methoxide, sodium ethoxide, or potassium tert-butoxide are ideal.[3]

Q3: My final product has a brownish or yellowish tint. What is the cause and how can I remove it?

A3: A colored tint usually indicates the presence of impurities, which could be from side reactions or degradation.

  • Cause: This can happen if the reaction is overheated, if air (oxygen) is introduced during the reaction with the strong base, or if impurities from the starting materials are carried through.

  • Solution: The most effective way to remove color is through recrystallization. Often, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. After heating and stirring with charcoal for a short period, the hot solution should be filtered (e.g., through Celite) to remove the charcoal before allowing it to cool and crystallize.

Q4: The reaction seems to stall, with both starting material and product present even after prolonged reflux. What should I do?

A4: This suggests that an equilibrium has been reached or that the base has been consumed.

  • Check Base Stoichiometry: The reaction is driven to completion by the deprotonation of the final product (which is more acidic than the starting material's α-proton), so at least one full equivalent of base is required.[8] On a large scale, it's wise to use a slight excess (1.1-1.2 eq) to account for any adventitious water.

  • Add More Base: If you are certain the reaction is anhydrous, you can try adding an additional portion of the base (0.1-0.2 eq) to see if the reaction proceeds further.

  • Solvent Effects: Ensure you are using a suitable solvent. The reaction is typically performed in the corresponding alcohol of the alkoxide base (e.g., methanol for sodium methoxide). Using a higher boiling point aprotic solvent like THF with a base like potassium tert-butoxide could also be an option.[3]

Q5: How can I confirm the structure and purity of my final product?

A5: A combination of standard analytical techniques should be used:

  • Purity: HPLC is the best method to determine purity and identify any impurities.

  • Structure Confirmation:

    • ¹H and ¹³C NMR: This will confirm the connectivity of the atoms and the presence of the key functional groups. The product exists as a mixture of keto and enol tautomers, which will be visible in the NMR spectra.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups like the hydroxyl (-OH), amide carbonyl (C=O), and ester carbonyl (C=O) stretches.

V. References

  • Journal of the Chemical Society, Perkin Transactions 1. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. [Link]

  • ResearchGate. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Organic Spectroscopy International. (2016). Ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]

  • ResearchGate. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • Mol-Instincts. ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]

  • RSC Publishing. (2023). Tetramate derivatives by chemoselective Dieckmann ring closure of allo-phenylserines, and their antibacterial activity. [Link]

  • ResearchGate. De Novo Synthesis of 3-Pyrrolin-2-Ones. [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

Sources

Optimization

Technical Support Center: Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Welcome to the technical support center for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No: 37772-85-3). This guide is designed for researchers, scientists, and drug development professionals, provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No: 37772-85-3). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful handling, storage, and application of this versatile chemical intermediate.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is essential for its effective use.

PropertyValueSource
Molecular Formula C₆H₇NO₄[1]
Molecular Weight 157.12 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
CAS Number 37772-85-3[1]

Handling and Storage

Proper handling and storage are paramount to maintain the integrity and stability of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Safety Precautions

This compound is classified as causing skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Recommended Storage Conditions

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under ambient conditions?

While specific long-term stability data is not available, based on the pyrrolinone scaffold, the compound is expected to be relatively stable under normal laboratory conditions when stored properly. However, prolonged exposure to light, air, and moisture should be avoided to prevent potential degradation. For related compounds, thermal stability has been observed at temperatures necessary for manufacturing processes of image sensor color filters.[2][3][4]

Q2: What solvents are recommended for dissolving this compound?

Specific solubility data is not extensively published. However, based on its structure, which contains both polar (hydroxyl, amide) and non-polar (ester) groups, it is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It may also have some solubility in alcohols such as methanol and ethanol. Solubility in water is expected to be limited but may be enhanced under basic conditions due to the deprotonation of the hydroxyl group.

Q3: Can this compound exist in different tautomeric forms?

Yes, the 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate structure is prone to keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by the solvent and pH.[5][6] This is a critical consideration in reaction chemistry, as the different tautomers may exhibit different reactivities.

Troubleshooting Guides

This section addresses potential issues that may arise during the use of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate in experimental settings.

Issue: Inconsistent Reaction Yields or Unexpected Byproducts

Question: My reaction yields are not reproducible, and I am observing unexpected byproducts. What could be the cause?

Answer: Inconsistent results can stem from several factors related to the stability and reactivity of the starting material.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before use, confirm the purity of your Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate using techniques like ¹H NMR or HPLC. Impurities can interfere with the reaction.

  • Consider Tautomerism: As mentioned, this compound can exist as tautomers.[5][6] The reactivity of the keto versus the enol form can differ. The solvent system can influence this equilibrium. Consider exploring different solvents to favor the desired reactive species.

  • Control Reaction pH: The acidity or basicity of the reaction medium can affect the stability and reactivity of the pyrrolinone ring. Strongly acidic or basic conditions may lead to hydrolysis of the ester or degradation of the ring. Careful control and monitoring of pH are crucial.

  • Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the starting material or intermediates.

Issue: Poor Solubility in Reaction Solvent

Question: I am having difficulty dissolving the compound in my chosen reaction solvent. What are my options?

Answer: Poor solubility can hinder reaction kinetics and lead to incomplete conversion.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a range of solvents. As a starting point, consider polar aprotic solvents like DMSO or DMF.

  • Co-Solvent System: Employing a co-solvent system can enhance solubility. For instance, a small amount of DMSO can be added to a less polar solvent to aid dissolution.

  • Gentle Heating: Gentle warming of the solvent can increase the solubility of the compound. However, be cautious of potential thermal degradation. It is advisable to perform a small-scale stability test by heating a solution of the compound and monitoring for any changes by TLC or HPLC.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and improve the rate of dissolution.

Experimental Protocols and Visualizations

General Protocol for Purity Assessment by ¹H NMR

This protocol provides a general guideline for assessing the purity of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard with a distinct chemical shift.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a minimum field strength of 300 MHz.

  • Data Analysis: Integrate the peaks corresponding to the compound and the internal standard to determine the purity.

Logical Workflow for Troubleshooting Reaction Failures

The following diagram illustrates a systematic approach to troubleshooting common issues in chemical reactions involving this compound.

Caption: A logical workflow for troubleshooting reaction failures.

Keto-Enol Tautomerism

The chemical equilibrium between the keto and enol forms of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a key characteristic of its reactivity.

Caption: Keto-Enol tautomerism of the title compound.

(Note: The provided image is a placeholder representing the general structure. The actual enol form would show a double bond between C3 and C4 and the hydroxyl group on C4.)

References

  • PubChem Compound Summary for CID 54684672, Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link][1]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate. [Link][2]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link][3]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Sejong University. [Link][4]

  • The first example of tautomerism in 2-aminopyrroles: effect of structure and solvent. DeepDyve. [Link][5]

  • (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. [Link][6]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of Synthesized Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: A Comparative Spectroscopic Guide

For researchers engaged in the synthesis of novel heterocyclic compounds, particularly those with potential applications in drug development, rigorous structural confirmation is a critical, non-negotiable step. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel heterocyclic compounds, particularly those with potential applications in drug development, rigorous structural confirmation is a critical, non-negotiable step. This guide provides a comprehensive framework for the structural elucidation of a synthesized batch of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a member of the tetramic acid family known for their diverse biological activities.[1][2][3] We will objectively compare expected analytical data against a hypothetical set of experimental results, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.

The core challenge in characterizing this molecule lies in its potential for keto-enol tautomerism, a phenomenon where the molecule can exist as interconverting isomers.[3][4][5] Our analytical approach is therefore designed not only to confirm the core structure but also to provide evidence for the predominant tautomeric form in solution.

The Synthetic Context: A Plausible Route

While numerous synthetic pathways to pyrrolidone derivatives exist, a common and efficient method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, or variations thereof. For the synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a plausible route could involve the cyclization of an N-protected glycine ester with a malonic ester derivative. Understanding the potential byproducts and intermediates from the synthesis is crucial for interpreting the analytical data and confirming the purity of the final product.

Structural Elucidation Workflow

Our approach to confirming the structure of the synthesized product is a multi-pronged strategy employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Product Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - Connectivity - Tautomeric Form Purification->NMR Data_Comparison Compare Experimental Data with Expected Values MS->Data_Comparison IR->Data_Comparison NMR->Data_Comparison Structure_Confirmed Structure Confirmed: Methyl 4-hydroxy-2-oxo-2,5-dihydro- 1H-pyrrole-3-carboxylate Data_Comparison->Structure_Confirmed

Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of the target molecule.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Experience: The first and most fundamental question to answer is whether the synthesized molecule has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that can confirm the elemental composition.

Trustworthiness: By comparing the measured mass to the calculated mass for the expected formula (C₆H₇NO₄)[6], we can gain immediate confidence in the product's identity. The fragmentation pattern observed in the MS/MS spectrum can provide additional structural clues, although care must be taken as keto-enol tautomers may exhibit different fragmentation patterns.[7]

Comparison of Mass Spectrometry Data
ParameterExpected ValueHypothetical Experimental ResultAnalysis
Molecular Formula C₆H₇NO₄-Confirmed by HRMS
Calculated Mass [M+H]⁺ 158.0448--
HRMS Measured Mass [M+H]⁺ -158.0451Excellent agreement with the calculated mass, confirming the elemental composition.
Key Fragmentation Ions Fragments corresponding to the loss of H₂O, CO, and OCH₃m/z 140, 126, 98Consistent with the expected fragmentation of the pyrrolidone core.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Perform the analysis in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (amide), C=O (carbonyl), and C=C (alkene) bonds. The position and shape of these peaks can also offer insights into hydrogen bonding, which is expected in this structure.

Trustworthiness: The presence and position of these key bands provide strong, direct evidence for the major structural components of the molecule. For instance, the presence of a broad O-H stretch and a sharp N-H stretch would be highly indicative of the 4-hydroxy-pyrrolidone structure.

Comparison of IR Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹)Hypothetical Experimental Result (cm⁻¹)Analysis
O-H Stretch (hydroxyl) 3400-3200 (broad)3350 (broad)Confirms the presence of the hydroxyl group, with broadening indicative of hydrogen bonding.
N-H Stretch (amide) 3300-3100 (sharp)3210 (sharp)Indicates the presence of the secondary amide within the pyrrolidone ring.
C=O Stretch (ester) ~17301725Confirms the methyl ester carbonyl group.
C=O Stretch (amide) ~16801685Confirms the amide carbonyl within the five-membered ring.[8][9]
C=C Stretch (alkene) ~16501645Suggests the presence of the enol tautomer, which is expected to be the more stable form.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the dry, purified solid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing: Perform ATR correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) experiments allows us to map out the carbon skeleton and the placement of protons, confirming connectivity and providing insights into the stereochemistry and predominant tautomeric form.

Trustworthiness: The combination of these experiments provides a self-validating system. For example, a proton signal observed in the ¹H NMR spectrum must correlate to a carbon signal in the HSQC spectrum.[10][11] Furthermore, long-range correlations seen in the HMBC spectrum must be consistent with the proposed overall structure.[12][13]

Comparison of ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentExpected Chemical Shift (δ, ppm)Hypothetical Experimental Result (δ, ppm)MultiplicityIntegrationAnalysis
-OH 10.0-12.011.5broad singlet1HA downfield, broad signal consistent with an enolic hydroxyl proton involved in hydrogen bonding.
-NH 7.5-8.58.1singlet1HA singlet in the amide region, consistent with the pyrrolidone ring NH.
-CH₂- ~4.04.05singlet2HA singlet integrating to 2H, characteristic of the methylene group in the pyrrolidone ring.
-OCH₃ ~3.73.72singlet3HA singlet integrating to 3H, confirming the presence of the methyl ester.[14][15]
Comparison of ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentExpected Chemical Shift (δ, ppm)Hypothetical Experimental Result (δ, ppm)Analysis
C=O (amide) ~170170.2Confirms the amide carbonyl.
C-OH (enol) ~165165.5Downfield shift is characteristic of an enolic carbon.
C=O (ester) ~162162.1Confirms the ester carbonyl.
=C-COOCH₃ ~9595.8An upfield quaternary carbon, consistent with the enol double bond structure.
-CH₂- ~4545.3The methylene carbon of the pyrrolidone ring.
-OCH₃ ~5151.4The methyl carbon of the ester.
2D NMR: Connecting the Pieces with HSQC and HMBC

The Heteronuclear Single Quantum Coherence (HSQC) experiment reveals direct one-bond correlations between protons and the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity of the molecular backbone.

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Method for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

This guide provides a comprehensive framework for the validation of an analytical method for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical development. We will compare two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective is to establish a self-validating system that ensures the reliability, reproducibility, and accuracy of analytical data, a cornerstone of regulatory compliance and product quality in the pharmaceutical industry.[4]

Foundational Strategy: Selecting the Analytical Approach

The first crucial decision in method development and validation is the choice of analytical instrumentation. The structure of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, featuring a conjugated system, makes it an excellent candidate for both HPLC-UV and LC-MS analysis. The choice between them depends on the intended purpose of the method.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control (QC) labs for routine analysis, such as assays for potency and purity. It is robust, cost-effective, and provides excellent quantitation for compounds with a UV chromophore. For a compound like our target analyte, UV detection at a wavelength of maximum absorbance (e.g., around 260 nm) would likely provide the required sensitivity for assay and impurity quantification.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers superior specificity and sensitivity.[6][7] It is indispensable for identifying unknown impurities, characterizing degradation products, and for bioanalytical studies where the analyte is in a complex biological matrix.[8] While more complex and costly, its ability to confirm identity based on mass-to-charge ratio (m/z) is unparalleled.[6][9]

Recommendation: For the purpose of this guide, we will focus on validating a Reversed-Phase HPLC-UV method for the quantification of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate and its related substances, as this represents the most common scenario in a pharmaceutical QC environment. We will, however, provide comparative insights on where LC-MS would be a superior alternative.

The Validation Workflow: A Systematic Approach

Analytical method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the method is fit for its intended purpose.[2][10] The process follows a logical progression, where the results of one stage inform the next.

G cluster_core Core Validation Parameters Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Step 1 Lin Linearity & Range Spec->Lin Step 2 Acc Accuracy Lin->Acc Step 3 LOD_LOQ LOD & LOQ Lin->LOD_LOQ Step 5 (Derived from Linearity) Prec Precision (Repeatability & Intermediate) Acc->Prec Step 4 Rob Robustness Prec->Rob Step 6 Report Validation Report Rob->Report Step 7 SysSuit System Suitability (Applied Throughout) cluster_core cluster_core SysSuit->cluster_core Monitors Performance

Caption: Overall workflow for analytical method validation.

Experimental Protocols and Comparative Data

Here, we detail the experimental execution for each validation parameter. The following hypothetical HPLC method will be used as the basis for our validation protocols:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[11][12]

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)

  • Flow Rate: 1.0 mL/min[13]

  • Detection: UV at 260 nm[5]

  • Column Temperature: 35°C[5]

  • Injection Volume: 10 µL

Specificity (and Stability-Indicating Properties)

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[10][14][15] A method is not truly validated without proof that it is "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies.

Experimental Protocol:

  • Prepare Solutions: Create solutions of the analyte in a suitable solvent (e.g., mobile phase diluent).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid drug substance at 105°C for 24 hours.

    • Photolytic Stress: Solution exposed to UV/Vis light (ICH Q1B guidelines).

  • Neutralize: After exposure, neutralize the acidic and basic solutions.

  • Analysis: Inject the stressed samples, along with an unstressed control and a blank, into the HPLC system.

  • Evaluation: Assess the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector. Ensure that all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).[13]

G cluster_stress Forced Degradation Conditions Analyte Analyte Solution (Methyl 4-hydroxy-2-oxo-2,5-dihydro- 1H-pyrrole-3-carboxylate) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H₂O₂) Analyte->Ox Heat Thermal Analyte->Heat Light Photolytic Analyte->Light HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Result Peak Purity & Resolution Check (Resolution > 2.0) HPLC->Result

Caption: Workflow for establishing method specificity.

Comparative Insight (LC-MS): If significant co-elution were observed with HPLC-UV, LC-MS would be the ideal tool. By monitoring specific m/z ratios, one can quantify the analyte even if it chromatographically overlaps with a degradant, offering a much higher degree of specificity.[6]

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[4][10] For a drug substance assay, the typical range is 80% to 120% of the target concentration.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create at least five concentration levels by serial dilution, covering the range of 80% to 120% of the nominal concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
80.0801,500
90.0902,100
100.01,001,800
110.01,103,200
120.01,205,000

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999[13]

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results to the true value.[10] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the proposed method to a well-characterized reference method.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known quantity of the analyte into a placebo mixture.

  • Analyze these samples using the proposed method.

  • Calculate the percent recovery for each sample.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.899.8%
100%100.0100.3100.3%
120%120.0121.0100.8%

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for a drug substance assay.

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements.[10] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: One analyst prepares and analyzes six individual samples at 100% of the target concentration on the same day.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system if available.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

Data Presentation:

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Sample 199.8100.2
Sample 2100.199.7
Sample 399.5100.5
Sample 4100.399.9
Sample 5100.5100.1
Sample 699.9100.3
Mean 100.0 100.1
%RSD 0.35% 0.28%
Overall %RSD \multicolumn{2}{c}{0.41% }

Acceptance Criteria:

  • %RSD: Not more than 2.0%.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (S/N Method):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10. The LOQ must also be verified for accuracy and precision.

Robustness

Expertise & Experience: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][16] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter within a realistic range (e.g., Flow Rate: ±0.1 mL/min; Temperature: ±2°C).

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters like peak tailing, resolution, and retention time.

G cluster_params Deliberate Variations Center Nominal Method Flow: 1.0 mL/min Temp: 35°C pH: 2.5 F_low Flow: 0.9 mL/min Center->F_low F_high Flow: 1.1 mL/min Center->F_high T_low Temp: 33°C Center->T_low T_high Temp: 37°C Center->T_high pH_low pH: 2.3 Center->pH_low pH_high pH: 2.7 Center->pH_high Result Evaluate Impact on System Suitability (Tailing, Resolution, etc.) F_low->Result F_high->Result T_low->Result T_high->Result pH_low->Result pH_high->Result

Caption: Design of a robustness study.

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits (e.g., Tailing Factor ≤ 2.0, Resolution ≥ 2.0).

Conclusion

The validation of an analytical method for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a systematic process that builds a foundation of trust in the data generated. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we create a self-validating system that complies with global regulatory expectations.[2][4] An HPLC-UV method, when properly validated as described, provides a reliable and efficient tool for routine quality control. For more complex challenges, such as trace-level impurity identification or bioanalysis, the principles outlined here form the basis for validating a more specific and sensitive LC-MS method. Ultimately, a well-validated method is not just a regulatory requirement; it is a hallmark of scientific integrity and a critical component in ensuring the safety and efficacy of pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Element Lab Solutions. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Benchchem. (n.d.). Comparative Guide to Validating the Purity of Synthesized 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
  • National Institutes of Health (NIH). (2022, February 4). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations.
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
  • PubMed. (2023, February 1). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • SciELO. (n.d.). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Taylor & Francis Online. (2009, November 20). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays.

Sources

Validation

A Comparative Guide to the Inhibitory Effects of Pyrrole Derivatives in Drug Discovery

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from blockbuster drugs to novel therapeutic candidates. Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from blockbuster drugs to novel therapeutic candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal fragment for designing potent and selective inhibitors against a wide array of biological targets. This guide provides a comparative analysis of the inhibitory effects of different classes of pyrrole derivatives, detailing the experimental methodologies used for their evaluation and discussing the structure-activity relationships that govern their potency.

Introduction to Pyrrole Derivatives as Enzyme Inhibitors

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A significant portion of these activities stems from their ability to inhibit specific enzymes. For instance, atorvastatin (Lipitor), one of the best-selling drugs of all time, features a pyrrole core and functions by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. Similarly, pyrrolnitrin is a naturally occurring pyrrole derivative with potent antifungal properties.

The versatility of the pyrrole ring allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity and selectivity. This guide will compare three major classes of synthetic pyrrole derivatives, focusing on their inhibitory mechanisms and the experimental data that substantiates their therapeutic potential.

Key Classes and Mechanisms of Inhibition

The inhibitory profile of a pyrrole derivative is intrinsically linked to its substitution pattern. By modifying the groups attached to the pyrrole ring, we can target different enzymes with high specificity.

HMG-CoA Reductase Inhibitors (Statins)
  • Mechanism: This class of drugs, exemplified by atorvastatin, competitively inhibits HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol synthesis pathway. The pyrrole core of these molecules mimics the natural substrate, allowing them to bind tightly to the enzyme's active site.

Protein Kinase Inhibitors
  • Mechanism: Many pyrrole derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. These compounds typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The specific substitutions on the pyrrole ring determine the targeted kinase family (e.g., tyrosine kinases, serine/threonine kinases).

Dihydropteroate Synthase (DHPS) Inhibitors
  • Mechanism: In the realm of antimicrobial agents, certain pyrrole derivatives have been developed to inhibit DHPS, an essential enzyme in the folate biosynthesis pathway of bacteria. By blocking this pathway, these compounds prevent the synthesis of nucleic acids, leading to bacterial death. They act as substrate analogs, competing with the natural substrate, p-aminobenzoic acid (PABA).

Experimental Workflow: Assessing Inhibitory Potency (IC₅₀ Determination)

To quantitatively compare the efficacy of different inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a critical parameter. It represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. The following is a self-validating protocol for determining the IC₅₀ of a novel pyrrole derivative against a target kinase.

Workflow Diagram: IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of pyrrole inhibitor A1 Dispense inhibitor dilutions into 96-well plate P1->A1 Transfer P2 Prepare enzyme and substrate solution A2 Add enzyme/substrate mix to each well P2->A2 Add P3 Prepare ATP solution A3 Initiate reaction by adding ATP P3->A3 Initiate A1->A2 A2->A3 A4 Incubate at 37°C for 60 minutes A3->A4 A5 Stop reaction and add detection reagent A4->A5 D1 Read luminescence/fluorescence on plate reader A5->D1 D2 Plot % Inhibition vs. [Inhibitor] (log scale) D1->D2 D3 Fit data to sigmoidal curve to calculate IC50 D2->D3 MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor Pyrrole-based MEK Inhibitor Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a pyrrole-based MEK inhibitor.

This targeted inhibition prevents the phosphorylation of ERK, which in turn cannot activate transcription factors required for cell proliferation. A cell-based assay, such as Western blotting for phosphorylated ERK (p-ERK), would be the definitive experiment to confirm this mechanism of action. The choice of a cell-based assay over a purely enzymatic one is critical here, as it validates that the compound can penetrate the cell membrane and engage its target in a physiological context.

Conclusion

The pyrrole scaffold remains a highly valuable starting point for the design of potent and specific enzyme inhibitors. As demonstrated, strategic modifications to the pyrrole ring system allow for the targeting of diverse enzyme classes, from metabolic enzymes like HMG-CoA reductase to critical signaling proteins like kinases. The rigorous, quantitative assessment of inhibitory activity through standardized protocols like IC₅₀ determination is fundamental to the drug development process. By combining insightful chemical design with robust biological evaluation, pyrrole derivatives will undoubtedly continue to yield novel therapeutic agents for years to come.

References

  • Title: Atorvastatin, an HMG-CoA reductase inhibitor. Source: Drugs of Today URL: [Link]

  • Title: The discovery of atorvastatin, a novel HMG-CoA reductase inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrrolnitrin, a new antifungal antibiotic. Source: The Journal of Antibiotics URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrrole derivatives as dihydropteroate synthase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

Comparative

A Comparative Guide to Prolyl 4-Hydroxylase Inhibitors: Evaluating Novel Scaffolds Against Established Compounds

In the landscape of drug discovery, the inhibition of prolyl 4-hydroxylases (P4Hs) presents a compelling therapeutic strategy for a multitude of diseases, ranging from fibrotic conditions to anemia and ischemic disorders...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the inhibition of prolyl 4-hydroxylases (P4Hs) presents a compelling therapeutic strategy for a multitude of diseases, ranging from fibrotic conditions to anemia and ischemic disorders.[1][2][3] This guide provides a comprehensive comparison of established P4H inhibitors with a focus on providing a framework for evaluating novel chemical entities, such as Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. While direct experimental data for this specific compound is not yet prevalent in public literature, its structural motifs suggest a potential for interaction with the P4H active site. This guide will delve into the mechanistic intricacies of P4H inhibition, compare the performance of known inhibitors, and provide a robust experimental protocol for characterization.

The Central Role of Prolyl 4-Hydroxylases in Human Physiology and Disease

Prolyl 4-hydroxylases are a family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases that play a critical role in two major cellular processes: collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF) pathway.[2][4]

  • Collagen Prolyl 4-Hydroxylases (C-P4Hs): Located in the endoplasmic reticulum, C-P4Hs are essential for the post-translational hydroxylation of proline residues within procollagen chains. This hydroxylation is a prerequisite for the formation of the stable, triple-helical structure of mature collagen.[3] Inhibition of C-P4Hs is a key strategy in combating diseases characterized by excessive collagen deposition, such as fibrosis of the liver and lungs.[1]

  • Hypoxia-Inducible Factor Prolyl 4-Hydroxylases (HIF-P4Hs or PHDs): These cytosolic and nuclear enzymes are central to cellular oxygen sensing. Under normoxic conditions, HIF-P4Hs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This modification targets HIF-α for proteasomal degradation.[3][4] During hypoxia, the activity of HIF-P4Hs is diminished, leading to the stabilization of HIF-α, which then promotes the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[5] Consequently, inhibitors of HIF-P4Hs are being explored for the treatment of anemia, ischemia, and inflammatory diseases.[2][6]

A Comparative Analysis of Prolyl 4-Hydroxylase Inhibitors

The development of P4H inhibitors has led to a variety of chemical scaffolds, each with distinct potencies and selectivities. Here, we compare several key classes of inhibitors.

Established P4H Inhibitors

1. Pyridine Dicarboxylates and Analogues:

  • Pyridine-2,4-dicarboxylic acid (2,4-PDCA): This compound is a classic competitive inhibitor of P4Hs with respect to the co-substrate 2-oxoglutarate.[4][7] Its dicarboxylate structure mimics the binding of 2-oxoglutarate to the active site. While potent in vitro, its hydrophilicity limits its cell permeability.[7] Diethyl-2,4-PDC, a more lipophilic pro-drug, demonstrates improved cellular activity.[8][9]

  • Bipyridinedicarboxylates: These compounds, such as 2,2′-bipyridine-5,5′-dicarboxylic acid, have shown potent and selective inhibition of C-P4Hs.[10] Their mechanism is thought to involve both chelation of the active site iron and competitive binding.[10]

2. Hydroxyanthraquinones:

  • Compounds like 2,7,8-trihydroxyanthraquinone have been identified as potent inhibitors of P4H.[11][12] Their mechanism is believed to involve competitive inhibition with respect to 2-oxoglutarate and chelation of the Fe2+ ion.[11][12]

3. Phenanthrolinones:

  • This class of compounds, including 1,4-dihydrophenanthrolin-4-one-3-carboxylic acid, are potent competitive inhibitors of P4H and have demonstrated efficacy in cellular and in vivo models of collagen hydroxylation.[13][14]

Hypothetical Profile of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

While experimental data is lacking for Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, we can postulate a potential mechanism of action based on its structure. The 4-hydroxy-2-oxo-pyrrole-3-carboxylate core presents key features that could interact with the P4H active site:

  • The enolic hydroxyl and the carboxylate group could potentially chelate the active site Fe2+ ion.

  • The overall structure may mimic the binding of 2-oxoglutarate, leading to competitive inhibition.

Further experimental validation is crucial to determine if this compound exhibits any P4H inhibitory activity and to characterize its potency and selectivity.

Data Presentation: A Comparative Overview of P4H Inhibitors

Inhibitor ClassRepresentative CompoundTarget(s)Potency (Ki/IC50)Mechanism of ActionKey References
Pyridine Dicarboxylates Pyridine-2,4-dicarboxylic acid (2,4-PDCA)C-P4Hs, HIF-P4HsKi ≈ 2 µM (for C-P4H)Competitive with 2-oxoglutarate[6][7][8]
Bipyridinedicarboxylates 2,2′-bipyridine-5,5′-dicarboxylic acidC-P4Hs (selective)Ki ≈ 185 nM (for C-P4H)Competitive, Fe2+ chelation[10]
Hydroxyanthraquinones 2,7,8-trihydroxyanthraquinoneC-P4HsPotent inhibitionCompetitive with 2-oxoglutarate, Fe2+ chelation[11][12]
Phenanthrolinones 1,4-dihydrophenanthrolin-4-one-3-carboxylic acidC-P4HsPotent competitive inhibitionCompetitive[13][14]
Pyrrole Derivatives (Hypothetical) Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylateP4Hs (predicted)UnknownPotential Fe2+ chelation and/or competitive inhibitionN/A

Experimental Protocols: A Guide to Characterizing P4H Inhibitors

To ascertain the inhibitory potential of a novel compound like Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a systematic experimental approach is required.

In Vitro Enzyme Inhibition Assay

This assay directly measures the effect of a test compound on the activity of purified P4H.

Principle: The assay measures the 2-oxoglutarate-dependent hydroxylation of a synthetic peptide substrate. The consumption of 2-oxoglutarate can be coupled to the oxidation of NADH by glutamate dehydrogenase, which can be monitored spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2 mM ascorbate and 50 µM FeSO4).

    • Prepare solutions of purified recombinant human P4H, a synthetic peptide substrate (e.g., (Pro-Pro-Gly)10), 2-oxoglutarate, NADH, and glutamate dehydrogenase in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound.

    • Add the P4H enzyme and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the peptide substrate and 2-oxoglutarate.

    • Immediately add NADH and glutamate dehydrogenase.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target.

  • The synthetic peptide substrate mimics the natural collagen substrate in a controlled manner.

  • The coupled enzyme system provides a continuous and sensitive method for monitoring enzyme activity.

Visualization of P4H Inhibition in the HIF Pathway

The following diagram illustrates the mechanism of HIF-α regulation by HIF-P4Hs and the point of intervention for inhibitors.

HIF_Pathway_Inhibition cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) or P4H Inhibition HIF-1α HIF-1α HIF-P4Hs HIF-P4Hs HIF-1α->HIF-P4Hs Hydroxylation (Pro-OH) VHL VHL HIF-P4Hs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α (Stable) HIF-1β HIF-1β HIF-1α_stable->HIF-1β Dimerization HIF_Complex HIF-1α/β Complex HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription P4H_Inhibitor P4H Inhibitor (e.g., Methyl 4-hydroxy-2-oxo-2,5- dihydro-1H-pyrrole-3-carboxylate) P4H_Inhibitor->HIF-P4Hs Inhibition

Caption: HIF-1α regulation and the site of action for P4H inhibitors.

Conclusion and Future Directions

The inhibition of prolyl 4-hydroxylases remains a fertile ground for therapeutic innovation. While established inhibitors like pyridine dicarboxylates have paved the way, the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. Novel scaffolds, such as that of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, warrant thorough investigation to unlock their therapeutic potential. The experimental framework provided in this guide offers a clear path for the characterization of such compounds, enabling researchers to make data-driven decisions in the pursuit of next-generation P4H-targeted therapies.

References

  • Majamaa, K., Hanauske-Abel, H. M., Günzler, V., & Kivirikko, K. I. (1984). The 2-oxoglutarate binding site of prolyl 4-hydroxylase. The Journal of biological chemistry, 259(20), 12790–12793. [Link]

  • Patsnap Synapse. (2024). What are P4HA inhibitors and how do they work?. [Link]

  • Bickel, M., Baader, E., Brocks, D. G., Burghard, H., Günzler, V., & Kivirikko, K. I. (1991). Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor. The Biochemical journal, 275 ( Pt 2)(Pt 2), 481–486. [Link]

  • Bickel, M., Baader, E., Brocks, D. G., Burghard, H., Günzler, V., & Kivirikko, K. I. (1991). Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor. The Biochemical journal, 275(Pt 2), 481–486. [Link]

  • Singh, N., Sharma, G., & Mishra, V. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Journal of clinical and experimental pharmacology, 3(3), 10.4172/2161-1459.1000130. [Link]

  • Kivirikko, K. I., & Myllyharju, J. (2007). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Annals of medicine, 39(6), 402–417. [Link]

  • Cunliffe, C. J., & Franklin, T. J. (1986). Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. The Biochemical journal, 239(2), 311–315. [Link]

  • Singh, N., Sharma, G., & Mishra, V. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Journal of Clinical & Experimental Pharmacology, 03(03). [Link]

  • Miyata, T., & Suzuki, T. (2020). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Molecules (Basel, Switzerland), 25(20), 4668. [Link]

  • Chowdhury, R., Leung, I. K., Tian, Y. M., Abboud, M. I., Woon, E. C., & Schofield, C. J. (2013). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. ACS medicinal chemistry letters, 4(11), 1083–1087. [Link]

  • Saito, S., Murotani, S., Shimada, T., Sakurai, H., & Hiromura, M. (2019). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 43(15), 5894-5906. [Link]

  • Cunliffe, C. J., & Franklin, T. J. (1986). Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. The Biochemical journal, 239(2), 311–315. [Link]

  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J. Y., Nematalla, A., Wang, X., Chen, H., Sistla, A., Luu, T. C., Tang, F., Wei, J., & Tang, C. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116–1119. [Link]

  • Franklin, T. J., Edwards, P. N., McElfresh, K. C., & Morris, W. P. (2001). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. The Biochemical journal, 353(Pt 2), 333–338. [Link]

  • Franklin, T. J., Edwards, P. N., McElfresh, K. C., & Morris, W. P. (2001). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. The Biochemical journal, 353(Pt 2), 333–338. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to the Isomers of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

For researchers engaged in medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The pyrrolinone core, a privileged scaffold in numerous bioactive molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The pyrrolinone core, a privileged scaffold in numerous bioactive molecules, often presents isomeric complexity that can significantly impact pharmacological activity. This guide provides an in-depth spectroscopic comparison of the principal isomers of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, focusing on the prevalent keto-enol tautomerism. We will explore the distinct signatures of each tautomer in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, grounded in established experimental protocols and theoretical principles.

The Central Challenge: Keto-Enol Tautomerism

The title compound, Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, primarily exists as an equilibrium between two tautomeric isomers: the enol form (4-hydroxy) and the keto form (2,4-dioxo).[1][2] Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium can be influenced by factors such as solvent, temperature, and pH.[3] Distinguishing between these forms is critical, as the presence and position of hydroxyl groups and conjugated systems dramatically alter a molecule's hydrogen bonding capacity, polarity, and interaction with biological targets.

The equilibrium between the enol and keto forms involves the migration of a proton and the shifting of double bonds. The enol form features a carbon-carbon double bond and a hydroxyl group, while the keto form contains two carbonyl groups. This structural variance gives rise to unique and predictable differences in their spectroscopic profiles.

Part 1: Comparative ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific structure of tautomers in solution. The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's connectivity.

Predicted ¹H NMR Spectral Comparison

The proton NMR spectra of the two tautomers are expected to show significant differences, particularly in the signals for the protons on the pyrrolidine ring and the exchangeable protons (NH and OH).

Proton Assignment Enol Tautomer (Predicted δ) Keto Tautomer (Predicted δ) Rationale for Difference
C5-H₂ ~4.0 - 4.5 ppm (singlet or AB quartet)~3.5 - 4.0 ppm (multiplet)The C5 methylene protons in the enol form are adjacent to a sp² carbon (C4), leading to a downfield shift compared to the keto form where they are adjacent to a sp³ carbon.
O-CH₃ ~3.8 ppm (singlet)~3.8 ppm (singlet)The environment of the methyl ester protons is similar in both tautomers and should exhibit a comparable chemical shift.
N-H ~7.0 - 8.0 ppm (broad singlet)~7.5 - 8.5 ppm (broad singlet)The exact shift is solvent-dependent. The chemical environment is broadly similar (amide proton).
O-H (Enol) ~9.0 - 12.0 ppm (broad singlet)N/AThis signal, characteristic of an enolic hydroxyl group, is absent in the keto form. Its presence is a definitive marker for the enol tautomer. Intramolecular hydrogen bonding can further shift this signal downfield.[2]
C3-H (Keto) N/A~3.0 - 3.5 ppm (triplet or dd)This methine proton, alpha to two carbonyl groups in the keto form, is absent in the enol tautomer. Its presence and coupling pattern would be a key indicator for the keto form.
Predicted ¹³C NMR Spectral Comparison

Carbon NMR provides complementary information, especially regarding the nature of the carbon backbone and the presence of carbonyl versus enolic carbons.

Carbon Assignment Enol Tautomer (Predicted δ) Keto Tautomer (Predicted δ) Rationale for Difference
C=O (Ester) ~165 - 170 ppm~168 - 173 ppmThe ester carbonyl chemical shift is expected to be in a similar region for both isomers.
C2 (Amide C=O) ~170 - 175 ppm~172 - 178 ppmThe amide carbonyl resonance is present in both forms.
C4 ~160 - 165 ppm (C-OH)~195 - 205 ppm (C=O)This is the most diagnostic signal. The enolic C4-OH carbon resonates at a significantly higher field (upfield) compared to the ketonic C4=O carbon.[4]
C3 ~95 - 105 ppm (=C-CO₂)~50 - 60 ppm (CH-CO)The sp² carbon of the enol double bond (C3) is significantly downfield compared to the sp³ methine carbon in the keto form.
C5 ~45 - 55 ppm (CH₂)~40 - 50 ppm (CH₂)The chemical shift of the C5 methylene carbon will be subtly influenced by the hybridization of the adjacent C4 atom.
O-CH₃ ~52 ppm~52 ppmThe methyl ester carbon should have a nearly identical chemical shift in both tautomers.

Part 2: Comparative Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring their characteristic vibrational frequencies. The key differences between the keto and enol tautomers lie in the hydroxyl and carbonyl regions of the spectrum.[5]

Vibrational Mode Enol Tautomer (Predicted cm⁻¹) Keto Tautomer (Predicted cm⁻¹) Rationale for Difference
O-H Stretch 3200 - 3600 (broad)N/AA broad absorption in this region is a hallmark of the hydroxyl group and definitively indicates the presence of the enol tautomer.[6]
N-H Stretch ~3200 (medium)~3200 (medium)The amide N-H stretch is expected in both isomers, often appearing as a shoulder on the O-H band in the enol form.
C=O Stretch ~1710-1730 (ester), ~1650-1670 (amide)~1740-1760 (keto C=O), ~1710-1730 (ester), ~1680-1700 (amide)The keto form will exhibit a distinct, strong absorption for the C4=O ketone group, typically at a higher wavenumber than the conjugated amide carbonyl.[6] The enol form lacks this ketone C=O stretch.
C=C Stretch ~1620 - 1640 (medium)N/AThe carbon-carbon double bond of the enol ring system will produce a characteristic absorption that is absent in the saturated ring of the keto tautomer.[7]

Part 3: Experimental Protocols & Workflow

To obtain reliable data for comparing these isomers, rigorous and standardized experimental procedures are essential.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can slow down proton exchange, sometimes allowing for the observation of distinct NH and OH protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the keto and enol tautomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Isomer Identification Syn Synthesized Compound (Potential Tautomeric Mixture) NMR Acquire 1H & 13C NMR Spectra Syn->NMR IR Acquire FT-IR Spectrum Syn->IR NMR_Check Check 1H NMR for O-H proton (~9-12 ppm) & 13C NMR for C4=O (~200 ppm) NMR->NMR_Check IR_Check Check IR for O-H band (~3400 cm-1) & C=C band (~1630 cm-1) IR->IR_Check Enol Enol Tautomer Identified IR_Check->Enol  Yes Keto Keto Tautomer Identified IR_Check->Keto  No NMR_Check->Enol  O-H Present  C4=O Absent NMR_Check->Keto  O-H Absent  C4=O Present Mixture Tautomeric Mixture Observed NMR_Check->Mixture  Both sets of signals present

Caption: Workflow for Spectroscopic Differentiation of Tautomers.

Conclusion

The differentiation of the keto and enol tautomers of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is readily achievable through a combined application of NMR and IR spectroscopy. The most definitive markers for the enol form are the presence of a broad O-H stretch in the IR spectrum and a downfield-shifted, exchangeable O-H proton in the ¹H NMR spectrum. Conversely, the keto form is uniquely identified by a ketonic C=O stretch in the IR and, in the ¹³C NMR spectrum, a C4 carbonyl signal in the ~195-205 ppm region. By applying the systematic protocols outlined in this guide, researchers can confidently determine the isomeric composition of their samples, a crucial step in understanding the structure-activity relationships of this important heterocyclic scaffold.

References

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. (This source provides general context on the importance of pyrrole and pyrrolidine alkaloids).
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Retrieved from [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor. Retrieved from [Link]

  • Çelik, H., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 131, 108814. [Link]

  • YouTube. (2024). Can IR Spectroscopy Distinguish Isomers?. Chemistry For Everyone. Retrieved from [Link]

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrole-Based Compounds

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. The pyrrole scaffold, a five-membered a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] However, the promising potency observed in controlled in vitro environments often fails to translate to the complex biological systems of in vivo models. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of pyrrole-based compounds, exploring the underlying reasons for observed discrepancies and offering insights into experimental design and data interpretation.

The Allure of the Pyrrole Scaffold

The pyrrole ring is a privileged structure in drug discovery due to its unique electronic properties and its ability to serve as a versatile pharmacophore. It is a component of many biologically significant molecules, such as heme, chlorophyll, and vitamin B12. Its derivatives have been successfully developed into drugs for various therapeutic areas. This guide will delve into specific examples of pyrrole-based compounds, examining their performance in both laboratory and preclinical settings.

Part 1: The Controlled Environment: In Vitro Efficacy Assessment

In vitro assays are the initial proving ground for novel compounds, offering a rapid and cost-effective means to assess biological activity and elucidate mechanisms of action in a controlled setting.

Key In Vitro Methodologies

1. Cytotoxicity and Antiproliferative Assays:

These assays are fundamental in cancer research to determine a compound's ability to inhibit cell growth or kill cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter derived from these studies.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with varying concentrations of the pyrrole-based compound and incubate for 72 hours.

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

2. Anti-inflammatory Assays:

To evaluate the anti-inflammatory potential of pyrrole-based compounds, in vitro models often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory cytokines.

Experimental Protocol: Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages

This protocol outlines the measurement of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key pro-inflammatory cytokines, using an enzyme-linked immunosorbent assay (ELISA).[7][8]

Step-by-Step Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Stimulation: Seed the macrophages in a 12-well plate and stimulate with LPS (100 ng/mL) in the presence or absence of the test compound for 4-24 hours.[7][8]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA according to the manufacturer's instructions to quantify the levels of TNF-α and IL-6 in the supernatants.[7][9]

Part 2: The Complexity of a Living System: In Vivo Efficacy Evaluation

In vivo studies are essential to assess the therapeutic potential of a compound in a whole, living organism, providing critical information on its pharmacokinetics, pharmacodynamics, and overall safety profile.

Key In Vivo Methodologies

1. Xenograft Models for Anticancer Activity:

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

Experimental Protocol: Subcutaneous Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the antitumor efficacy of a pyrrole-based compound.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase.

  • Animal Model: Use female athymic nude mice (approximately 7 weeks old).

  • Tumor Implantation: Subcutaneously inject 200 µL of a tumor cell suspension into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer the pyrrole-based compound (e.g., intraperitoneally or orally) according to the desired dosing schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for further analysis. The antitumor efficacy is typically expressed as tumor growth inhibition.[4]

2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity:

This is a widely used and reproducible model to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Step-by-Step Methodology:

  • Animal Model: Use male Wistar rats weighing between 180-190g.

  • Compound Administration: Administer the pyrrole-based compound or a reference drug (e.g., indomethacin) intraperitoneally.

  • Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Part 3: The Inevitable Discrepancy: Why In Vitro Success Doesn't Always Translate to In Vivo Efficacy

The transition from a controlled in vitro setting to a complex in vivo environment often reveals a significant disconnect in a compound's efficacy. Understanding the reasons for these discrepancies is crucial for successful drug development.

Key Factors Contributing to In Vitro-In Vivo Discrepancies:
  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in vivo efficacy. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of efficacy, even for compounds that are highly potent in vitro.[10]

  • Tumor Microenvironment: In the context of cancer, the tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can influence drug response and contribute to resistance.[8]

  • Drug Resistance Mechanisms: Cancer cells can develop resistance to therapeutic agents through various mechanisms, such as increased drug efflux, alterations in the drug target, and activation of alternative signaling pathways. These mechanisms are often not fully recapitulated in in vitro models.[11]

Case Studies: Pyrrole-Based Compounds in Action

Anticancer Agents

Pyrrolotriazines as ALK Inhibitors:

  • In Vitro: Diastereoselective synthesis of pyrrolo[2,1-f][1][5]triazine derivatives demonstrated excellent inhibitory activity against Anaplastic Lymphoma Kinase (ALK) in both enzyme and cell-based assays, with IC50 values in the nanomolar range (3–57 nM and 30–500 nM, respectively).

  • In Vivo: Subsequent in vivo studies on the inhibition of ALK autophosphorylation revealed that the stereochemistry of the compounds had a strong influence on their biological activity. This highlights the importance of considering three-dimensional structure in drug design, a factor that may be less apparent in simplified in vitro systems.

Pyrrolo[2,3-d]pyrimidines as VEGFR-2 Inhibitors:

  • In Vitro: A series of pyrrolo[2,3-d]pyrimidines exhibited highly potent, dose-dependent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with IC50 values in the nanomolar range.

  • In Vivo: While specific in vivo efficacy data for this series was not detailed in the reviewed literature, the potent in vitro activity against a key angiogenic factor suggests potential for in vivo anti-angiogenic and antitumor effects, warranting further investigation.

Anti-inflammatory Agents

Fused Pyrroles as Cytokine Inhibitors:

  • In Vitro: A series of synthesized pyrrolopyridines and pyrrolopyridopyrimidines were screened for their ability to inhibit pro-inflammatory cytokines. Certain fused pyrroles, namely pyrrolopyridines 3i and 3l, showed promising activity.[5]

  • In Vivo: The promising in vitro results prompted in vivo anti-inflammatory testing, which confirmed the activity of these compounds.[5] This represents a successful translation from in vitro screening to in vivo validation.

Antimicrobial Agents

Pyrrolamides as DNA Gyrase Inhibitors:

  • In Vitro: A 3,4-dichloropyrrole derivative demonstrated potent in vitro activity against Staphylococcus aureus, with an IC50 of 0.03 µM and a minimum inhibitory concentration (MIC) of 4 µg/mL.[12]

  • In Vivo: The development of pyrrolamides with enhanced cellular activity and in vivo efficacy was achieved through strategic substitutions on the pyrrole, piperidine, and heterocycle segments of the molecule, underscoring the importance of structure-activity relationship (SAR) studies in optimizing for in vivo performance.[12]

Tetrasubstituted Pyrroles:

  • In Vitro: Several 1,2,3,4-tetrasubstituted pyrrole derivatives displayed moderate to excellent inhibition against Gram-positive bacteria, but no effect on Gram-negative bacteria. This was attributed to the lower permeability of the Gram-negative outer membrane.

  • In Vivo: The lack of in vivo data for these specific compounds highlights a common gap in early-stage antimicrobial research. The significant difference in activity against Gram-positive and Gram-negative bacteria in vitro suggests that in vivo efficacy would likely be limited to infections caused by Gram-positive organisms.

Neuroprotective Agents

Pyrrolizine-based Compounds for Alzheimer's Disease:

  • In Vitro: Novel pyrrolizine-based compounds were shown to selectively inhibit human acetylcholinesterase (hAChE) and effectively inhibit self-induced amyloid-beta aggregation.[13]

  • In Vivo: In vivo studies in a scopolamine-induced mouse model of Alzheimer's disease confirmed that the most promising compounds were able to improve cognitive dysfunction.[13] This demonstrates a successful correlation between in vitro target engagement and in vivo functional improvement.

Data Presentation: A Comparative Summary

Compound ClassTherapeutic AreaIn Vitro Metric (Compound)In Vitro ValueIn Vivo ModelIn Vivo OutcomeReference
PyrrolotriazinesAnticancerALK Inhibition (Enzyme Assay)IC50: 3–57 nMALK AutophosphorylationStereochemistry dependent
Pyrrolo[2,3-d]pyrimidinesAnticancerVEGFR-2 InhibitionIC50 in nM rangeNot specified-
Fused PyrrolesAnti-inflammatoryCytokine InhibitionPromising activityNot specifiedConfirmed activity[5]
PyrrolamidesAntimicrobialS. aureus InhibitionIC50: 0.03 µM, MIC: 4 µg/mLNot specifiedEnhanced efficacy[12]
Tetrasubstituted PyrrolesAntimicrobialGram-positive bacteria inhibitionModerate to excellentNot specified-
Pyrrolizine-based compoundsNeuroprotectionhAChE Inhibition (Compound 10)Ki: 1.47 µMScopolamine-induced ADImproved cognitive function[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Experimental Workflow: From In Vitro to In Vivo

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_assay In Vitro Assay (e.g., MTT, Cytokine ELISA) ic50 Determine IC50/MIC invitro_assay->ic50 animal_model Animal Model (e.g., Xenograft, Paw Edema) ic50->animal_model Promising candidates treatment Compound Administration animal_model->treatment efficacy Assess Efficacy (e.g., Tumor Growth Inhibition) treatment->efficacy

Conclusion and Future Directions

The pyrrole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. This guide has highlighted the critical importance of a multi-faceted approach to efficacy testing, combining robust in vitro assays with well-designed in vivo models. The discrepancies between in vitro and in vivo results are not failures, but rather valuable data points that provide insights into the complex interplay of pharmacokinetics, metabolism, and the biological environment. Future research should focus on developing more predictive in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, that better mimic the complexities of living tissues. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of pyrrole-based compounds will be essential for bridging the gap between the bench and the bedside.

References

  • Hassan, R., Mohi-ud-din, R., Mir, P. A., Maqbool, M., & Bukhari, S. N. R. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2437–2453.
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  • Li Petri, G., Spanò, V., Spatola, R., Holl, R., Raimondi, M. V., Barraja, P., ... & Montalbano, A. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
  • Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(5), 2911-2940.
  • Ivan, B., Barbuceanu, S. F., Hanganu, C. M., Anghel, A. I., Almajan, G. L., Draghici, C., ... & Dumitrascu, F. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Retrieved from [Link]

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehou, F. H., Al-Sha’er, M. A., Abdel-Maksoud, M. S., ... & Salem, M. A. (2019). Design, synthesis, in vitro and in vivo evaluation of novel pyrrolizine-based compounds with potential activity as cholinesterase inhibitors and anti-Alzheimer's agents. Bioorganic chemistry, 92, 103312.
  • Rusu, A., Oancea, O. L., Tanase, C., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1778.
  • El-Sayed, M., Bou-Salah, K. M., Al-Omair, M. A., Al-Othman, Z. A., & Al-Warthan, A. A. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7483.
  • von der Ohe, M., Vobis, D., Gasa, R., Walther, W., & Becher, G. (2009). LPS-and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB. Clinical and developmental immunology, 2009.
  • Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of multidrug resistance in cancer chemotherapy. International journal of molecular sciences, 21(9), 3233.
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  • Al-Salahi, R., Al-Ostoot, F. H., Al-Anazi, M. R., Marzouk, M., Al-Abdullah, E. S., & Al-Omair, M. A. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 28(13), 5170.
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Validation

A Comparative Guide to the Cross-Reactivity Profile of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Abstract This guide provides a comprehensive analysis of the cross-reactivity profile of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a novel heterocyclic compound with potential therapeutic applications....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the cross-reactivity profile of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a novel heterocyclic compound with potential therapeutic applications. In the landscape of drug discovery, understanding a molecule's selectivity is paramount to mitigating off-target effects and ensuring clinical safety.[1][2] This document outlines a systematic approach to evaluating the promiscuity of this pyrrole derivative, presenting a framework for robust cross-reactivity assessment. We detail experimental methodologies, including in-silico predictions and in-vitro assays, and provide illustrative comparative data against a panel of structurally and functionally related targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.

Introduction: The Significance of the Pyrrole Scaffold and the Imperative of Selectivity

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[3][4][5] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (henceforth referred to as C6H7NO4, based on its molecular formula from PubChem[7]) is a functionalized pyrrolinone derivative of significant interest. While the primary target and therapeutic indication of C6H7NO4 are under active investigation, early assessment of its selectivity is a critical step in its development pathway.[1]

Off-target interactions are a major cause of adverse drug reactions and attrition in drug development pipelines.[2] For heterocyclic compounds, which are known to interact with a variety of biological targets, a thorough understanding of their cross-reactivity profile is essential.[6][8] This guide provides a comparative framework for evaluating the selectivity of C6H7NO4, offering insights into its potential for off-target effects.

Rationale for Cross-Reactivity Profiling of C6H7NO4

The chemical structure of C6H7NO4, featuring a hydroxylated pyrrolinone core, suggests potential interactions with various enzyme families. Structurally related compounds, such as 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides, have been investigated as aldose reductase inhibitors.[9] Furthermore, the general pyrrole scaffold is present in molecules targeting a wide array of proteins, including kinases, cholinesterases, and proteases.[10][11][12] This structural precedent necessitates a broad cross-reactivity screening to identify potential unintended interactions.

This guide will focus on a curated panel of potential off-targets, selected based on structural similarity to known pyrrole-containing inhibitors and the functional relevance of the targets in common toxicity pathways.

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive cross-reactivity assessment, combining computational predictions with in-vitro experimental validation.

In-Silico Off-Target Prediction

Computational methods provide a rapid and cost-effective initial screen for potential off-target interactions.[2][13] By comparing the structural and electronic features of C6H7NO4 to extensive databases of known ligand-protein interactions, we can generate a prioritized list of potential off-targets for experimental testing.

  • Compound Preparation : The 3D structure of C6H7NO4 (CID 54684672) is obtained from PubChem.[7]

  • Database Selection : A comprehensive database of bioactive molecules with known targets (e.g., ChEMBL) is utilized.

  • Similarity Search : A 2D and 3D similarity search is performed using Tanimoto coefficients to identify compounds with structural resemblance to C6H7NO4.[13]

  • Target Prioritization : The known targets of the most structurally similar compounds are identified and prioritized for further investigation.

  • Molecular Docking : The prioritized targets are subjected to molecular docking studies with C6H7NO4 to predict binding affinity and mode of interaction.

In-Vitro Target-Based Assays

Biochemical assays provide direct evidence of interaction between C6H7NO4 and a purified protein target. These assays are crucial for quantifying the potency of any observed cross-reactivity.

Given the prevalence of pyrrole scaffolds in kinase inhibitors, a representative kinase panel is an appropriate starting point.

  • Reagents : Purified recombinant kinases, corresponding peptide substrates, ATP, and C6H7NO4.

  • Assay Principle : A fluorescence-based thermal shift assay (TSA) or a luminescence-based kinase activity assay (e.g., ADP-Glo™) can be employed.[14]

  • Procedure (ADP-Glo™) :

    • A serial dilution of C6H7NO4 is prepared.

    • The compound dilutions are incubated with the kinase and its substrate in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The luminescence is measured using a plate reader, and the IC50 values are calculated.

Cell-Based Assays

Cell-based assays provide insights into the functional consequences of off-target engagement in a more physiologically relevant context.

  • Cell Lines : A panel of well-characterized cell lines (e.g., HEK293, HepG2) is selected.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of C6H7NO4.

    • After a 48-72 hour incubation period, cell viability is assessed using a standard method such as the MTT or resazurin assay.

    • The CC50 (50% cytotoxic concentration) is determined.

Comparative Data and Analysis

The following tables present illustrative data from our hypothetical cross-reactivity profiling of C6H7NO4.

Table 1: In-Silico Off-Target Prediction for C6H7NO4

Predicted Off-TargetTarget ClassSimilarity Score (to known ligand)Docking Score (kcal/mol)
Aldose ReductaseOxidoreductase0.85-8.2
Cyclin-Dependent Kinase 2 (CDK2)Kinase0.78-7.5
Glycogen Synthase Kinase 3β (GSK3β)Kinase0.75-7.1
Butyrylcholinesterase (BChE)Hydrolase0.72-6.8
5-Hydroxytryptamine Receptor 2A (5-HT2A)GPCR0.69-6.5

Table 2: In-Vitro Cross-Reactivity Profile of C6H7NO4

TargetPrimary Target IC50 (µM)C6H7NO4 IC50 (µM)Selectivity Index (Off-Target IC50 / Primary Target IC50)
Primary Target X 0.1 0.1 1
Aldose Reductase>10015.2152
CDK225.428.9289
GSK3β18.935.1351
BChE>100>100>1000
5-HT2A>100>100>1000

Table 3: Cellular Activity of C6H7NO4

Cell LinePrimary Target EC50 (µM)C6H7NO4 CC50 (µM)Therapeutic Index (CC50 / EC50)
HEK2930.5>50>100
HepG20.545.891.6

Visualization of Experimental Workflow

The following diagram illustrates the systematic workflow for assessing the cross-reactivity of a novel small molecule.

G cluster_0 In-Silico Profiling cluster_1 In-Vitro Validation cluster_2 Cellular Context cluster_3 Data Analysis a Compound Structure (C6H7NO4) b Similarity Search (Tanimoto) a->b c Molecular Docking b->c d Prioritized Off-Target List c->d e Target-Based Assays (e.g., Kinase Panel) d->e f IC50 Determination e->f g Cytotoxicity Assays f->g h CC50 Determination g->h i Selectivity & Therapeutic Index Calculation h->i j Cross-Reactivity Profile i->j

Caption: Workflow for Cross-Reactivity Assessment.

Discussion and Future Directions

The illustrative data suggests that C6H7NO4 exhibits a favorable selectivity profile, with IC50 values for the tested off-targets being over 150-fold higher than that for its hypothetical primary target. The compound also demonstrates a reasonable therapeutic index in the tested cell lines. While these preliminary findings are encouraging, further investigation is warranted.

Future studies should expand the panel of off-targets to include other relevant protein families, such as ion channels and nuclear receptors. More advanced cellular models, such as primary cells or 3D organoids, could provide a more accurate prediction of the compound's in-vivo behavior. Ultimately, a comprehensive understanding of the cross-reactivity of C6H7NO4 will be crucial for its successful translation into a safe and effective therapeutic agent.

References

  • Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. (URL: [Link])

  • Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. (URL: [Link])

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (URL: [Link])

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (URL: [Link])

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (URL: [Link])

  • (PDF) Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (URL: [Link])

  • In silico off-target profiling for enhanced drug safety assessment. (URL: [Link])

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (URL: [Link])

  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. (URL: [Link])

  • 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. (URL: [Link])

  • (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (URL: [Link])

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (URL: [Link])

  • 4-Hydroxy-1-methyl-5-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid [3-(3,4-dichlorophenyl)-propyl]-amide. (URL: [Link])

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: [Link])

  • Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. (URL: [Link])

  • The importance of heterocyclic compounds in anti-cancer drug design. (URL: [Link])

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (URL: [Link])

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Comparative

A Comparative Guide to the Synthesis of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Introduction Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a derivative of tetramic acid, represents a core structural motif in a multitude of biologically active natural products and synthetic compounds.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, a derivative of tetramic acid, represents a core structural motif in a multitude of biologically active natural products and synthetic compounds.[1] The pyrrolidine-2,4-dione ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting activities ranging from antibiotic to antitumor.[2][3] Consequently, the development of efficient and scalable synthetic routes to access this key intermediate is of paramount importance for researchers in drug discovery and chemical biology.

This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: the classic Dieckmann Condensation pathway and a modern approach utilizing Meldrum's acid. We will dissect the chemical logic behind each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, operational simplicity, and overall efficiency.

Method 1: The Dieckmann Condensation Pathway

The Dieckmann condensation is a cornerstone of heterocyclic synthesis, relying on an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this case is the desired pyrrolidine-2,4-dione core.[4] This strategy is valued for its use of fundamental and often inexpensive starting materials.

Principle and Rationale

The logical blueprint for this pathway begins with the N-acylation of a glycine methyl ester with a malonic acid derivative. The resulting acyclic diester possesses the requisite atoms for the target heterocycle. The key transformation is the base-mediated intramolecular cyclization. A strong base, such as sodium methoxide, is required to deprotonate the α-carbon of the malonate moiety, initiating a nucleophilic attack on the ester carbonyl of the glycine portion. This cyclization forges the C-C bond that closes the five-membered ring, yielding the target molecule after acidic workup.

The choice of base and solvent is critical. Sodium methoxide in methanol is a common choice as it regenerates the methoxide leaving group, preventing transesterification issues. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the esters and quenching of the base.

Experimental Protocol: Dieckmann Condensation

Step 1: Synthesis of the Diester Intermediate (Methyl 2-((2-methoxy-2-oxoacetyl)amino)acetate)

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add methyl malonyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diester intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation

  • Prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • To this solution, add the crude diester intermediate from Step 1, dissolved in a minimal amount of anhydrous methanol, dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is approximately 3-4.

  • A precipitate of the product should form. Collect the solid by vacuum filtration, wash with cold water and a small amount of cold diethyl ether.

  • The crude product can be further purified by recrystallization from methanol to afford Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate as a white to off-white solid.

Workflow Diagram: Dieckmann Pathway

dieckmann_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization start1 Glycine Methyl Ester HCl + Methyl Malonyl Chloride reagents1 Triethylamine, DCM 0°C to RT, 12h start1->reagents1 product1 Acyclic Diester Intermediate reagents1->product1 workup1 Aqueous Workup (HCl, NaHCO3, Brine) product1->workup1 reagents2 Sodium Methoxide Methanol, Reflux product1->reagents2 workup1->reagents2 Crude Intermediate product2 Target Molecule (Cyclized Product) reagents2->product2 workup2 Acidic Workup (HCl) Filtration product2->workup2 purification Recrystallization (Methanol) workup2->purification

Caption: Workflow for the Dieckmann condensation synthesis route.

Method 2: The Meldrum's Acid-Mediated Pathway

This modern approach leverages the unique reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. Its high acidity makes it an excellent substrate for C-acylation, providing a reliable and often high-yielding route to the necessary β-keto ester precursor for cyclization.[5][6]

Principle and Rationale

The synthesis begins with the activation of an N-protected amino acid, N-Boc-glycine, which is then coupled with Meldrum's acid.[5] Carbodimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) are commonly used as coupling agents, often with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[6] The resulting acyl-Meldrum's acid intermediate is highly reactive.

This intermediate is then subjected to two key steps, which can often be performed in a "one-pot" fashion. First, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The deprotection reveals the free amine, which immediately and spontaneously attacks one of the carbonyl groups of the Meldrum's acid moiety. This intramolecular aminolysis results in ring-opening of the Meldrum's acid derivative, followed by cyclization and elimination of acetone and carbon dioxide to form the stable tetramic acid ring system. This sequence is often driven by heating the reaction mixture.[7][8]

Experimental Protocol: Meldrum's Acid Pathway

Step 1: Coupling of N-Boc-Glycine and Meldrum's Acid

  • In a round-bottom flask, dissolve Meldrum’s acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 1.3 eq) in anhydrous dichloromethane (DCM, 40 mL) and cool the solution to 0 °C in an ice bath.[6]

  • Add N-Boc-glycine (1.0 eq) followed by EDC·HCl (1.3 eq).[5][6]

  • Allow the mixture to stir overnight at room temperature.

  • Pour the reaction mixture into ethyl acetate and wash successively with 5% citric acid and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude acylated Meldrum's acid intermediate is obtained.

Step 2: Deprotection and Cyclization

  • Dissolve the crude intermediate from Step 1 in anhydrous toluene.

  • Add trifluoroacetic acid (TFA, excess) to the solution. The TFA serves to both deprotect the Boc group and catalyze the cyclization.[7]

  • Heat the mixture to reflux for 30-60 minutes. Monitor the reaction by TLC.

  • Evaporate the solvent and excess TFA under reduced pressure to yield an oil.

  • Note on Esterification: To obtain the methyl ester, the resulting carboxylic acid must be esterified. Dissolve the crude oil in methanol and add a catalytic amount of sulfuric acid. Reflux for 4 hours.

  • Neutralize the mixture, extract with an organic solvent, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product.

Workflow Diagram: Meldrum's Acid Pathway

meldrums_workflow cluster_step1 Step 1: Coupling cluster_step2 Step 2: Deprotection & Cyclization cluster_step3 Step 3: Esterification start1 N-Boc-Glycine + Meldrum's Acid reagents1 EDC-HCl, DMAP DCM, 0°C to RT start1->reagents1 product1 Acylated Intermediate reagents1->product1 workup1 Aqueous Workup (Citric Acid, Brine) product1->workup1 reagents2 TFA, Toluene Reflux workup1->reagents2 product2 Tetramic Acid Core (Carboxylic Acid) reagents2->product2 reagents3 Methanol, H₂SO₄ (cat.) Reflux product2->reagents3 final_product Target Molecule (Methyl Ester) reagents3->final_product purification Column Chromatography final_product->purification

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-hydroxy-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. As a functionalized pyrrole derivative, this compound requires careful handling due to its inherent chemical properties and potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe and compliant waste management.

Hazard Profile and Rationale for Specialized Disposal

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is classified with the following GHS hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Given these classifications, all materials contaminated with this compound must be treated as hazardous waste.[2] The procedures outlined below are designed to minimize exposure to laboratory personnel and prevent environmental contamination.

Personal Protective Equipment (PPE)

Before handling Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate or its waste, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile gloves, inspected before use.To prevent skin contact and irritation.[3][4]
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and eye irritation.[3][5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.

Step-by-Step Disposal Protocol

The primary method for the disposal of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is through your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this compound or its contaminated materials down the drain or in regular trash.[7]

1. Waste Segregation at the Source:

  • Immediately upon generation, segregate waste contaminated with Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate from other waste streams.[8]

  • This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

2. Waste Container Selection and Labeling:

  • Solid Waste:

    • Use a designated, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid).[9]

    • Line the container with a heavy-duty plastic bag.

  • Liquid Waste:

    • Use a designated, sealable, and chemically resistant container (e.g., an HDPE or glass bottle with a screw-top cap).[9]

    • Ensure the container is compatible with any solvents used in the liquid waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste".[8]

    • Identify the contents, including "Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate" and any other chemical constituents.

    • Indicate the approximate percentage of each component.

    • Include the date when the first waste was added to the container.

3. Waste Accumulation and Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[6][9]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Keep waste containers securely closed except when adding waste.[7][9]

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.

4. Requesting Waste Pickup:

  • Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institution's EHS guidelines, typically not exceeding one year), arrange for a pickup by your EHS department.[6][9]

  • Do not transport hazardous waste outside of your laboratory.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_handling Immediate Handling cluster_storage Storage cluster_disposal Final Disposal gen Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate waste is generated segregate Segregate waste (solid, liquid, PPE) gen->segregate Step 1 container Select appropriate, chemically resistant container segregate->container Step 2a label_container Label container with 'Hazardous Waste' and contents container->label_container Step 2b store Store in designated Satellite Accumulation Area (SAA) label_container->store Step 3a close Keep container closed store->close Step 3b pickup Request pickup from Environmental Health & Safety (EHS) close->pickup Step 4 dispose EHS transports for final disposal pickup->dispose

Caption: Workflow for the safe disposal of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel. For large or uncontrolled spills, contact your institution's EHS immediately.

  • Don Appropriate PPE: Wear the PPE outlined above.

  • Contain the Spill:

    • Solids: Gently sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[4]

    • Liquids: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.[10]

  • Clean the Area: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated absorbent materials and PPE in a sealed, labeled hazardous waste container.[7]

Waste Minimization

In alignment with green chemistry principles, laboratories should strive to minimize waste generation.[6] Consider the following strategies:

  • Order only the quantity of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate required for your experiments.[6]

  • If possible, reduce the scale of your experiments to minimize the volume of waste produced.[6]

By adhering to these procedures, you can ensure the safe and compliant disposal of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, protecting yourself, your colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Benchchem. Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals.
  • CDN. pyrrole-MSDS.pdf.
  • AK Scientific, Inc. Pyrrole Safety Data Sheet.
  • Santa Cruz Biotechnology. Pyrrole Safety Data Sheet.
  • PubChem. 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester.
  • Fisher Scientific. Pyrrole Safety Data Sheet.
  • Thermo Fisher Scientific. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- Safety Data Sheet.
  • Fisher Scientific. N-Methylpyrrole Safety Data Sheet.
  • Santa Cruz Biotechnology. 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, free radical Safety Data Sheet.
  • Angene Chemical. 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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